molecular formula C11H16BNO6S B3022336 (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1100095-14-4

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Cat. No.: B3022336
CAS No.: 1100095-14-4
M. Wt: 301.13
InChI Key: MCYOYCLLZQYKDW-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO6S and its molecular weight is 301.13. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxy-3-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYOYCLLZQYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657426
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-02-7
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(morpholin-4-ylsulphonyl)benzeneboronic acid
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Foundational & Exploratory

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: A Core Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of this compound, a key reagent in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its utility, offering field-proven insights into its application.

The ascent of boronic acids in medicinal chemistry has been remarkable, culminating in several FDA-approved drugs and numerous candidates in clinical trials.[1] Their utility stems from a unique combination of stability, versatile reactivity, and electronic properties that can enhance biological potency and improve pharmacokinetic profiles.[1]

This compound has emerged as a particularly valuable building block. Its structure is not accidental; it is a carefully orchestrated arrangement of functional groups designed for specific purposes in complex molecule synthesis. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group acts as an electron-donating group that modulates reactivity, and the morpholinosulfonyl group is critical for imparting favorable physicochemical properties, such as enhanced solubility and metabolic stability, to the final compounds. This strategic design makes it a sought-after component, particularly in the synthesis of biaryl compounds for pharmaceuticals and agrochemicals.[2] Notably, it is classified as a Protein Degrader Building Block , highlighting its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical & Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. All quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆BNO₆S[3][4]
Molecular Weight 301.12 g/mol [4]
CAS Number(s) 1100095-14-4, 871333-02-7[2][3][4]
Melting Point 270-276 °C[4]
Boiling Point 553.6 °C at 760 mmHg[4]
Density 1.44 g/cm³[4]
Appearance Typically an off-white to white powderN/A
Storage Store at 2-8°C or Room Temperature[2][3]

Note on CAS Numbers: This compound is referenced with two different CAS numbers in various chemical databases. Both refer to the same chemical structure and are used interchangeably by suppliers.

The chemical structure, visualized below, provides the basis for its reactivity and function.

SynthesisWorkflow start 4-Bromo-1-methoxy-2-(morpholinosulfonyl)benzene (Precursor) step1 Halogen-Metal Exchange - n-BuLi or i-PrMgCl - Anhydrous THF, -78°C start->step1 intermediate Aryl Lithium/Grignard Intermediate (in situ) step1->intermediate step2 Borylation - B(OMe)3 or B(OiPr)3 - Quench with aq. HCl intermediate->step2 product This compound (Final Product) step2->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure based on well-established organometallic techniques. Causality: The choice of a low-temperature (-78 °C) lithium-halogen exchange is critical to prevent side reactions and decomposition of the aryllithium intermediate. The subsequent reaction with a trialkyl borate followed by acidic workup is a standard, high-yielding method to form the boronic acid.

Materials:

  • 4-Bromo-1-methoxy-2-(morpholinosulfonyl)benzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Trimethyl borate (B(OMe)₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methoxy-2-(morpholinosulfonyl)benzene and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl until the pH is ~1-2. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the final product.

Characterization

A self-validating protocol requires rigorous characterization of the final product.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (three in a characteristic splitting pattern), the methoxy singlet, and the two sets of methylene protons of the morpholine ring.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight (M.W. 301.12) and assess purity.

  • Purity (HPLC): High-performance liquid chromatography is the standard for determining the purity of the final compound, which is typically >98% for commercial-grade material. [3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern synthesis. [5]

Mechanistic Overview & Rationale

The Suzuki reaction involves a palladium(0) catalyst and a base to couple an organoboron species with an organic halide. [6]Causality: This reaction is favored in pharmaceutical development due to its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts. [5]The morpholinosulfonyl group on our title compound enhances its solubility in the polar solvents often used in these reactions, facilitating efficient coupling.

SuzukiCycle pd0 Pd(0)L2 Active Catalyst add Oxidative Addition pd0->add R1-X pd2 R1-Pd(II)L2-X (Aryl Halide Complex) add->pd2 trans Transmetalation (Base Assisted) pd2->trans pd2_ar R1-Pd(II)L2-Ar trans->pd2_ar boronic Ar-B(OH)2 (Title Compound) boronic->trans reduct Reductive Elimination pd2_ar->reduct reduct->pd0 Product Out product R1-Ar (Biaryl Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for coupling the title compound with a representative aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (e.g., 3-bromopyridine) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: To a vial or flask, add the aryl bromide, this compound, and the base.

  • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Application in Drug Discovery: A PROTAC Linker Component

The designation "Protein Degrader Building Block" is highly significant. It indicates that this molecule is frequently used in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. [7][8] Causality & Expertise: A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its composition, length, and vectoral properties are critical for ternary complex formation and degradation efficacy. This compound is an ideal precursor for a rigid, phenyl-based linker component.

  • Structural Role: The phenyl ring provides a rigid scaffold to control the spatial orientation of the two ligands.

  • Property Modulation: The morpholinosulfonyl group is a key asset. It is a well-known pharmacophore that often improves aqueous solubility and can act as a hydrogen bond acceptor, positively impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final PROTAC molecule.

  • Synthetic Handle: The boronic acid allows for the predictable and efficient incorporation of this entire substituted phenyl ring into the linker structure via Suzuki coupling.

PROTAC_Concept cluster_0 PROTAC Molecule POI Protein of Interest (POI) Ligand Linker Linker Chain POI->Linker Our_Fragment (4-Methoxy-3-sulfonylphenyl) Fragment Linker->Our_Fragment via Suzuki Coupling E3 E3 Ligase Ligand Our_Fragment->E3

Caption: Role as a key fragment within a PROTAC linker.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three key functional groups, which provide a reliable chemical handle for C-C bond formation, modulate electronic properties, and impart desirable physicochemical characteristics. Its widespread use in Suzuki-Miyaura couplings and its specific application as a building block for advanced therapeutic modalities like PROTACs underscore its importance to researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide serve as a foundation for the effective and logical application of this versatile compound.

References

  • This compound. MySkinRecipes. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental). Human Metabolome Database. [Link]

  • B-[4-Methoxy-3-(4-morpholinylsulfonyl)phenyl]boronic acid. Chemexpress.cn. [Link]

  • 4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112281. [Link]

  • Cas Number 1100095-14-4|this compound. molecularinfo.com. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869–4873. [Link]

  • Foley, D. J., & Dix, M. M. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 1673. [Link]

  • (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. MCE. [Link]

Sources

An In-depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a boronic acid moiety for cross-coupling reactions, a methoxy group influencing electronic properties, and a morpholinosulfonyl group that can enhance solubility and provide additional interaction points, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details its application in the strategically important Suzuki-Miyaura cross-coupling reaction, and discusses its role in the development of advanced chemical biology tools such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identifiers

This compound is a stable, solid organic compound. The presence of the boronic acid functional group is central to its reactivity, while the methoxy and morpholinosulfonyl substituents modulate its physical and chemical characteristics.

Structural and Molecular Information
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₆BNO₆S[1][2][3]

  • Molecular Weight: 301.12 g/mol [1][3]

  • Chemical Structure:

    Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource(s)
CAS Number 1100095-14-4 or 871333-02-7[1][3]
Melting Point 270-276 °C[1]
Boiling Point 553.6 °C at 760 mmHg[1]
Density 1.44 g/cm³[1]
Flash Point 288.6 °C[1]
Solubility Soluble in dimethyl sulfoxide and methanol.[4]
Storage 2-8°C, under an inert atmosphere.[4]

Note on CAS Numbers: This compound is listed by different suppliers under two distinct CAS numbers. Researchers should verify the identifier with their specific source.

Spectroscopic Data (Predicted)

While a publicly available ¹H NMR spectrum is not readily found, a predicted spectrum can be inferred based on the structure.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm. The proton ortho to the boronic acid group would likely appear as a doublet, the proton between the methoxy and sulfonyl groups as a singlet, and the proton ortho to the methoxy group as a doublet.

    • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

    • Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups, likely around δ 3.0-3.8 ppm.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group, expected around δ 3.8-4.0 ppm.

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule via lithiation and borylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of substituted phenylboronic acids.[5] Causality: The choice of a brominated starting material is strategic, as bromine undergoes lithium-halogen exchange more readily and cleanly than chlorine. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is often preferred over trimethyl or triethyl borate as it can reduce the formation of over-arylated boron species.

Step 1: Lithiation of 4-Bromo-2-methoxy-1-(morpholinosulfonyl)benzene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material, 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium intermediate.

Step 2: Borylation and Hydrolysis

  • To the cold aryl lithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) until the pH is acidic.

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Step 3: Isolation and Purification

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/hexanes or water) to afford pure this compound.

Applications in Chemical Synthesis

The primary utility of this reagent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Add Oxidative Addition Pd0->Add PdII Ar-Pd(II)-X L₂ Add->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar Base Base (e.g., K₂CO₃) Base->Trans Boronic Ar'-B(OH)₂ Boronic->Trans Elim Reductive Elimination PdII_Ar->Elim Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Elim->Product ArX Ar-X ArX->Add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplar Suzuki-Miyaura Protocol

This protocol provides a general framework for using this compound in a Suzuki-Miyaura coupling. Causality: The choice of catalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-Hartwig type pre-catalyst) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial and depends on the reactivity of the coupling partners. A mixed solvent system like dioxane/water or toluene/ethanol/water is often used to ensure all components are sufficiently soluble.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., an aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 4:1 Dioxane:Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired biaryl product.

Advanced Applications in Drug Discovery: PROTACs

A significant application of specialized boronic acids is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

The classification of this compound as a "Protein Degrader Building Block" suggests its use in this field.[3] Specifically, aryl boronic acids can be incorporated into PROTAC design as "caged" or "pro-PROTAC" moieties.

Mechanism of Action in Conditional PROTACs

In this strategy, the boronic acid acts as a cleavable masking group. Certain disease states, such as the tumor microenvironment, have elevated levels of reactive oxygen species (ROS). An aryl boronic acid can be cleaved in the presence of ROS (like hydrogen peroxide) to yield a phenol. This cleavage can unmask a critical functional group on the PROTAC, activating its protein-degrading function only in the desired cellular environment. This provides a mechanism for targeted therapy and can reduce off-target effects.

PROTAC_Activation Inactive Inactive 'Caged' PROTAC (with Boronic Acid moiety) Cleavage Oxidative Cleavage Inactive->Cleavage ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂ in tumor microenvironment) ROS->Cleavage Active Active PROTAC (unmasked functional group) Cleavage->Active Degradation Targeted Protein Degradation Active->Degradation

Caption: Role of boronic acid cleavage in the activation of a conditional PROTAC.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized and valuable reagent for advanced organic synthesis and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. Furthermore, its emerging role in the design of sophisticated therapeutic modalities like conditional PROTACs highlights its importance to researchers at the forefront of drug discovery. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the laboratory.

References

Sources

Introduction: The Strategic Value of Arylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Arylboronic acids and their derivatives are foundational pillars in contemporary medicinal chemistry and process development. Their remarkable versatility, particularly as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl and heteroaryl structures central to many pharmaceutical agents.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets such as enzyme active sites or saccharides.[2][3] This property led to the development of breakthrough drugs, including the proteasome inhibitor Bortezomib.[4][5]

This compound (CAS No. 1100095-14-4) is a sophisticated building block of significant interest to researchers in drug development.[6][7] Its trifunctionalized scaffold, featuring a boronic acid for coupling, a methoxy group for modulating electronic properties and potential metabolic stability, and a morpholinosulfonyl group to enhance solubility and provide hydrogen bonding opportunities, makes it an invaluable starting point for synthesizing novel therapeutic candidates.[8]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-grounded protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. Our chosen strategy involves a linear, three-step sequence starting from the commercially available 2-bromoanisole. This approach is designed for robustness and control over the introduction of each functional group.

The core logic is as follows:

  • Establish the Methoxy/Bromo Scaffold: Begin with 2-bromoanisole, which fixes the 1,2-substitution pattern of the key methoxy and bromo groups.

  • Introduce the Sulfonyl Group: Perform an electrophilic aromatic substitution (chlorosulfonylation) to install the sulfonyl chloride. The powerful ortho-, para-directing effect of the methoxy group, coupled with steric considerations, selectively directs the incoming electrophile to the C4 position.

  • Form the Sulfonamide: A straightforward nucleophilic substitution with morpholine yields the stable sulfonamide.

  • Construct the Boronic Acid: Finally, the aryl bromide is converted into the target boronic acid via a low-temperature lithium-halogen exchange followed by quenching with a borate ester. This classic and high-yielding transformation is ideal for this substrate.

G cluster_main Retrosynthetic Pathway Target This compound Precursor1 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine Target->Precursor1 Lithium-Halogen Exchange & Borylation Precursor2 4-Bromo-3-methoxybenzenesulfonyl chloride Precursor1->Precursor2 Sulfonamide Formation StartingMaterial 2-Bromoanisole (1-Bromo-2-methoxybenzene) Precursor2->StartingMaterial Electrophilic Chlorosulfonylation

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthesis Protocol

This protocol is designed for execution by trained organic chemists in a properly equipped laboratory. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Chlorosulfonylation of 2-Bromoanisole

Reaction:

  • 2-Bromoanisole → 4-Bromo-3-methoxybenzenesulfonyl chloride

Expertise & Causality: This step employs chlorosulfonic acid as a powerful electrophile. The reaction is performed at low temperature to control the high reactivity of chlorosulfonic acid and prevent side reactions. Dichloromethane is chosen as an inert solvent. The methoxy group is a strong activating, ortho-, para-director. The para-position (C4) is electronically favored and sterically accessible, leading to highly regioselective sulfonation at this position.

Experimental Procedure:

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Charge the flask with 2-bromoanisole (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per 1 g of starting material).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Charge the addition funnel with chlorosulfonic acid (1.2 eq). Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Add the chlorosulfonic acid dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine

Reaction:

  • 4-Bromo-3-methoxybenzenesulfonyl chloride + Morpholine → 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine

Expertise & Causality: This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct, driving the reaction to completion.[9]

Experimental Procedure:

  • Dissolve the crude 4-bromo-3-methoxybenzenesulfonyl chloride (1.0 eq) in DCM (~10 mL per 1 g).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.5 eq), followed by the dropwise addition of morpholine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC/LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure sulfonamide intermediate.

Step 3: Borylation via Lithium-Halogen Exchange

Reaction:

  • 4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine → this compound

Expertise & Causality: This is the critical C-C bond forming step to create the boronic acid. A lithium-halogen exchange using n-butyllithium (n-BuLi) at very low temperatures (-78 °C) rapidly converts the aryl bromide into a highly reactive aryllithium species.[9][10] The low temperature is crucial to prevent side reactions, such as the attack of the organolithium on the sulfonamide group. This nucleophilic aryllithium is then "trapped" by an electrophilic boron source, triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed with acid to give the final boronic acid product.[9][11]

Experimental Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolve the sulfonamide intermediate, 4-((4-bromo-3-methoxyphenyl)sulfonyl)morpholine (1.0 eq), in anhydrous tetrahydrofuran (THF, ~15 mL per 1 g).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate syringe, take up triisopropyl borate (1.5 eq) and add it dropwise to the aryllithium solution, again maintaining a temperature below -70 °C.

  • After the addition, stir the mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Quench the reaction by slowly adding 1 M HCl. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or recrystallization to afford the final product, this compound.

Quantitative Data Summary

The following table outlines the stoichiometry for a representative lab-scale synthesis.

ReagentM.W.Eq.MmolAmount
Step 1
2-Bromoanisole187.041.026.75.00 g
Chlorosulfonic Acid116.521.232.12.76 mL
Step 2
4-Bromo-3-methoxybenzenesulfonyl chloride (crude)285.501.026.7~7.63 g
Morpholine87.121.232.12.80 mL
Triethylamine101.191.540.15.59 mL
Step 3
4-((4-Bromo-3-methoxyphenyl)sulfonyl)morpholine338.221.020.0 (example)6.76 g
n-Butyllithium (1.6 M)64.061.122.013.8 mL
Triisopropyl borate188.081.530.06.91 mL
Product
This compound301.12--Yield dependent

Note: Mmol and amounts for Steps 2 and 3 are illustrative and should be based on the actual yield from the preceding step.

Experimental Workflow Visualization

G Start 2-Bromoanisole Step1_Product 4-Bromo-3-methoxy- benzenesulfonyl chloride Start->Step1_Product  1. ClSO3H, DCM  2. 0°C to RT Step2_Product 4-((4-Bromo-3-methoxyphenyl) sulfonyl)morpholine Step1_Product->Step2_Product  1. Morpholine, TEA, DCM  2. 0°C to RT Final_Product (4-Methoxy-3-(morpholinosulfonyl) phenyl)boronic acid Step2_Product->Final_Product  1. n-BuLi, THF, -78°C  2. B(OiPr)3  3. HCl (aq)

Caption: Synthetic workflow from 2-Bromoanisole to the target boronic acid.

Characterization

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): LC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight.

  • Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point is 270-276 °C.[6]

Conclusion

The protocol outlined in this guide presents a logical and robust pathway for the synthesis of this compound. By leveraging a controlled, regioselective chlorosulfonylation followed by a reliable lithium-halogen exchange and borylation sequence, researchers can access this valuable building block in good yield and purity. The mechanistic insights provided for each step are intended to empower scientists to not only execute the synthesis but also to intelligently adapt it for scale-up operations and the creation of analogous structures, thereby accelerating the drug discovery process.

References

  • National Center for Biotechnology Information (2024). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]

  • MDPI (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.com. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. Available from: [Link]

  • ACS Publications (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Available from: [Link]

  • MySkinRecipes (n.d.). This compound. Myskinrecipes.com. Available from: [Link]

  • MDPI (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.com. Available from: [Link]

  • National Center for Biotechnology Information (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. Available from: [Link]

  • PubMed (2020). Design and discovery of boronic acid drugs. PubMed. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Innopharmchem.com. Available from: [Link]

  • National Center for Biotechnology Information (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]

  • Organic Syntheses (n.d.). Organic Syntheses Procedure. Org-syn.org. Available from: [Link]

  • PubMed (2020). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]

Sources

Navigating Suzuki-Miyaura Couplings: A Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, physicochemical properties, synthesis, and application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Utility of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their remarkable utility in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming transformation has revolutionized the way medicinal chemists approach the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds. The ability to introduce diverse functionalities onto the phenyl ring of a boronic acid allows for the fine-tuning of a drug candidate's steric and electronic properties, profoundly influencing its potency, selectivity, and pharmacokinetic profile.

This compound is a prime example of a highly functionalized building block designed for specific applications in drug discovery. The methoxy group, a common substituent in bioactive molecules, can act as a hydrogen bond acceptor and influence metabolic stability. The morpholinosulfonyl moiety offers a polar, water-soluble handle that can improve a compound's physicochemical properties and provide additional vectors for molecular interactions. The strategic placement of these groups makes this boronic acid a valuable reagent for constructing novel molecular architectures with therapeutic potential.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is important to note that two CAS numbers, 1100095-14-4 and 871333-02-7 , are often used interchangeably for this compound. While both refer to the same core structure, slight variations in naming conventions (e.g., "morpholinosulfonyl" vs. "N-morpholinylsulfonyl") may account for this discrepancy. Researchers should verify the product specifications with their chosen supplier.

Key commercial suppliers include Amerigo Scientific, Ambeed, Laibo Chem, and Parchem.[1] The compound is typically supplied as a solid with a purity of 98% or higher.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1100095-14-4 / 871333-02-7[1]
Molecular Formula C₁₁H₁₆BNO₆S[1]
Molecular Weight 301.12 g/mol [1]
Appearance White to off-white solidSupplier Data
Melting Point 270-276 °C[1]
Boiling Point 553.6 °C at 760 mmHg[1]
Flash Point 288.6 °C[1]
Density 1.44 g/cm³[1]

Synthesis of this compound

For laboratories requiring in-house synthesis or access to larger quantities, a reliable synthetic route is essential. The following two-step procedure is based on established patent literature, providing a clear pathway from a commercially available starting material.

Step 1: Synthesis of 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene

The precursor to the desired boronic acid can be synthesized from 4-bromo-2-methoxyaniline. This procedure involves a diazotization reaction followed by a sulfonyl chloride formation and subsequent reaction with morpholine. A detailed, analogous procedure can be found in patent US7470788B2, which describes the synthesis of similar sulfonamides.

Step 2: Borylation to this compound

The final borylation step to yield the target compound is detailed in patent WO2006135764A1. This method involves a lithium-halogen exchange followed by trapping with a borate ester.

Experimental Protocol:

  • Materials:

    • 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Triisopropyl borate

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 4-bromo-2-methoxy-1-(morpholinosulfonyl)benzene (1.0 eq) in anhydrous THF (appropriately concentrated, e.g., 0.2 M) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Borylation 4-bromo-2-methoxyaniline 4-bromo-2-methoxyaniline Precursor 4-bromo-2-methoxy-1- (morpholinosulfonyl)benzene 4-bromo-2-methoxyaniline->Precursor 1. NaNO₂, HCl 2. SO₂, CuCl₂ 3. Morpholine Boronic_Acid This compound Precursor->Boronic_Acid 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate.

General Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), typically activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and depends heavily on the specific substrates being coupled.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate R¹-X Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Coupling R²B(OH)₂ Base Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0) Product (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol for a Suzuki-Miyaura coupling reaction utilizing this compound is adapted from the patent literature (WO2006135764A1), demonstrating a practical application of this reagent.

  • Reactants:

    • Aryl or heteroaryl bromide/iodide (1.0 eq)

    • This compound (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃, 2.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and the base.

    • Add the solvent system to the vessel.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst to the degassed mixture under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a well-defined synthetic pathway and proven utility in robust Suzuki-Miyaura cross-coupling reactions, makes it an attractive tool for the synthesis of novel and complex molecular entities. The strategic incorporation of the methoxy and morpholinosulfonyl groups provides chemists with powerful levers to modulate the physicochemical and pharmacological properties of their target compounds, ultimately accelerating the journey from hit to lead and beyond. This guide provides the foundational knowledge and practical protocols necessary to confidently integrate this important reagent into your synthetic workflows.

References

  • This compound ,98% - Amerigo Scientific . Amerigo Scientific. [Link]

  • WO2006135764A1 - Preparation of substituted biaryl, N-arylheterocycle and N-heterocycle-heterocycle compounds as potassium ion channel inhibitors.
  • US7470788B2 - Substituted benzenesulfonyl compounds and their use as 5-HT6 ligands.
  • Suzuki-Miyaura Coupling - Organic Synthesis . Organic-synthesis.org. [Link]

  • 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram . The Science Company. [Link]

Sources

solubility of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Abstract

This compound is a pivotal building block in contemporary drug discovery and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its utility, however, is fundamentally governed by its solubility profile across a range of aqueous and organic media. Poor solubility can impede reaction kinetics, complicate purification, and critically, lead to unreliable data in biological screening and poor bioavailability in formulated drug products.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the unique physicochemical properties of boronic acids that influence their solubility, present validated, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and offer expert insights into experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data essential for advancing research and development programs.

Part 1: Compound Profile and the Central Role of Solubility

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with both a methoxy group and a morpholinosulfonyl group.

  • Molecular Formula: C₁₁H₁₆BNO₆S[1][5]

  • Molecular Weight: 301.12 g/mol [5]

  • CAS Number: 1100095-14-4[1][5]

The boronic acid functional group is a versatile handle for forming new carbon-carbon bonds, making it indispensable in medicinal chemistry.[2][6] The morpholinosulfonyl substituent is often incorporated into drug candidates to modulate physicochemical properties, and it is explicitly noted that this moiety can enhance both solubility and stability.[1]

Understanding the solubility of this molecule is not a trivial pursuit; it is a critical parameter that dictates its application. In drug discovery, low aqueous solubility is a primary reason for compound failure, leading to poor absorption and erratic bioavailability.[4][7] Therefore, accurately quantifying solubility is a foundational step in assessing the viability of any new chemical entity derived from this building block.

Part 2: Foundational Principles of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of typical small molecules due to their unique chemical equilibria in solution.

2.1 The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium is influenced by the solvent, temperature, and concentration. In non-polar organic solvents, the boroxine form may be favored, whereas in polar or aqueous media, the monomeric boronic acid is more prevalent. This dynamic equilibrium can complicate solubility measurements, as the measured value may reflect the combined solubility of multiple species. It is a key reason why extended equilibration times are necessary for thermodynamic measurements.[8]

2.2 Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, two distinct types of solubility are measured, each serving a different purpose.[7][9]

  • Kinetic Solubility: This is a high-throughput assessment of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[3][10] It is not a true measure of equilibrium solubility but is invaluable for early-stage screening to quickly flag compounds with potential liabilities.[7][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[4][7] It is determined by adding an excess of the solid compound to the solvent and allowing the system to equilibrate over an extended period (typically >24 hours).[9] This "shake-flask" method is considered the gold standard and is essential for lead optimization, formulation development, and regulatory submissions.[4][9]

The logical flow from early to late-stage discovery necessitates this dual approach, as depicted below.

G cluster_0 Drug Discovery Pipeline cluster_1 Solubility Assessment Strategy Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization KS Kinetic Solubility (HTS) DMSO Stock -> Aqueous Buffer Fast, Rank-Orders Compounds Early Discovery->KS High-Throughput Screening Preclinical/Formulation Preclinical/Formulation Lead Optimization->Preclinical/Formulation TS Thermodynamic Solubility Solid Compound -> Solvent Slow, 'Gold Standard' Equilibrium Lead Optimization->TS In-depth Characterization Preclinical/Formulation->TS Developable Candidate Selection KS->TS

Caption: Logical progression of solubility testing in drug discovery.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

This section details the authoritative shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of the thermodynamic .

3.1 Rationale for Method Selection

The shake-flask method is chosen as it measures the true equilibrium solubility, providing the most accurate and relevant data for drug development decisions.[9] HPLC with UV detection is the preferred analytical endpoint due to its high selectivity and sensitivity, which allows for accurate quantification of the analyte even in complex matrices and at low concentrations, avoiding interference that can plague direct UV-Vis measurements.[4][11][12]

3.2 Experimental Workflow Diagram

The entire protocol, from preparation to final calculation, is outlined in the following workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_cal 1. Prepare Calibration Standards (Serial Dilution) hplc_cal 5. Analyze Standards by HPLC-UV (Generate Calibration Curve) prep_cal->hplc_cal prep_samp 2. Prepare Solubility Samples (Add excess solid to solvent) equilibrate 3. Equilibrate Samples (Shake at 25°C for 24h) prep_samp->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge or Filter 0.45µm) equilibrate->separate hplc_samp 6. Analyze Saturated Supernatant (Determine Peak Area) separate->hplc_samp calculate 7. Calculate Solubility (Interpolate from Curve) hplc_cal->calculate hplc_samp->calculate

Caption: Workflow for thermodynamic solubility determination via HPLC-UV.

3.3 Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound, solid (>98% purity)

  • HPLC system with UV-Vis detector[12]

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, PTFE or similar)

  • Autosampler vials, Class A volumetric flasks, pipettes

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water; DMSO; Phosphate Buffered Saline (PBS) pH 7.4; Dichloromethane (DCM)

Procedure:

Step 1: Preparation of HPLC Calibration Standards

  • Causality: A precise calibration curve is essential for accurately converting the HPLC peak area of the unknown sample into a concentration.

  • 1a. Accurately weigh ~10 mg of the boronic acid and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 100 µg/mL stock solution.[12]

  • 1b. Perform serial dilutions from this stock to prepare a minimum of five calibration standards covering the expected solubility range (e.g., 50, 25, 10, 5, 1 µg/mL).

Step 2: Preparation of Solubility Samples

  • Causality: A visible excess of solid starting material must be used to ensure that the resulting solution is truly saturated at the point of equilibrium.

  • 2a. Into separate glass vials, place an excess amount of the solid compound (e.g., ~5 mg).

  • 2b. Add a precise volume (e.g., 2 mL) of each test solvent (e.g., Water, PBS pH 7.4, Methanol, DCM) to the respective vials.

Step 3: Equilibration

  • Causality: Boronic acids require sufficient time to reach equilibrium between the solid state, the dissolved monomeric acid, and any potential boroxine anhydrides. 24 hours is the standard duration to ensure thermodynamic equilibrium is reached.[9]

  • 3a. Tightly cap the vials.

  • 3b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

  • 3c. Shake for 24 hours.

Step 4: Phase Separation

  • Causality: It is critical to completely remove all undissolved solid particles before analysis. Any suspended solids will be dissolved upon dilution for HPLC analysis, artificially inflating the measured solubility. A 0.45 µm filter is standard for this purpose.

  • 4a. Remove vials from the shaker. Let them stand for 30 minutes to allow heavy particles to settle.

  • 4b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial. Alternatively, centrifuge the sample at high speed and draw the supernatant.

Step 5: HPLC Analysis

  • Causality: An isocratic HPLC method is often sufficient and provides robust, reproducible results for quantification. The wavelength should be set to the λmax of the compound for maximum sensitivity.

  • 5a. Set up an appropriate HPLC method (e.g., C18 column, isocratic mobile phase like 50:50 Acetonitrile:Water, UV detection at the compound's λmax).

  • 5b. Inject the calibration standards from lowest to highest concentration to build the calibration curve (Peak Area vs. Concentration). Verify linearity (R² > 0.99).

  • 5c. Inject the filtered supernatant samples. If the concentration is expected to be high, it may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Step 6: Calculation

  • 6a. Determine the peak area for the boronic acid in the chromatograms of the saturated samples.

  • 6b. Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration (x) from the measured peak area (y).

  • 6c. Adjust for any dilutions made in Step 5c. The final result is the thermodynamic solubility in units such as µg/mL or mg/mL, which can be converted to molarity.

Part 4: Data Presentation and Expected Trends

While specific experimental data is proprietary to the testing laboratory, a representative data table can be structured as follows. Based on the principles of boronic acid chemistry, we can predict general solubility trends.[13]

Table 1: Representative Thermodynamic Solubility Data for this compound at 25°C

Solvent SystemSolvent TypePredicted Solubility (µg/mL)Predicted Solubility (mM)Rationale / Comments
Water (pH ~6-7)Polar ProticLow-ModerateLow-ModerateBoronic acids have limited water solubility. Hydrogen bonding is possible but offset by the aromatic ring.[14]
PBS (pH 7.4)Aqueous BufferModerateModerateThe compound has a pKa and may be partially ionized at this pH, increasing solubility over pure water.[3]
MethanolPolar ProticHighHighGood potential for hydrogen bonding and polarity matching.
AcetonePolar AproticHighHighPhenylboronic acid shows high solubility in ketones.[13]
Dichloromethane (DCM)NonpolarModerateModeratePhenylboronic acid shows moderate solubility in chloroform, a similar solvent.[13]
HexanesNonpolarVery LowVery LowVery poor polarity match; solubility is expected to be negligible.[13]

Note: These are predicted qualitative trends for illustrative purposes. Actual quantitative values must be determined experimentally.

Conclusion

The is a multifaceted but determinable property that is crucial for its successful application in research and drug development. By distinguishing between kinetic and thermodynamic solubility and applying robust methodologies like the shake-flask protocol with HPLC-UV analysis, researchers can generate high-quality, reliable data. This guide provides the foundational theory and a validated, practical framework to empower scientists to accurately characterize this important chemical building block, thereby facilitating more informed decision-making and mitigating risks in the development pipeline.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • Evotec. Thermodynamic Solubility Assay.

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

  • MySkinRecipes. This compound.

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

  • UNT Digital Library. Literature Review of Boric Acid Solubility Data.

  • Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal Research Reviews.

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • LinkedIn. Comparative Study of UV And HPLC Methods for Estimation of Drug.

  • Springer. Analytical Method Selection for Drug Product Dissolution Testing.

  • Aladdin Scientific. 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram.

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

  • National Institutes of Health. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.

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A Technical Guide to the Spectroscopic Characterization of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures. Its structural integrity and purity are paramount for the successful synthesis of downstream target molecules. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As a self-validating system, this guide moves beyond a simple listing of data, offering detailed experimental protocols and the underlying scientific rationale for each analytical technique. By explaining the causality behind experimental choices and providing predicted spectral data based on established principles, this document serves as a robust reference for researchers working with this and structurally related compounds.

Introduction: The Significance of Spectroscopic Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of all synthetic intermediates is a critical, non-negotiable step. For a molecule such as this compound, which contains multiple reactive functional groups, a thorough spectroscopic analysis ensures not only the identity of the compound but also its purity, which can significantly impact the yield and outcome of subsequent synthetic transformations. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical characteristics is essential before undertaking spectroscopic analysis.

PropertyValueSource
CAS Number 1100095-14-4[1]
Molecular Formula C₁₁H₁₆BNO₆S[1]
Molecular Weight 301.12 g/mol [1]
Melting Point 270-276 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A well-defined protocol is crucial for acquiring high-quality, reproducible NMR data. The choice of solvent is particularly important for boronic acids, which can form boroxine anhydrides, leading to complex or uninterpretable spectra.

Rationale for Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended. Protic solvents like methanol can break up boroxine trimers through equilibrium exchange, simplifying the aromatic region of the ¹H NMR spectrum. DMSO-d₆ is an excellent alternative due to its high solubilizing power for polar compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of Compound Solvent ~0.7 mL DMSO-d6 or CD3OD Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube Spectrometer 400 MHz+ Spectrometer Tube->Spectrometer H1_NMR Acquire ¹H Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C Spectrum Spectrometer->C13_NMR Phase Phasing & Baseline Correction H1_NMR->Phase C13_NMR->Phase Integrate Integration (¹H) Phase->Integrate Peak_Pick Peak Picking Phase->Peak_Pick Integrate->Peak_Pick

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ or CD₃OD. Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2s (broad)2HB(OH)₂Boronic acid protons are exchangeable and often appear as a broad singlet.
~7.8d1HAr-HAromatic proton ortho to the boronic acid group.
~7.6dd1HAr-HAromatic proton ortho to the methoxy group and meta to the boronic acid.
~7.1d1HAr-HAromatic proton meta to the boronic acid group.
~3.9s3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~3.6t4HMorpholine -CH₂-O-Protons on the carbons adjacent to the oxygen in the morpholine ring.[2][3]
~3.0t4HMorpholine -CH₂-N-Protons on the carbons adjacent to the nitrogen in the morpholine ring.[2][3]
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160Ar-C-OCH₃The aromatic carbon attached to the electron-donating methoxy group is deshielded.[4]
~135-140Ar-C-SO₂The carbon attached to the electron-withdrawing sulfonyl group will be downfield.
~130-135Ar-CHAromatic CH carbons.
~115Ar-CHAromatic CH carbons.
~130Ar-C-B(OH)₂The ipso-carbon attached to the boron is often broad and may be difficult to observe.
~66Morpholine -CH₂-O-Carbons adjacent to the oxygen in the morpholine ring.[2][3]
~56-OCH₃Methoxy carbon.[4]
~47Morpholine -CH₂-N-Carbons adjacent to the nitrogen in the morpholine ring.[2][3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale for Technique: ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation in the source and providing a clear molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock_Sol 1 mg/mL Stock in MeOH or ACN Dilution Dilute to ~1-10 µg/mL Stock_Sol->Dilution Filter Filter (0.22 µm) Dilution->Filter Infusion Direct Infusion via Syringe Pump Filter->Infusion ESI_Source ESI Source (Positive/Negative Mode) Infusion->ESI_Source Analyzer TOF or Orbitrap Analyzer ESI_Source->Analyzer Mass_Spectrum Acquire Mass Spectrum Analyzer->Mass_Spectrum Extract_Mass Extract Exact Mass Mass_Spectrum->Extract_Mass Compare Compare with Calculated Mass Extract_Mass->Compare

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).[5]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Predicted Mass Spectrometry Data
Ionization ModeCalculated m/zObserved Ion
ESI Positive302.0818[M+H]⁺
ESI Negative300.0662[M-H]⁻

Expected Fragmentation: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns for sulfonamides would be expected. A common fragmentation pathway involves the loss of SO₂ (64 Da).[1][6] Another likely fragmentation would be the cleavage of the S-N bond, leading to fragments corresponding to the morpholine and the phenylboronic acid moieties.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups within a molecule. For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

Experimental Protocol: ATR-FTIR

Rationale for Technique: ATR allows for the direct analysis of solid powder samples with minimal preparation, making it a highly efficient method.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300 (broad)StrongO-H stretchBoronic acid, B(OH)₂
~2950-2850MediumC-H stretchAromatic, Methoxy, Morpholine
~1600, ~1480Medium-StrongC=C stretchAromatic ring
~1340-1370StrongAsymmetric S=O stretchSulfonyl group (SO₂)[7]
~1160-1180StrongSymmetric S=O stretchSulfonyl group (SO₂)[7]
~1350StrongB-O stretchBoronic acid[8]
~1250StrongAsymmetric C-O-C stretchMethoxy, Morpholine
~1115StrongC-N stretchMorpholine

Conclusion: A Validated Approach to Structural Confirmation

This guide outlines a comprehensive and scientifically grounded approach to the spectroscopic characterization of this compound. By following these detailed protocols for NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this important synthetic building block. The provided predicted spectral data, based on the analysis of its constituent functional groups, serves as a reliable benchmark for the interpretation of experimentally acquired data. This self-validating methodology ensures the high level of scientific integrity required in modern chemical research and drug development.

References

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • Bentham Science. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

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An In-Depth Technical Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its discovery, detailed synthetic methodologies, and its crucial role in the development of novel therapeutics, particularly as an intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors.

Introduction: The Emergence of a Key Pharmacophore

This compound, with the CAS Number 1100095-14-4, is a substituted phenylboronic acid that has gained significant attention in the field of drug discovery.[1] Its structure, featuring a methoxy group, a morpholinosulfonyl moiety, and a boronic acid functional group, makes it a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] The presence of the morpholinosulfonyl group often enhances the solubility and metabolic stability of the final drug molecule, a desirable property in drug development. This guide will explore the scientific journey of this compound, from its first documented synthesis to its application in the creation of potential new medicines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1100095-14-4[1]
Molecular Formula C₁₁H₁₆BNO₆S[3]
Molecular Weight 301.13 g/mol [3]
Appearance White to off-white solid
Storage 2-8°C[2]

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the search for novel inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme primarily expressed in the brain and is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[4][5][6][7] The development of potent and selective PDE10A inhibitors required the synthesis of a diverse library of compounds, and substituted phenylboronic acids proved to be invaluable building blocks for this purpose.

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2008010964, which describes novel PDE10A inhibitors. This patent highlights the importance of this boronic acid as a key intermediate for the construction of the final drug candidates. The rationale for its design likely stemmed from the need to introduce a substituent at the 3-position of the 4-methoxyphenyl ring that could modulate the pharmacological properties of the final molecule. The morpholinosulfonyl group was a logical choice due to its ability to improve pharmacokinetic profiles.

Synthetic Methodology: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with a commercially available starting material. The following protocol is a detailed, self-validating system for its preparation, based on established synthetic transformations.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Methoxy-3-nitroaniline B 4-Methoxy-3-nitrobenzenesulfonyl chloride A->B 1. NaNO2, HCl 2. SO2, CuCl2 C 4-(4-Methoxy-3-nitrophenylsulfonyl)morpholine B->C Morpholine, Et3N D 4-Methoxy-3-(morpholinosulfonyl)aniline C->D Fe, NH4Cl E This compound D->E 1. NaNO2, HBF4 2. B2pin2, Pd(dppf)Cl2, KOAc 3. Acidic workup

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-(morpholinosulfonyl)aniline (Precursor)

The synthesis of the key precursor, 4-Methoxy-3-(morpholinosulfonyl)aniline, is crucial for the successful preparation of the final boronic acid. This intermediate is also commercially available, which can be a time-saving alternative for research and development.

  • Rationale: This multi-step synthesis starts from a readily available nitroaniline. The diazotization followed by sulfonyl chloride formation is a classic method to introduce the sulfonyl chloride group. The subsequent reaction with morpholine is a standard nucleophilic substitution. Finally, the reduction of the nitro group to an amine provides the desired aniline precursor.

Step 2: Synthesis of this compound

This final step involves the conversion of the aniline precursor to the boronic acid via a Sandmeyer-type reaction followed by a palladium-catalyzed borylation.

  • Materials:

    • 4-Methoxy-3-(morpholinosulfonyl)aniline

    • Sodium nitrite (NaNO₂)

    • Tetrafluoroboric acid (HBF₄)

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Dioxane

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Diazotization: Dissolve 4-Methoxy-3-(morpholinosulfonyl)aniline in a mixture of dioxane and aqueous tetrafluoroboric acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

      • Causality: The formation of the diazonium salt is a critical activation step, converting the amino group into a good leaving group (N₂).

    • Borylation: To the diazonium salt solution, add bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

      • Causality: The palladium catalyst facilitates the cross-coupling reaction between the diazonium salt and the diboron reagent, forming the pinacol boronate ester. Potassium acetate acts as a base to facilitate the catalytic cycle.

    • Workup and Hydrolysis: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, 1M HCl, and brine.

      • Causality: The acidic wash hydrolyzes the pinacol boronate ester to the desired boronic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Table 2: Representative Reaction Parameters

ParameterValue
Reaction Scale 1-10 mmol
Reaction Time 4-6 hours
Temperature 80 °C
Typical Yield 60-75%

Role in Drug Development: A Key Intermediate for PDE10A Inhibitors

This compound serves as a critical building block in the synthesis of various PDE10A inhibitors. Its primary application is in Suzuki-Miyaura cross-coupling reactions where it is coupled with a suitable heterocyclic partner to construct the core scaffold of the final drug candidate.

Suzuki_Coupling cluster_conditions Suzuki-Miyaura Coupling Conditions (Pd catalyst, base, solvent) BoronicAcid This compound PDE10A_Inhibitor PDE10A Inhibitor Scaffold BoronicAcid->PDE10A_Inhibitor Heterocycle Heterocyclic Halide/Triflate Heterocycle->PDE10A_Inhibitor conditions

Sources

Methodological & Application

Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in Cross-Coupling Reactions

Boronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the efficient formation of carbon-carbon bonds, a fundamental transformation for constructing the complex molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Among the vast array of available boronic acids, this compound stands out as a highly functionalized and versatile building block. Its unique structure, featuring a reactive boronic acid moiety ortho to a bulky, electron-withdrawing morpholinosulfonyl group and para to an electron-donating methoxy group, offers chemists a powerful tool for introducing complex functionality. The morpholinosulfonyl group, in particular, can enhance aqueous solubility and metabolic stability, making this reagent exceptionally valuable in drug discovery programs.[3] This guide provides a detailed examination of this reagent, focusing on its properties and providing robust protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Physicochemical Properties

Understanding the inherent properties of this compound is critical for its effective application. The interplay between its functional groups dictates its reactivity, stability, and handling requirements.

PropertyValueSource
CAS Number 1100095-14-4[3][4]
Molecular Formula C₁₁H₁₆BNO₆S[4][5]
Molecular Weight 301.1 g/mol [5]
Melting Point 270-276 °C[4]
Appearance White to off-white solidN/A
Storage 2-8°C, under inert atmosphere[3]

Structural Influence on Reactivity:

  • Boronic Acid Moiety (-B(OH)₂): This is the primary reactive site, participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases electron density on the phenyl ring, which can influence the rate of oxidative addition and other steps in the catalytic cycle.

  • Morpholinosulfonyl Group (-SO₂-Morpholine): This is a key feature. As a sterically bulky and electron-withdrawing group, it can significantly impact the boronic acid's reactivity. Its presence may necessitate more active catalyst systems or elevated temperatures to overcome steric hindrance. Furthermore, the sulfonamide functionality is a common pharmacophore, and its inclusion can impart desirable pharmacokinetic properties to the final coupled product.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this boronic acid, enabling the synthesis of complex biaryl structures. The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • This compound (1.2 mmol, 361 mg)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 187 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for 15-20 minutes. Add the 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. The mixture will typically become a dark, heterogeneous slurry.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The electron-withdrawing nature and steric bulk of the morpholinosulfonyl group may require specific conditions for optimal yield.

Parameter Selection and Impact on Yield

The choice of base is particularly critical. Strong, non-nucleophilic inorganic bases are generally preferred as they effectively promote the formation of the boronate anion without causing degradation of the catalyst or substrates.[7]

EntryBaseCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
1K₃PO₄Pd(PPh₃)₄ (3%)Dioxane/H₂O (4:1)901285-95
2Cs₂CO₃Pd(PPh₃)₄ (3%)Dioxane/H₂O (4:1)901280-90
3K₂CO₃Pd(PPh₃)₄ (3%)Dioxane/H₂O (4:1)901870-85
4K₃PO₄Pd(OAc)₂ (2%) + SPhos (4%)Toluene/H₂O (5:1)10010>90

Yields are illustrative and highly dependent on the specific aryl halide coupling partner.

Causality Behind Experimental Choices:

  • Catalyst System: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more challenging couplings (e.g., with sterically hindered or electron-rich aryl chlorides) may benefit from more active catalysts generated in situ from a palladium(II) source like Pd(OAc)₂ and a specialized phosphine ligand (e.g., SPhos, XPhos). These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps.

  • Base Strength: Potassium phosphate (K₃PO₄) is often superior for substrates like this one. It is sufficiently basic to form the active boronate species but generally does not promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups.[7]

  • Solvent Choice: The dioxane/water system is effective for dissolving both the organic reagents and the inorganic base, creating a productive biphasic environment for the reaction to occur. Anhydrous conditions with organic bases are also possible but are typically less general.

Conclusion

This compound is a valuable and strategic building block for synthetic chemists, particularly those in pharmaceutical and materials science research. Its pre-installed functionality allows for the direct incorporation of a methoxy- and morpholinosulfonyl-substituted phenyl ring via the highly reliable and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of its functional groups and carefully selecting the catalyst, base, and solvent system, researchers can effectively leverage this reagent to construct complex molecular architectures with high efficiency and predictability.

References

  • Amerigo Scientific. This compound ,98%. [Link]

  • Wu, J. et al. (2020). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed. Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • American Elements. (2-Fluoro-6-hydroxyphenyl)boronic acid | CAS 1256345-60-4. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

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Application Note: A Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Scope

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This powerful transformation is particularly vital in the pharmaceutical industry for constructing complex molecular architectures from smaller, readily available fragments.[1]

This application note provides a detailed guide for the successful coupling of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a substrate of significant interest in medicinal chemistry. The aryl sulfonamide motif is a prevalent feature in numerous therapeutic agents.[3] However, the unique combination of an electron-donating methoxy group and a sterically demanding, electron-withdrawing morpholinosulfonyl group presents specific challenges that necessitate a carefully optimized catalytic system.

Herein, we dissect the mechanistic nuances, provide a rationale for catalyst and reagent selection, and present a robust, field-proven protocol designed for researchers, scientists, and drug development professionals. Our objective is to empower users to achieve high-yield, reproducible outcomes by explaining the causality behind each experimental step.

The Scientific Foundation: Mechanism and Substrate-Specific Challenges

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5]

The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) complex.[6][7]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7]

  • Reductive Elimination: The two organic partners are coupled and expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst for the next cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation (R²B(OH)₂, Base) TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges Specific to this compound:

  • Steric Hindrance: The bulky morpholinosulfonyl group ortho to the boronic acid can significantly impede the transmetalation and reductive elimination steps. This steric clash requires a catalyst system specifically designed to overcome such hindrance.

  • Electronic Ambiguity: The aryl ring is influenced by both the electron-donating methoxy group and the electron-withdrawing sulfonamide. This mixed electronic profile can complicate the reaction, making catalyst selection less straightforward than for simple electron-rich or electron-poor systems.

  • Protodeboronation: A common side reaction for many boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[4] Boronic acids with certain substitution patterns can be particularly susceptible to this pathway under standard basic, aqueous conditions, reducing overall yield.[8]

Rational Catalyst System Design

To address the challenges posed by this substrate, a modern, highly active catalyst system is required. Simply employing traditional catalysts like Pd(PPh₃)₄ may lead to low yields and slow reaction times.

  • Palladium Precatalyst: We recommend the use of a well-defined Pd(II) precatalyst. These complexes, often featuring a biarylphosphine ligand, are designed to generate the active, monoligated Pd(0) species rapidly and quantitatively under the reaction conditions.[5] This rapid activation is critical for ensuring the coupling reaction outcompetes the potential protodeboronation of the sensitive boronic acid.[8][9]

  • Ligand Selection: The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[5] These ligands promote both the oxidative addition and, critically, the difficult reductive elimination step required to form the sterically congested biaryl product.[5][10] Their steric bulk also favors the formation of the highly active 14-electron monoligated Pd(0) species.

  • Base and Solvent: A suitable base is required to facilitate the transmetalation step. While many bases can be used, potassium phosphate (K₃PO₄) is often an excellent choice for sensitive boronic acids, providing sufficient basicity to promote the reaction while minimizing decomposition pathways.[8] A polar aprotic solvent system, such as 1,4-dioxane or THF with water, is ideal. The organic solvent ensures solubility of the substrates and catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the reactive boronate species.[6]

Detailed Experimental Protocol

This protocol is designed as a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific coupling partners.

Reaction Parameters Summary
ReagentRoleMol. Wt.Molar Eq.Typical Scale (1 mmol ArBr)
Aryl Bromide (ArBr)Electrophile-1.01.0 mmol
(4-Methoxy-3-(morpholino...)boronic acidNucleophile301.141.2 - 1.51.2 - 1.5 mmol
Palladium Precatalyst (e.g., SPhos Pd G3)Catalyst-0.01 - 0.050.01 - 0.05 mmol
Potassium Phosphate (K₃PO₄)Base212.272.0 - 3.02.0 - 3.0 mmol
1,4-DioxaneSolvent--~4 mL (0.25 M)
WaterCo-solvent--~1 mL (4:1 ratio)
Step-by-Step Methodology

Experimental_Workflow cluster_protocol Experimental Protocol Workflow A 1. Reagent Preparation Weigh solids in a vial. B 2. Inert Atmosphere Seal vial, evacuate and backfill with Argon (3x). A->B C 3. Solvent Addition Add degassed solvents via syringe. B->C D 4. Reaction Heat to 80-100 °C with vigorous stirring. C->D E 5. Monitoring Check progress by TLC or LC-MS. D->E F 6. Work-up Cool, dilute, extract, wash, and dry. E->F G 7. Purification Concentrate and purify by column chromatography. F->G

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

  • Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (0.02 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting the System: Seal the vial with a septum-containing cap. Evacuate the vial under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for at least 30 minutes.[11] Using a syringe, add the solvent mixture to the reaction vial to achieve a final concentration of approximately 0.25 M with respect to the aryl bromide.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 2-12 hours. The reaction mixture will typically become a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature or time.4. Poor quality of boronic acid.1. Ensure a properly inert atmosphere throughout the setup.2. Use freshly degassed solvents.[11]3. Increase temperature (e.g., to 110 °C) or extend reaction time.4. Use fresh, high-purity boronic acid.
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to dominate.2. Base is too harsh or reaction temperature is too high for an extended period.1. Increase catalyst loading (e.g., to 5 mol%).2. Switch to a more active ligand/precatalyst system to accelerate the coupling.[8]3. Consider a milder base like K₂CO₃ or Cs₂CO₃.
Formation of Homocoupled Byproducts 1. (Ar-Ar): Oxygen contamination leading to oxidative homocoupling.2. (Boronic Acid Dimer): Can occur with some catalyst systems.1. Rigorously exclude oxygen from the reaction.2. Screen different palladium precatalysts or ligands.
Difficult Purification 1. Residual palladium catalyst.2. Phosphine oxide byproducts.1. After work-up, filter the crude organic solution through a pad of Celite® and silica.2. Consider a product-specific crystallization step if applicable.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable through the rational selection of a modern palladium catalyst system. By employing a sterically hindered biarylphosphine ligand in conjunction with a well-defined precatalyst, researchers can overcome the inherent steric and electronic challenges of the substrate. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the synthesis of valuable biaryl sulfonamides, facilitating advancements in medicinal chemistry and drug discovery.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • P. E. S. Faculty of Sciences. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available from: [Link]

  • PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2015). Green Chemistry. Available from: [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. DSpace@MIT. Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health. Available from: [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. (2025). Available from: [Link]

  • ACS Publications. Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters. Available from: [Link]

  • ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Available from: [Link]

  • National Institutes of Health. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (2023). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]

  • ResearchGate. Substrates used for the investigations for the Suzuki-Miyaura coupling reactions. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available from: [Link]

  • PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). Available from: [Link]

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Application Note & Protocol: Strategic Base Selection for Suzuki-Miyaura Coupling with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Challenging Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this palladium-catalyzed transformation is the organoboron reagent, typically a boronic acid, which dictates many of the reaction's parameters. While robust for many substrates, the reaction's success is critically dependent on the careful selection of a base, which plays a pivotal role in the catalytic cycle.[3][4]

This guide focuses on a substrate of increasing importance in medicinal chemistry: (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid . Its structure presents a unique set of challenges. The potent electron-withdrawing nature of the morpholinosulfonyl group significantly modulates the electronic properties of the boronic acid. This electronic deficit can impact the rate-determining transmetalation step and increases the susceptibility of the C-B bond to premature cleavage, a side reaction known as protodeboronation.[5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for strategically selecting the optimal base for this specific substrate. We will delve into the mechanistic role of the base, systematically compare common choices, and provide detailed protocols for both screening and scaled-up reactions to ensure reproducible success.

The Decisive Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a simple spectator; it is an active and essential participant. Its primary role is to activate the boronic acid, rendering it sufficiently nucleophilic to engage in transmetalation with the palladium(II) complex.[7][8] Two principal mechanistic pathways are generally accepted for this activation[9][10]:

  • The Boronate Pathway: The base reacts directly with the Lewis acidic boronic acid to form a more electron-rich, tetracoordinate "ate" complex, [ArB(OH)3]−. This anionic boronate is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[9][11]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first reacts with the Ar-Pd(II)-X complex to replace the halide (X) with a hydroxide or alkoxide ligand. This Ar-Pd(II)-OH species then undergoes transmetalation with the neutral boronic acid.[8][10]

For an electron-deficient substrate like this compound, facilitating the formation of a sufficiently nucleophilic intermediate is paramount. However, this must be balanced against the risk of undesired side reactions.

The Protodeboronation Challenge

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] This irreversible side reaction is a major cause of yield loss, particularly with electron-deficient or heteroaromatic boronic acids.[5][12] Strongly basic and aqueous conditions can accelerate this process.[13][14] Therefore, the ideal base must be strong enough to promote the desired transmetalation but not so harsh that it significantly promotes protodeboronation.

A Comparative Analysis of Common Bases

The choice of base is a balancing act between reactivity, solubility, and the potential for side reactions. Inorganic bases are most commonly employed in Suzuki-Miyaura couplings.[3] Below is a comparative analysis of base classes relevant to the target substrate.

Base ClassExample(s)pKa (of Conj. Acid)Typical SolventsStrengthsWeaknesses
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃~10.3Toluene/H₂O, Dioxane/H₂O, DMFWidely used, moderate strength, cost-effective. Cesium carbonate (Cs₂CO₃) often enhances reactivity.Can be less effective for challenging couplings. Requires water for solubility, which can promote protodeboronation.
Phosphates K₃PO₄~12.3Toluene, Dioxane, THFOften excellent for electron-deficient substrates. Stronger than carbonates but generally less harsh than hydroxides. Good solubility in organic solvents.More expensive than carbonates. Can be hygroscopic.
Hydroxides NaOH, KOH, Ba(OH)₂~15.7THF/H₂O, Dioxane/H₂OVery strong bases, can accelerate slow reactions.High basicity significantly increases the risk of protodeboronation and can be incompatible with base-sensitive functional groups.[15]
Fluorides KF, CsF~3.2THF, DioxaneMild, non-nucleophilic. Effective for substrates with base-labile groups (e.g., esters).[7]Often less effective for electron-deficient partners and may require higher temperatures or longer reaction times.
Alkoxides KOt-Bu, NaOt-Bu~17-19THF, DioxaneVery strong, non-aqueous bases. Can be effective when water must be avoided.High basicity can promote side reactions. Can be difficult to handle (hygroscopic).

Note: pKa values are approximate and can vary with solvent and temperature.[16][17][18]

For This compound , the strong electron-withdrawing effect suggests that a moderately strong base is required. Potassium phosphate (K₃PO₄) often represents the optimal starting point, providing sufficient basicity to form the reactive boronate complex while being less aggressive than hydroxides, thereby mitigating the risk of protodeboronation.

Experimental Protocols

The following protocols provide a systematic approach to identifying the optimal base and then applying it to a larger-scale reaction.

Protocol 1: Small-Scale Base Screening

This workflow is designed to efficiently test multiple bases in parallel to empirically determine the best conditions.

Base_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_vials Prepare 5 identical reaction vials (e.g., 2 mL microwave vials) add_sm To each vial, add: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Palladium Catalyst/Ligand prep_vials->add_sm add_bases Add a different base to each vial: - Vial 1: K₃PO₄ (2.0 equiv) - Vial 2: K₂CO₃ (2.0 equiv) - Vial 3: Cs₂CO₃ (2.0 equiv) - Vial 4: KF (3.0 equiv) - Vial 5: KOt-Bu (2.0 equiv) add_sm->add_bases add_solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) add_bases->add_solvent seal_heat Seal vials, purge with inert gas, and heat to 80-100 °C add_solvent->seal_heat monitor Monitor reactions at set time points (e.g., 1h, 4h, 12h) via LC-MS seal_heat->monitor analyze Analyze LC-MS data for: - Product formation (% Area) - Starting material consumption - Protodeboronation byproduct monitor->analyze select Select optimal base based on highest product conversion and lowest byproduct formation. analyze->select

Caption: Workflow for parallel screening of bases.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide partner (e.g., 4-bromoanisole) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF, KOt-Bu

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed DI Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an array of reaction vials, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and Pd(dppf)Cl₂ (0.002 mmol).

  • To each designated vial, add the respective base (0.2 mmol for carbonates/phosphate/alkoxide; 0.3 mmol for KF).

  • Add the degassed solvent system (e.g., 1.0 mL of Dioxane/H₂O 4:1) to each vial.

  • Seal the vials, purge with inert gas for 5-10 minutes.

  • Place the vials in a preheated reaction block or oil bath at 90 °C.

  • After a set time (e.g., 4 hours), cool the reactions to room temperature.

  • Quench a small aliquot of each reaction mixture with water, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the relative conversion to product and the formation of the protodeboronated side-product (4-methoxy-3-(morpholinosulfonyl)benzene).

  • Compare the results to identify the base that provides the highest ratio of desired product to byproduct.

Protocol 2: Optimized Preparative-Scale Reaction

This protocol is based on the likely optimal conditions identified through screening, using K₃PO₄.

Optimized_Protocol setup 1. Reaction Setup - Add reagents to a dry Schlenk flask:  - Aryl Halide (1.0 equiv)  - Boronic Acid (1.2 equiv)  - K₃PO₄ (2.0 equiv)  - Pd(dppf)Cl₂ (2 mol%) purge 2. Inert Atmosphere - Seal the flask - Evacuate and backfill with  Argon (3 cycles) setup->purge solvent 3. Solvent Addition - Add degassed Toluene (0.1 M)  via syringe purge->solvent reaction 4. Reaction - Heat to 90-100 °C with stirring - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify by column chromatography workup->purify

Caption: Step-by-step optimized Suzuki-Miyaura protocol.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2 mol%).[1][19]

  • Seal the flask, and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Base is not strong enough. 3. Insufficient temperature.1. Use a fresh catalyst or a more active pre-catalyst. 2. Move to a stronger base from the screening (e.g., K₂CO₃ → K₃PO₄). 3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong. 2. Presence of excess water. 3. Prolonged reaction time at high temperature.1. Use a milder base (e.g., K₃PO₄ → K₂CO₃ or KF). 2. Use anhydrous solvents and ensure reagents are dry. 3. Monitor reaction closely and stop once the starting material is consumed.
Formation of Homocoupled Boronic Acid Byproduct 1. Oxygen contamination. 2. Catalyst decomposition.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. 2. Consider a more robust ligand for the palladium catalyst.

Conclusion

The successful Suzuki-Miyaura coupling of This compound is highly dependent on a strategic choice of base. The strong electron-withdrawing nature of the sulfonamide group necessitates a base that is potent enough to facilitate transmetalation without promoting excessive protodeboronation. A systematic screening approach reveals that moderately strong, non-hydroxide bases like potassium phosphate (K₃PO₄) often provide the best balance of reactivity and stability for this challenging substrate. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize target molecules incorporating this valuable building block.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, I., Col-Farràs, G., Corpas, A., & Cuscó, C. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • BARDER, T. E., & BUCHWALD, S. L. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 243-286). Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1877–1887. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

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solvent effects in cross-coupling with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Deep Dive into Solvent Effects with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent in Precision Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this transformation are organoboron reagents, such as boronic acids, which offer a favorable balance of reactivity and stability.[3][4]

This application note focuses on This compound , a sophisticated building block increasingly utilized in medicinal chemistry and materials science.[5][6] Its structure is characterized by a combination of electron-donating (methoxy) and strongly electron-withdrawing (morpholinosulfonyl) groups, which presents unique challenges and opportunities in cross-coupling reactions. The electronic nature of this reagent can significantly influence the kinetics of the catalytic cycle, particularly the transmetalation step.[1]

While the choice of palladium catalyst, ligand, and base are paramount, the reaction solvent is often a deceptively critical parameter that can dictate the success or failure of a challenging coupling.[7][8][9] The solvent's role extends far beyond simply dissolving reagents; it actively participates in the catalytic cycle by influencing catalyst speciation and stability, modulating base strength, and stabilizing charged intermediates and transition states.[10][11][12] This guide provides a detailed exploration of these solvent effects, offering both mechanistic insights and practical, field-tested protocols to empower researchers to optimize their synthetic outcomes.

Mechanistic Insights: How Solvents Dictate Reaction Pathways

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[13] The solvent choice can exert a profound influence on each of these stages.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the aryl halide bond. The polarity of the solvent can be critical. More polar solvents can stabilize the polar transition states involved in this step, potentially accelerating the reaction rate, particularly with challenging substrates like aryl chlorides.[11]

  • Transmetalation: This is often the rate-determining step, especially with electron-deficient boronic acids.[1][14] The base activates the boronic acid to form a more nucleophilic boronate species. The solvent's ability to dissolve the inorganic base and its coordination to the palladium center can dramatically affect the efficiency of this step.

    • Aprotic Polar Solvents (e.g., DMF, Dioxane): These solvents are generally effective at dissolving both organic substrates and inorganic bases. Ethereal solvents like 1,4-dioxane, often used with an aqueous base, create a biphasic system where the transmetalation is believed to occur at the interface.

    • Protic Solvents (e.g., H₂O, Alcohols): Water and alcohols can participate in hydrogen bonding and influence the aggregation state of the catalyst. The use of water can be highly beneficial, often accelerating the reaction, though it can also promote competitive protodeboronation of the boronic acid.[3]

  • Reductive Elimination: In this final step, the coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst. The solvent's coordination to the metal center can influence the rate of this step.

The interplay of these effects is complex, and the optimal solvent is often determined empirically.[15][16] For a substrate like this compound, the strong electron-withdrawing nature of the sulfonyl group may render the boronic acid less nucleophilic, making the transmetalation step particularly sensitive to solvent and base conditions.[14]

Visualizing the Solvent's Influence on the Catalytic Cycle

Solvent_Influence_on_Suzuki_Cycle Figure 1: Solvent Interaction with the Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Ar-X Transmetalation Transmetalation (R-B(OH)2 + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR [R-B(OH)3]⁻ RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Solvent_OxAdd Polar solvents can stabilize the polar transition state. Solvent_OxAdd->OxAdd Solvent_Trans Solvent influences base solubility and formation of the 'ate' complex. Coordinating solvents can compete with ligands. Solvent_Trans->Transmetalation Solvent_RedElim Solvent coordination can affect the rate of product release. Solvent_RedElim->RedElim

Caption: Figure 1: Solvent Interaction with the Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Comparative Study of Solvent Systems

To systematically evaluate the impact of the solvent on the cross-coupling of this compound, we propose a standardized experimental protocol. This protocol utilizes a model reaction with a common coupling partner, 4-bromoanisole, allowing for a clear comparison of solvent performance.

Core Reaction:
  • This compound + 4-Bromoanisole → 4-Methoxy-4'-(methoxy)-3'-(morpholinosulfonyl)-1,1'-biphenyl

Materials & Reagents:
  • This compound (FW: 301.12 g/mol )[17]

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely powdered

  • Solvents (Anhydrous/Degassed): 1,4-Dioxane, Toluene, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and a 1,4-Dioxane/Water mixture.

  • Internal Standard (e.g., Dodecane) for GC/LC-MS analysis

  • Standard laboratory glassware, magnetic stir bars, and inert atmosphere setup (Argon or Nitrogen).

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for Comparative Solvent Study prep prep reaction reaction analysis analysis A Reagent Preparation: Weigh Boronic Acid (1.2 eq), Aryl Halide (1.0 eq), Base (2.0 eq). B Inert Atmosphere: Add solids to oven-dried vial. Purge with Ar/N2 for 10 min. A->B C Catalyst & Solvent Addition: Add Pd(OAc)2/SPhos solution. Add degassed solvent (0.2 M). B->C D Reaction Execution: Stir vigorously at 100 °C. Monitor reaction progress. C->D E Sampling & Quenching: Take timed aliquots. Quench with water, extract with EtOAc. D->E t = 1, 4, 8, 24h F Analysis: Analyze organic layer by LC-MS or GC-MS to determine conversion/yield. E->F

Caption: Figure 2: Workflow for Comparative Solvent Study.

Step-by-Step Protocol

1. Pre-Reaction Setup: a. To an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add this compound (0.12 mmol, 1.2 equiv). b. Add 4-bromoanisole (0.10 mmol, 1.0 equiv). c. Add finely powdered potassium phosphate (K₃PO₄) (0.20 mmol, 2.0 equiv).[14] d. Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes. An atmosphere of inert gas is crucial to prevent oxidation of the palladium catalyst.

2. Catalyst and Solvent Addition: a. In a separate vial, prepare a stock solution of the catalyst system. For a set of 10 reactions, dissolve Pd(OAc)₂ (0.002 mmol per reaction) and SPhos (0.004 mmol per reaction) in a small amount of the chosen reaction solvent. b. Under the inert atmosphere, add the palladium/ligand solution to the reaction vial via syringe. Using pre-catalysts or preparing a stock solution ensures accurate dosing of the catalyst components. c. Add the degassed reaction solvent (0.5 mL, to achieve a concentration of 0.2 M with respect to the limiting reagent, 4-bromoanisole) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen.

3. Reaction and Monitoring: a. Place the sealed vial in a preheated oil bath or heating block set to 100 °C. b. Stir the reaction mixture vigorously to ensure proper mixing, especially in multiphasic systems. c. Monitor the reaction progress by taking small aliquots at specific time points (e.g., 1, 4, 8, and 24 hours). This can be done by TLC, GC-MS, or LC-MS.[14]

4. Workup and Analysis (for each aliquot/final reaction): a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (2 mL) and quench with water (2 mL). c. Add a known amount of an internal standard (e.g., dodecane). d. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard.

Data Presentation and Expected Outcomes

The performance of each solvent system should be evaluated based on reaction yield at specific time points. This allows for an assessment of both the reaction rate and the final conversion.

Solvent SystemDielectric Constant (ε)Key PropertiesExpected Outcome / Rationale
Toluene 2.4Nonpolar, AproticModerate Yield. Good at solubilizing organic reagents but poor for inorganic bases. May lead to slower transmetalation.[10]
1,4-Dioxane 2.2Nonpolar, Aprotic, CoordinatingGood to High Yield. A standard solvent for Suzuki couplings. Its coordinating ability can stabilize the palladium catalyst.[7]
THF 7.6Polar, Aprotic, CoordinatingGood Yield. Similar to dioxane but its lower boiling point might require sealed-tube conditions for higher temperatures.
2-MeTHF 6.2Polar, Aprotic, "Green" SolventGood to High Yield. A greener alternative to THF and Dioxane, often showing comparable or superior performance.
DMF 36.7Polar, AproticVariable Yield. Excellent solvating power for salts, but can lead to catalyst deactivation at high temperatures or act as a competing ligand.[10][15]
Acetonitrile (MeCN) 37.5Polar, Aprotic, CoordinatingVariable Yield. Its strong coordinating nature can sometimes inhibit the catalyst. May favor different reaction pathways or selectivities.[10][16]
1,4-Dioxane / H₂O (e.g., 4:1) N/ABiphasic, Protic ComponentHigh to Excellent Yield. Often the most effective system. Water accelerates transmetalation and helps dissolve the base. Risk of protodeboronation exists but is often outcompeted by rapid coupling.[18]

Troubleshooting and Advanced Insights

  • Low Conversion: If reactions stall, the cause could be catalyst deactivation or slow transmetalation. Consider using a stronger base like Cs₂CO₃, particularly in non-aqueous systems, or a more electron-rich ligand to accelerate oxidative addition.[13][14]

  • Protodeboronation: If significant amounts of the deborylated starting material (anisole with a morpholinosulfonyl group) are observed, this indicates that the boronic acid is reacting with water or other protic sources faster than it is coupling. This can be mitigated by using rigorously dried solvents and reagents, or by using a boronic ester (e.g., a pinacol ester) which is more resistant to this side reaction.[1][3]

  • Solvent as a Ligand: Highly coordinating solvents like MeCN and DMF can sometimes displace the desired phosphine ligand, leading to less active catalytic species or altering selectivity in multifunctional molecules.[11][16] If unexpected results are seen in these solvents, switching to a less coordinating one like dioxane or toluene is a logical step.

Conclusion

The choice of solvent is a powerful tool for optimizing Suzuki-Miyaura cross-coupling reactions, particularly when working with electronically complex substrates like this compound. While a mixture of an ethereal solvent and water often provides a robust starting point, a systematic screening of different solvent systems, as outlined in this guide, is essential for maximizing yield and reaction efficiency. By understanding the mechanistic role of the solvent, researchers can make more informed decisions, leading to the successful synthesis of complex target molecules.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Israel Journal of Chemistry.
  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). The Journal of Physical Chemistry B.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2025, August 5). ResearchGate.
  • Sherwood, J., et al. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • This compound 1100095-14-4. Guidechem.
  • Solvent effects in palladium catalysed cross-coupling reactions. York Research Database.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2025, August 7). ResearchGate.
  • This compound. MySkinRecipes.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters.
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). ResearchGate.
  • 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram.
  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.

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Application Notes & Protocols: Strategic Incorporation of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[3][4] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] Strategic linker design is therefore paramount in the development of potent and selective protein degraders.

This technical guide focuses on the application of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid , a versatile building block for the synthesis of PROTACs. We will explore the rationale behind its use and provide a detailed, representative protocol for its incorporation into a PROTAC scaffold via the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Rationale for Employing this compound in PROTAC Linkers

The unique structural features of this compound offer several advantages in the design and synthesis of PROTACs:

  • Versatile Synthetic Handle: The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[7][8] This allows for the efficient and modular assembly of complex biaryl structures commonly found in PROTAC linkers.[9]

  • Modulation of Physicochemical Properties: The morpholinosulfonyl group imparts specific and beneficial properties to the PROTAC molecule. The morpholine ring is a "privileged structure" in medicinal chemistry, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles.[10] The sulfonyl group can act as a hydrogen bond acceptor, potentially influencing the conformation of the linker and its interactions with the target protein or E3 ligase.

  • Structural Rigidity and Vectoriality: The phenyl ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the warhead and E3 ligase ligand for optimal ternary complex formation. The substitution pattern on the phenyl ring allows for precise control over the exit vector of the linker, influencing the spatial orientation of the two binding elements.

Below is a diagram illustrating the general structure of a PROTAC and the role of the linker.

Caption: General structure of a PROTAC molecule.

Representative Protocol: Synthesis of a PROTAC via Suzuki-Miyaura Coupling

This section outlines a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, demonstrating the use of this compound. This protocol is representative and may require optimization for specific target systems.

Reaction Scheme:

  • Step 1: Suzuki-Miyaura Cross-Coupling. Coupling of a halogenated warhead precursor with this compound.

  • Step 2: Functional Group Transformation (if necessary). Conversion of a functional group on the newly installed linker fragment to enable coupling with the E3 ligase ligand.

  • Step 3: Final Coupling. Attachment of the E3 ligase ligand to the linker.

The following workflow diagram illustrates the key stages of the synthesis.

G A Halogenated Warhead Precursor C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B This compound B->C D Intermediate 1 (Warhead-Linker Fragment) C->D E Functional Group Transformation D->E F Intermediate 2 (Activated Warhead-Linker) E->F H Final Coupling Reaction (e.g., Amide Coupling) F->H G E3 Ligase Ligand (with complementary functional group) G->H I Crude PROTAC H->I J Purification (e.g., HPLC) I->J K Final PROTAC J->K L Characterization (NMR, MS, HPLC) K->L M Verified PROTAC L->M

Caption: Representative workflow for PROTAC synthesis.

Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

Objective: To couple a halogenated warhead precursor with this compound.

Materials:

ReagentCAS No.Molecular WeightPurpose
Halogenated Warhead Precursor (e.g., 4-bromoisoquinoline)VariesVariesWarhead building block
This compound1100095-14-4301.12Linker building block
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4816.64Palladium catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (H₂O)7732-18-518.02Co-solvent

Procedure:

  • To a dry reaction vessel, add the halogenated warhead precursor (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired warhead-linker fragment.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, tolerant of a wide range of functional groups.

  • Base: Sodium carbonate is a common and effective base for this transformation. The use of a base is crucial to activate the boronic acid for transmetalation with the palladium catalyst.[11]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium(0) active catalyst.

Purification and Characterization

The purification and characterization of PROTACs are critical steps to ensure the identity and purity of the final compound before biological evaluation.

Purification:

  • Flash Column Chromatography: Often used for the purification of intermediates.

  • Preparative High-Performance Liquid Chromatography (HPLC): The method of choice for the final purification of PROTACs, which are often polar and have high molecular weights. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized PROTAC and its intermediates.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.

  • Analytical HPLC: To determine the purity of the final compound.

Conclusion

This compound is a valuable and strategic building block in the synthesis of PROTACs. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by the morpholinosulfonyl moiety, makes it an attractive component for modern PROTAC linker design. The provided protocol offers a representative guide for the incorporation of this reagent into a PROTAC scaffold, serving as a foundation for researchers and drug development professionals in the exciting field of targeted protein degradation.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-750. [Link]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1951. [Link]

  • Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein-Protein Interactions.
  • Maple, H. J., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 64(15), 11099-11119. [Link]

  • Shrestha, R., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

  • Rau, F., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1175-1182. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

  • Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4035-4050. [Link]

  • Li, K., & Crews, C. M. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy, 7(1), 379. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]

  • Chamale, W., et al. (2023). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, Z., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. Retrieved from [Link]

  • Almodóvar-Rivera, C. M., et al. (2023). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. Chemistry – A European Journal, 29(45), e202301039.
  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic assembly of molecular scaffolds that confer advantageous physicochemical and biological properties is paramount. (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid emerges as a highly valuable and versatile building block, integrating three key pharmacophoric elements: a methoxy-substituted phenyl ring, a morpholinosulfonyl group, and a reactive boronic acid moiety. This unique combination provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the burgeoning field of immuno-oncology.

The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl structures.[1] The sulfonamide linkage introduces a key hydrogen bond donor and acceptor, while the morpholine ring, often considered a "privileged structure" in medicinal chemistry, can enhance aqueous solubility, metabolic stability, and target engagement.[2][3] The methoxy substituent on the phenyl ring can further modulate electronic properties and metabolic stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of potent and selective enzyme inhibitors.

Key Structural Features and Their Implications in Drug Design

The efficacy of this compound as a scaffold in drug discovery can be attributed to the synergistic contributions of its constituent functional groups.

Functional GroupKey Attributes in Medicinal Chemistry
Aryl Boronic Acid - Versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds.[4] - Generally stable, with low toxicity.[1] - Can act as a bioisostere for other functional groups, such as carboxylic acids.[5]
Morpholine - Considered a "privileged structure" due to its frequent appearance in bioactive compounds.[2] - Improves physicochemical properties, including aqueous solubility and metabolic stability.[3] - Can participate in hydrogen bonding interactions with biological targets.
Sulfonamide - A well-established pharmacophore with a wide range of biological activities. - Acts as a hydrogen bond donor and acceptor, contributing to target binding. - Provides a stable and synthetically accessible linkage.
Methoxy Group - Can influence the electronic properties of the aromatic ring. - May serve as a metabolic soft spot or, conversely, block metabolism at an adjacent position. - Can participate in hydrogen bonding or other non-covalent interactions within a binding pocket.

Core Application: Synthesis of ENPP1 Inhibitors for Cancer Immunotherapy

A primary and highly significant application of this compound is in the synthesis of small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[6] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer.[2][7]

The ENPP1-cGAS-STING Pathway: A Target for Immuno-Oncology

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and cancer.[7] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, recruits and activates immune cells, such as T cells and natural killer (NK) cells, to mount an anti-tumor immune response.[7]

ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated anti-tumor immune response.[6] Overexpression of ENPP1 has been observed in various cancers and is associated with a poor prognosis.[4] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.[3][6] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING activates Inhibitor (4-Methoxy-3-(morpholino sulfonyl)phenyl)boronic acid derivative Inhibitor->ENPP1 inhibits IFN Type I Interferons STING->IFN induces Immune_Response Anti-tumor Immune Response IFN->Immune_Response promotes

Figure 1: The role of ENPP1 in the cGAS-STING pathway and its inhibition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Reaction conditions should be optimized for each specific substrate.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (degassed)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a stream of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired biaryl product.

Suzuki_Workflow start Start setup Combine Reactants: - Boronic Acid - Aryl Halide - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent catalyst Add Palladium Catalyst solvent->catalyst react Heat and Stir catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Representative Synthesis of an ENPP1 Inhibitor Precursor

This protocol is a representative example of how this compound can be used to synthesize a precursor for a thioguanine-based ENPP1 inhibitor, based on the general principles of Suzuki-Miyaura coupling.[6]

Reaction:

This compound + 2-amino-6-chloropurine → 2-amino-6-(4-methoxy-3-(morpholinosulfonyl)phenyl)purine

Materials:

  • This compound (1.5 eq)

  • 2-amino-6-chloropurine (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a microwave vial, add 2-amino-6-chloropurine, this compound, and sodium carbonate.

  • Add Pd(dppf)Cl₂·CH₂Cl₂.

  • Add 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

Structure-Activity Relationship (SAR) Insights for ENPP1 Inhibitors

While a comprehensive SAR study for compounds derived specifically from this compound is not yet publicly available, general SAR trends for non-nucleotidic ENPP1 inhibitors can provide valuable guidance for designing new analogues.[6]

  • Aromatic Core: The nature of the aromatic ring system that is coupled to the (4-Methoxy-3-(morpholinosulfonyl)phenyl) moiety is critical for potency. Heterocyclic systems, such as purines, are often employed.

  • Substituents on the Coupled Ring: Small substituents on the coupled aromatic ring can be explored to probe for additional interactions within the ENPP1 active site.

  • The Morpholinosulfonyl Group: This group is likely important for both solubility and for making specific interactions with the enzyme. Modifications to the morpholine ring or the sulfonamide linker could impact potency and pharmacokinetic properties.

  • The Methoxy Group: The positioning and presence of the methoxy group can influence both binding and metabolism. Analogues with this group at different positions or replaced with other small alkyl or halogen groups could be synthesized to explore its role.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemistry. Its pre-installed combination of a reactive handle for cross-coupling and pharmacologically relevant functional groups makes it an attractive starting point for the synthesis of novel drug candidates. The successful application of this scaffold in the development of ENPP1 inhibitors for cancer immunotherapy highlights its potential in addressing challenging therapeutic targets. Future work in this area will likely focus on further exploring the SAR of ENPP1 inhibitors derived from this boronic acid, as well as applying it to the synthesis of inhibitors for other enzyme targets where the unique combination of its structural features can be leveraged for potent and selective binding.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-753. Available from: [Link]

  • Carozza, J. A., Böhnert, V., et al. (2020). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. Nature, 580(7801), 136-141. Available from: [Link]

  • Onyedibe, K. I., Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4159. Available from: [Link]

  • Almeida, I. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e7. Available from: [Link]

  • Le, T. M., et al. (2021). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 118(40), e2106920118. Available from: [Link]

  • Li, A., & Chen, Z. J. (2022). Cancer immunotherapy strategies that target the cGAS-STING pathway. Frontiers in Immunology, 13, 1000735. Available from: [Link]

  • Patsnap. (2024). What are ENPP1 inhibitors and how do they work?. Available from: [Link]

  • Patsnap. (2024). What ENPP1 inhibitors are in clinical trials currently?. Available from: [Link]

  • Kaadige, M. R. (2018). Development of Enpp1 Inhibitors as a Strategy to Activate Stimulator of Interferon Genes (STING) in Cancers and Other Diseases. International Journal of Cell Science & Molecular Biology, 5(1). Available from: [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. Available from: [Link]

  • Oncoceutics, Inc. (2023). A novel orally bioavailable small molecular ENPP1 inhibitor (OC-1) for cancer immunotherapy. ASCO Publications. Available from: [Link]

  • Vicha, R., et al. (2018). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid... ResearchGate. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available from: [Link]

  • Gangar, M., et al. (2022). Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy. Bioorganic Chemistry, 119, 105549. Available from: [Link]

  • Bolina, A. S., et al. (2018). Reagents and conditions: (i) 2 equivalents of arylboronic acid... ResearchGate. Available from: [Link]

  • da Costa, M. F. B., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available from: [Link]

  • Kristensen, J. L., et al. (2006). SYNTHESIS OF ORTHO SUBSTITUTED ARYLBORONIC ESTERS BY IN SITU TRAPPING OF UNSTABLE LITHIO INTERMEDIATES: 2-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZOIC ACID ETHYL ESTER. Organic Syntheses, 83, 131. Available from: [Link]

Sources

synthesis of biaryl compounds using (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

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Analyzing Key Data

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Developing Core Content & Diagrams

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organic halide or triflate, stands as a pillar of modern organic synthesis.[1] Its significance, underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, lies in its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of the requisite boronic acid reagents.[2] These attributes have established the Suzuki-Miyaura coupling as an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3]

This guide provides an in-depth technical overview and detailed experimental protocols for the coupling of a specific, highly functionalized building block: (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid . This reagent is of particular interest in medicinal chemistry and drug development due to the presence of the methoxy group, a common feature in bioactive molecules, and the morpholinosulfonyl moiety, which can enhance aqueous solubility and provide a handle for further functionalization. The electron-rich nature of the aromatic ring and the steric bulk of the morpholinosulfonyl group present unique challenges and considerations for optimizing the coupling reaction, which will be addressed herein.

Mechanistic Underpinnings: A Foundation for Rational Protocol Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[4]

The Catalytic Cycle

The reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This irreversible step forms a square planar palladium(II) intermediate. The reactivity of the aryl halide typically follows the trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation. The choice of base is therefore critical and can significantly influence the reaction rate and overall yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar'-B(OR)3]⁻ biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K2CO3) base->boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the coupling of this compound with a range of aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Considerations and Reagent Preparation
  • This compound: This reagent should be stored at 2-8°C.[3] Due to the electron-rich nature of this boronic acid, it may be susceptible to protodeboronation under strongly basic and aqueous conditions. Using boronic esters (e.g., pinacol esters) or employing anhydrous conditions with fluoride-based bases can mitigate this side reaction.

  • Aryl Halides: The reactivity of the aryl halide is a critical factor. Aryl iodides and bromides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often required.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and commonly used catalyst. However, for challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, catalyst systems generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are often more effective.

  • Base: The choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used. For base-sensitive substrates, milder bases like potassium fluoride (KF) may be employed.

  • Solvent: A variety of solvents can be used, with common choices being toluene, 1,4-dioxane, and dimethylformamide (DMF), often in combination with water. The solvent system must be capable of dissolving both the organic and inorganic reagents. It is imperative that all solvents are thoroughly degassed prior to use to prevent oxidation of the palladium(0) catalyst.

Protocol 1: General Coupling with Aryl Bromides using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Boronic Acid, Aryl Halide, and Base B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir (e.g., 90 °C, 4-12 h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sources

Application Notes & Protocols for the Large-Scale Synthesis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

This compound is a key building block in modern medicinal and agrochemical research.[1] Its structural motifs, particularly the biaryl scaffold accessed through Suzuki-Miyaura cross-coupling reactions, are prevalent in a wide array of biologically active molecules. The morpholinosulfonyl group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making this reagent highly valuable in drug discovery programs.[1] Furthermore, the methoxy substituent provides a point for further functionalization and influences the electronic properties of the molecule.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable multi-step pathway. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and practical aspects of industrial-scale production.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a four-step sequence starting from readily available anisole. This strategy is designed for scalability and avoids the use of highly energetic or difficult-to-handle reagents where possible. The key transformations are:

  • Chlorosulfonation of anisole to produce 4-methoxybenzenesulfonyl chloride.

  • Sulfonamide Formation by reacting 4-methoxybenzenesulfonyl chloride with morpholine.

  • Regioselective Bromination of the resulting sulfonamide to introduce a handle for the subsequent borylation.

  • Miyaura Borylation of the aryl bromide to yield the target boronic acid.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Bromination cluster_3 Step 4: Miyaura Borylation Anisole Anisole Intermediate1 4-Methoxybenzenesulfonyl chloride Anisole->Intermediate1 ClSO3H Chlorosulfonic_Acid Chlorosulfonic Acid Intermediate2 4-(4-Methoxybenzenesulfonyl) morpholine Intermediate1->Intermediate2 Morpholine, Base Morpholine Morpholine Intermediate3 1-Bromo-4-methoxy-3- (morpholinosulfonyl)benzene Intermediate2->Intermediate3 NBS, Solvent NBS N-Bromosuccinimide Final_Product This compound Intermediate3->Final_Product Pd Catalyst, Base B2Pin2 Bis(pinacolato)diboron G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR' Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange Ar-Pd(II)-OR'->Pd(0)L2 Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 B(OR)2(OR') B(OR)2(OR') Ar-B(OR)2->B(OR)2(OR') Activation Ar-Ar' Ar-Ar' Base Base Base->Ar-Pd(II)-OR' Base->B(OR)2(OR') Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X B(OR)2(OR')->Ar-Pd(II)-OR' Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific building block in their synthetic campaigns.

The structure of this compound presents a unique set of challenges and opportunities. The presence of a bulky, electron-withdrawing morpholinosulfonyl group meta to the boronic acid, and an electron-donating methoxy group para to it, creates a complex electronic and steric environment. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges and achieve high reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for optimization.

Q1: My reaction shows very low to no conversion. What are the first things I should check?

A1: Failure to achieve conversion is a common issue that can typically be traced back to one of four key areas: reagent integrity, catalyst system activity, reaction conditions, or the choice of base and solvent.

1. Reagent & System Integrity:

  • Oxygen Contamination: The single most common cause of failure is the presence of oxygen. Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Boronic Acid Stability: While generally stable, this compound can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable pinacol ester (see Protocol 2).

  • Catalyst/Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[2] Use fresh reagents from a reliable source.

2. Catalyst & Ligand Selection: The combination of steric bulk from the morpholinosulfonyl group and the potentially coordinating nitrogen and oxygen atoms can challenge standard catalyst systems like Pd(PPh₃)₄.

  • For Aryl Bromides/Iodides: Standard catalysts may work, but if yields are low, switch to a more active system.

  • For Aryl Chlorides or Hindered Partners: These challenging substrates require highly active catalyst systems. Employ bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[3]

Catalyst System ComponentRecommended for this compoundRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or modern G3/G4 precatalysts (e.g., XPhos Pd G3)G3/G4 precatalysts offer superior air stability and rapidly generate the active Pd(0) species in solution.[1]
Ligand SPhos , XPhos , RuPhos These bulky, electron-rich biarylmonophosphine ligands are highly effective for sterically hindered and electron-deficient substrates, accelerating key steps in the catalytic cycle.[3][4]
Catalyst Loading 0.5 - 2 mol%Higher loadings may be necessary for very challenging coupling partners, but start low to minimize costs and side reactions.

3. Base and Solvent Selection: The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh that it causes degradation of the boronic acid or other functional groups.[5]

  • Base: Potassium phosphate (K₃PO₄) is an excellent starting choice. It is a moderately strong base with good solubility in mixed aqueous/organic solvent systems.[6] For base-sensitive substrates, milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective.[2][7]

  • Solvent: A polar aprotic solvent is typically required to dissolve all reaction components. A mixture of 1,4-Dioxane/H₂O or THF/H₂O is a standard starting point.[7] The water is often crucial for dissolving inorganic bases and facilitating the formation of the active boronate species.[5][7]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my boronic acid (4-methoxy-3-morpholinosulfonyl-benzene). What is happening?

A2: You are observing protodeboronation , a major side reaction for boronic acids, especially those bearing strong electron-withdrawing groups like the sulfonyl moiety.[2][7] This group increases the acidity of the boronic acid and weakens the C-B bond, making it susceptible to cleavage by a proton source (like water).

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching from a strong base like NaOH to a milder one like K₃PO₄ or KF can significantly reduce this side reaction.[2]

  • Employ Anhydrous Conditions: While water is often beneficial, it is also the primary proton source for this side reaction. If protodeboronation is severe, switching to strictly anhydrous conditions can be a solution. This requires using an organic-soluble base like CsF or K₃PO₄ (finely powdered) in an anhydrous solvent like THF or Dioxane.[7]

  • Use a More Stable Boron Reagent: The most robust solution is often to convert the boronic acid into a more stable derivative.[7]

    • Pinacol Esters (BPin): More stable towards protodeboronation and are easily handled crystalline solids.[7] They release the boronic acid slowly under the reaction conditions. See Protocol 2 for preparation.

    • MIDA Boronates: Exceptionally stable and can be used in sequential cross-coupling reactions.[7]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often show excellent reactivity.[7]

Q3: My main byproduct is the homocoupling of the boronic acid. How can I prevent this?

A3: Homocoupling (dimerization) of the boronic acid is primarily caused by the presence of oxygen.[1] Oxygen can re-oxidize the Pd(0) catalyst in a way that promotes the coupling of two boronic acid molecules.

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated and the reaction headspace is filled with an inert gas.[1][2]

  • Catalyst Choice: Some catalyst systems are more prone to this side reaction. If the problem persists after rigorous degassing, screening alternative ligands may be beneficial.

  • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus minimizing the rate of homocoupling.[8]

Visualizing the Process

Understanding the underlying mechanisms and logical troubleshooting steps is key to success.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII Oxidative Addition OxAdd->PdII Ar¹-X Trans Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII->PdII_Biaryl Trans->PdII_Biaryl Ar²-B(OR)₂ + Base PdII_Biaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product) ArX Ar¹-X Boronic Ar²-B(OR)₂ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low / No Yield CheckReagents 1. Check Reagents Start->CheckReagents CheckCatalyst 2. Optimize Catalyst System Start->CheckCatalyst CheckConditions 3. Adjust Conditions Start->CheckConditions Degas Rigorously Degas Solvent & System CheckReagents->Degas FreshReagents Use Fresh Boronic Acid, Halide, Base CheckReagents->FreshReagents LigandScreen Use Bulky Ligand (XPhos, SPhos) CheckCatalyst->LigandScreen Precatalyst Use Modern Precatalyst (e.g., G3/G4) CheckCatalyst->Precatalyst BaseScreen Screen Bases (K₃PO₄, Cs₂CO₃, KF) CheckConditions->BaseScreen SolventScreen Screen Solvents (Dioxane, THF, Toluene) CheckConditions->SolventScreen Temp Increase Temperature (80-110 °C) CheckConditions->Temp ProtectBA Consider Converting to Pinacol Ester (BPin) FreshReagents->ProtectBA If protodeboronation is observed

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)

  • Oven-dried reaction vial or flask with a magnetic stir bar and septum

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, this compound, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of Boronic Acid as a Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is an effective strategy.[7]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Dean-Stark apparatus or molecular sieves

  • Reaction flask with magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or containing activated 4Å molecular sieves), add the boronic acid and pinacol.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture to reflux. The reaction forms water as a byproduct, which is removed azeotropically by the Dean-Stark trap or absorbed by the molecular sieves, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling (as per Protocol 1) or can be purified by recrystallization or chromatography.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

Sources

Technical Support Center: Mitigating Protodeboronation of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical tools necessary to minimize this undesired side reaction and maximize your synthetic yields.

Understanding the Challenge: The Nature of Protodeboronation

Protodeboronation is a prevalent side reaction in palladium-catalyzed cross-coupling, where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] For your specific compound, this compound, this results in the formation of 4-methoxy-3-(morpholinosulfonyl)benzene, an impurity that consumes your starting material and complicates purification.

The structure of your boronic acid presents a particular susceptibility to this decomposition pathway. The potent electron-withdrawing nature of the morpholinosulfonyl group at the meta-position to the boronic acid moiety increases the Lewis acidity of the boron atom and enhances the electrophilicity of the ipso-carbon. This electronic configuration makes the C-B bond more susceptible to cleavage under both acidic and, more commonly, basic conditions encountered during Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format, focusing on the underlying scientific principles.

Q1: I'm observing a significant amount of the protodeboronated byproduct in my reaction. What are the primary causes?

A1: The formation of 4-methoxy-3-(morpholinosulfonyl)benzene is a classic sign of protodeboronation. Several factors in your reaction setup can be contributing to this issue:

  • Base-Mediated Decomposition: The base, essential for activating the boronic acid in the Suzuki-Miyaura catalytic cycle, is often the main culprit.[2][3] Strong bases, particularly hydroxide ions from sources like NaOH or KOH, can directly attack the electron-deficient boron center, forming a boronate "ate" complex. This complex can then be protonated by a proton source (like water) at the ipso-carbon, leading to C-B bond cleavage.[1][4]

  • Presence of Water: Water is a common proton source that facilitates protodeboronation.[1] While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, a high concentration of water can exacerbate the problem, especially with sensitive substrates.

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of most chemical reactions, including the undesired protodeboronation pathway. For thermally sensitive boronic acids, prolonged heating can lead to significant degradation.

  • Inefficient Catalysis: If the catalytic cycle of the desired Suzuki-Miyaura coupling is slow, the boronic acid has a longer residence time under conditions that favor its decomposition. A sluggish transmetalation step, in particular, can leave the activated boronate species vulnerable to protodeboronation.

Q2: How does the choice of base impact the extent of protodeboronation?

A2: The choice of base is critical. The base's role is to form a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2] However, the basicity and nucleophilicity of the base also influence the rate of protodeboronation.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These bases can aggressively promote protodeboronation. Their high basicity leads to a higher concentration of the reactive boronate, and the presence of hydroxide ions provides a direct pathway for decomposition.

  • Milder, Non-Nucleophilic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are generally preferred for sensitive boronic acids. They are sufficiently basic to facilitate the Suzuki-Miyaura coupling but are less prone to inducing rapid protodeboronation. Carbonates and phosphates are often a good starting point for optimization.

  • Organic Bases (e.g., Et₃N, DIPEA): While sometimes used, their effectiveness can be substrate-dependent. For your specific compound, inorganic bases are likely to be more reliable.

Below is an illustrative table comparing the performance of different bases in a generic Suzuki-Miyaura coupling of an electron-deficient arylboronic acid.

BaseRelative BasicityTypical Yield of Desired ProductTypical Level of Protodeboronation
KOH Strong60-75%High
K₂CO₃ Moderate80-90%Moderate to Low
K₃PO₄ Moderate85-95%Low
Cs₂CO₃ Moderate85-95%Low

Note: These are representative values and actual results will vary depending on the specific substrates, catalyst, solvent, and temperature.

Q3: My reaction is sluggish at lower temperatures, but heating it up leads to more protodeboronation. How can I overcome this?

A3: This is a common optimization challenge. The key is to accelerate the desired Suzuki-Miyaura coupling so that it outcompetes the protodeboronation side reaction. Here are several strategies:

  • Use a Highly Active Catalyst System: Modern palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) can significantly accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5] This allows for efficient coupling at lower temperatures.

  • Optimize the Solvent System: While some water is often necessary, minimizing its content can suppress protodeboronation. Using anhydrous solvents, if your substrates and base are sufficiently soluble, is a good strategy. Alternatively, a solvent system with a lower water content (e.g., 10:1 dioxane:water) can be beneficial.

  • "Slow-Release" Strategy with Protected Boronic Esters: This is a highly effective approach for sensitive boronic acids. By converting your boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, you can control the concentration of the active boronic acid in the reaction mixture. These protected forms slowly hydrolyze under the reaction conditions to release the boronic acid, which is then quickly consumed in the catalytic cycle, minimizing its decomposition.

Experimental Protocols for Mitigating Protodeboronation

Here, we provide detailed, step-by-step protocols for the strategies discussed above.

Protocol 1: General Optimized Suzuki-Miyaura Coupling for this compound

This protocol is a starting point for optimizing your reaction to minimize protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.

  • Add the palladium precatalyst and phosphine ligand.

  • Add anhydrous 1,4-dioxane and degassed water to achieve the desired solvent ratio (e.g., 10:1).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-70 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound pinacol ester

This protocol is based on the Miyaura borylation reaction and provides a more stable boronic ester for use in Suzuki-Miyaura coupling.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.

  • Add a sufficient amount of anhydrous toluene or THF to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Synthesis of this compound MIDA ester

MIDA boronates are exceptionally stable and are excellent for "slow-release" strategies. This protocol is adapted from a general procedure using MIDA anhydride.

Materials:

  • This compound (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and MIDA anhydride.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture in an oil bath at 70 °C for 24 hours. A white precipitate of MIDA may form.

  • Cool the reaction mixture to room temperature.

  • The crude MIDA boronate can be purified by filtration and washing with a suitable solvent, or by centrifuge-based catch and release purification on silica gel.

Visualizing the Competing Pathways

To better understand the interplay between the desired coupling and the undesired protodeboronation, the following diagrams illustrate the key mechanistic steps.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Protodeboronation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base (-X-) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)3-) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base (OH-) R-B(OH)3-->Ar-Pd(II)-R(L2) Enters Suzuki Cycle R-H R-H R-B(OH)3-->R-H Proton Source (H2O)

Caption: Competing pathways: Suzuki-Miyaura cycle vs. protodeboronation.

Mitigation_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting & Optimization cluster_details1 Condition Optimization Steps cluster_details2 Protecting Group Strategy cluster_outcome Desired Outcome Start Low Yield & Protodeboronation Condition_Opt Optimize Reaction Conditions Start->Condition_Opt Protecting_Group Use Protected Boronic Ester Start->Protecting_Group Milder_Base Switch to Milder Base (K3PO4, K2CO3) Condition_Opt->Milder_Base Lower_Temp Lower Reaction Temperature Condition_Opt->Lower_Temp Active_Catalyst Use High-Activity Catalyst Condition_Opt->Active_Catalyst Anhydrous Minimize Water Content Condition_Opt->Anhydrous Synth_Ester Synthesize Pinacol or MIDA Ester Protecting_Group->Synth_Ester End High Yield & Minimal Protodeboronation Milder_Base->End Lower_Temp->End Active_Catalyst->End Anhydrous->End Slow_Release Perform Suzuki Coupling (Slow Release) Synth_Ester->Slow_Release Slow_Release->End

Caption: Logical workflow for troubleshooting protodeboronation.

We trust that this technical guide will serve as a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our application science team.

References

  • Protodeboronation - Wikipedia . Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1 . ResearchGate. [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation . SciSpace. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction . ResearchGate. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid . ResearchGate. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction . ResearchGate. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids . RSC Publishing. [Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones . Chemical Review and Letters. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling . MDPI. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion . CORE. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Science Publishing. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives . Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids . ResearchGate. [Link]

  • Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones . ChemRxiv. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . National Institutes of Health. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines . Organic Syntheses. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds . JACS Au. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid . National Institutes of Health. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature . CSIRO Publishing. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]

  • Direct synthesis of arylboronic pinacol esters from arylamines . Organic Chemistry Frontiers. [Link]

  • Protodeboronation of arylboronic acids in acetic acid . ResearchGate. [Link]

  • The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole . ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors . RSC Publishing. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole . MDPI. [Link]

  • Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow . PubMed. [Link]

  • (4-Methoxy-3-(N-((4-methoxycyclohexyl) methyl)sulfamoyl)phenyl)boronic acid . Orion Cientific. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Suzuki Reactions with Sulfonyl-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting Suzuki-Miyaura cross-coupling reactions that involve sulfonyl-containing boronic acids. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to help you navigate the common challenges and side reactions associated with these electron-deficient coupling partners.

Introduction: The Challenge of Electron-Deficient Coupling Partners

Sulfonyl-containing boronic acids are valuable building blocks in medicinal chemistry and materials science, offering unique electronic properties and opportunities for molecular design. However, the strongly electron-withdrawing nature of the sulfonyl group (e.g., -SO₂R, -SO₂NHR) can significantly impact the stability and reactivity of the boronic acid, leading to the formation of characteristic byproducts. This guide will delve into the common pitfalls and provide actionable solutions to optimize your Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using a sulfonyl-containing boronic acid in a Suzuki reaction?

A1: The primary byproducts encountered are typically a result of the inherent instability of the electron-deficient boronic acid. The three most common classes of byproducts are:

  • Protodeboronation Products: The replacement of the boronic acid functional group with a hydrogen atom. This is often the most significant byproduct.[1][2]

  • Homocoupling Products: The dimerization of two molecules of the sulfonyl-containing boronic acid.

  • Desulfonylation Products: While less common for boronic acids compared to sulfonyl halides, cleavage of the C-S bond can occur under certain conditions, leading to the loss of the sulfonyl group.

Q2: Why is protodeboronation so prevalent with my sulfonyl-containing boronic acid?

A2: Protodeboronation is the protonolysis of the carbon-boron bond.[2] Sulfonyl groups are strongly electron-withdrawing, which increases the susceptibility of the C-B bond to cleavage. Several factors in a typical Suzuki reaction can exacerbate this issue:

  • Presence of Protic Solvents: Water or alcohols in the reaction mixture can act as a proton source.

  • Basic Conditions: The base required for the Suzuki catalytic cycle can also promote protodeboronation.[2]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of this undesired side reaction.

Q3: I am observing a significant amount of a symmetrical biaryl in my reaction mixture. What is causing this homocoupling?

A3: The homocoupling of boronic acids is often mediated by the palladium catalyst, particularly in the presence of oxygen.[3][4] If your reaction is not thoroughly deoxygenated, Pd(0) can be oxidized to Pd(II), which can then promote the dimerization of your boronic acid, regenerating Pd(0) in the process.[4][5][6] This process consumes your starting material and reduces the yield of the desired cross-coupled product.

Q4: Is it possible for the sulfonyl group itself to react or be cleaved during the Suzuki coupling?

A4: While the C-B bond is the most labile, the C-S bond of the sulfonyl group can also be susceptible to cleavage under certain palladium-catalyzed conditions, leading to desulfonylation. This is more established for sulfonyl halides and sulfones used as electrophiles.[7] However, the formation of desulfonylated byproducts from sulfonyl-containing boronic acids has been observed, particularly with electron-deficient systems.[8] The mechanism likely involves oxidative addition of the C-S bond to the palladium center, followed by reductive elimination.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and a Major Peak Corresponding to the Protodeboronated Arene.

Root Cause Analysis: This is a classic case of protodeboronation outcompeting the desired cross-coupling reaction. The electron-withdrawing sulfonyl group makes your boronic acid particularly prone to this side reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Protodeboronation Start Start Assess_Base Evaluate Base Strength and Type Start->Assess_Base Use_Milder_Base Switch to a weaker base (e.g., K₂CO₃, KF, CsF) Assess_Base->Use_Milder_Base Strong base used? Anhydrous_Conditions Implement Anhydrous Conditions Use_Milder_Base->Anhydrous_Conditions Dry_Solvents Use rigorously dried solvents Anhydrous_Conditions->Dry_Solvents Protic solvent present? Protect_Boronic_Acid Consider Boronic Acid Protection Dry_Solvents->Protect_Boronic_Acid Form_Ester Convert to a pinacol or MIDA ester Protect_Boronic_Acid->Form_Ester High instability? Optimize_Temp Lower Reaction Temperature Form_Ester->Optimize_Temp Gradual_Addition Add boronic acid slowly Optimize_Temp->Gradual_Addition Still observing byproduct? End Problem Solved Gradual_Addition->End

Caption: Workflow for troubleshooting protodeboronation.

Corrective Actions:

StrategyRationaleRecommended Protocol
Use Milder Bases Strong bases like NaOH or KOH can accelerate protodeboronation. Weaker bases are sufficient to promote transmetalation without excessively increasing the rate of the side reaction.Replace strong bases with K₂CO₃, K₃PO₄, or CsF. Use finely ground base to ensure reactivity.
Anhydrous Conditions Minimizing water content reduces the availability of a proton source for protodeboronation.Use freshly distilled and degassed anhydrous solvents. Dry all glassware thoroughly before use.
Protect the Boronic Acid Converting the boronic acid to a more stable ester derivative, such as a pinacol or MIDA ester, can limit its decomposition. These esters slowly hydrolyze in situ to release the active boronic acid.React the sulfonyl-containing boronic acid with pinacol or N-methyliminodiacetic acid prior to the Suzuki reaction.
Lower Reaction Temperature Higher temperatures can favor the undesired protodeboronation pathway.Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for conversion. This may require longer reaction times.
Slow Addition of Boronic Acid Adding the boronic acid slowly over the course of the reaction can maintain a low instantaneous concentration, favoring the bimolecular cross-coupling over unimolecular decomposition pathways.Prepare a solution of the sulfonyl-containing boronic acid and add it to the reaction mixture via syringe pump over several hours.
Problem 2: Significant Formation of a Symmetrical Biaryl Derived from the Boronic Acid.

Root Cause Analysis: This points to homocoupling of the sulfonyl-containing boronic acid, which is typically initiated by Pd(II) species generated from the oxidation of the Pd(0) catalyst by residual oxygen.[4]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Homocoupling Start_H Start Check_Inert_Atmosphere Verify Inert Atmosphere Technique Start_H->Check_Inert_Atmosphere Degas_Solvents Thoroughly degas solvents (e.g., sparging) Check_Inert_Atmosphere->Degas_Solvents Oxygen contamination suspected? Use_Pd0_Precatalyst Use a Pd(0) Precatalyst Degas_Solvents->Use_Pd0_Precatalyst Avoid_PdII Avoid Pd(II) sources that require in situ reduction Use_Pd0_Precatalyst->Avoid_PdII Using Pd(II) source? Add_Reducing_Agent Consider a mild reducing agent Avoid_PdII->Add_Reducing_Agent Formate_Salt Add a formate salt (e.g., KOOCH) Add_Reducing_Agent->Formate_Salt Homocoupling persists? End_H Problem Solved Formate_Salt->End_H

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to help you navigate and overcome common hurdles in your cross-coupling reactions.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions.[1] Its structure, however, presents a unique set of challenges for catalysis. The presence of a sulfur-containing morpholinosulfonyl group introduces a high risk of catalyst poisoning, a common issue with palladium and other transition metal catalysts.[2][3][4][5][6] This guide is designed to help you diagnose and mitigate these issues, ensuring successful and reproducible outcomes.

Part 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation

When a reaction stalls or fails, a systematic approach is crucial for identifying the root cause. The following flowchart provides a logical workflow for troubleshooting catalyst deactivation.

G cluster_0 Initial Observation cluster_1 Visual & Analytical Checks cluster_2 Potential Root Causes & Primary Solutions cluster_3 Advanced Troubleshooting & Optimization Start Low or No Product Yield (Reaction Stalled) Visual Observe Reaction Mixture: - Black Precipitate (Pd Black)? - Color Change? Start->Visual TLC_LCMS Monitor by TLC/LC-MS: - Starting Material Consumed? - Side Products Formed? Visual->TLC_LCMS No obvious visual cues Poisoning Hypothesis: Catalyst Poisoning (Sulfonyl Group Interference) Visual->Poisoning Yes, black precipitate (Palladium Black) TLC_LCMS->Poisoning Starting material remains, significant catalyst deactivation likely Boronic_Acid_Issue Hypothesis: Boronic Acid Instability (Protodeboronation/Boroxine Formation) TLC_LCMS->Boronic_Acid_Issue Starting material consumed, but no product (protodeboronation) LigandScreen Solution: Ligand Screening - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs. Poisoning->LigandScreen ConditionScreen Solution: Condition Optimization - Lower temperature - Rigorous degassing - Screen bases/solvents. Poisoning->ConditionScreen Decomposition Hypothesis: Catalyst Decomposition (Thermal/Oxidative Stress) Decomposition->LigandScreen Decomposition->ConditionScreen Boronic_Acid_Issue->ConditionScreen BoronicEster Solution: Use a Boronate Ester - Convert to pinacol or MIDA ester to mitigate instability. Boronic_Acid_Issue->BoronicEster

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has completely stalled. What are the first things I should check?

A1: A stalled reaction is a classic sign of catalyst deactivation. Here’s a checklist of immediate considerations:

  • Visual Cues: Observe your reaction flask. The formation of a black precipitate is often indicative of palladium black, an agglomerated and inactive form of the catalyst.[7][8] This suggests that the ligand is not adequately stabilizing the Pd(0) species.

  • Reaction Monitoring: Use TLC or LC-MS to analyze a sample of your reaction mixture. If a significant amount of starting material remains and is not being consumed over time, your catalyst is likely no longer active.

  • Inert Atmosphere: Ensure that your reaction was set up under a rigorously inert atmosphere. Oxygen can oxidize and deactivate the active Pd(0) catalyst and any phosphine ligands present.[9] Thoroughly degassing your solvents and maintaining a positive pressure of argon or nitrogen is critical.[9][10]

Q2: I suspect the morpholinosulfonyl group is poisoning my catalyst. Why does this happen and how can I prevent it?

A2: Your suspicion is well-founded. Sulfur-containing functional groups are known catalyst poisons for palladium.[2][3][4][5][6]

  • Mechanism of Poisoning: The sulfur atom in the sulfonyl group has lone pairs of electrons that can strongly and often irreversibly bind to the active sites of the palladium catalyst.[2][6] This binding blocks the sites where the oxidative addition and other key steps of the catalytic cycle are supposed to occur, effectively shutting down the reaction.[3] This process is known as chemical deactivation.[5]

  • Prevention Strategies:

    • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium center.[9][11] This steric bulk can make it more difficult for the sulfonyl group to access and bind to the palladium, thus protecting the catalyst.

    • Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or higher) can sometimes help to better stabilize the catalyst and prevent poisoning.[9][12]

    • Catalyst Choice: Consider using more robust pre-catalysts that are designed for challenging substrates. These are often more resistant to deactivation.

Q3: I see my boronic acid starting material disappearing on LC-MS, but no desired product is forming. What is happening?

A3: This is a classic symptom of protodeboronation , a common side reaction for boronic acids.[13][14] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without it participating in the cross-coupling.[7][13]

  • Minimizing Protodeboronation:

    • Use a Boronate Ester: The most effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[7][13] These esters are more stable and slowly release the active boronic acid into the reaction mixture under the reaction conditions, keeping its concentration low and minimizing side reactions.[15]

    • Anhydrous Conditions: Ensure your solvents and reagents are as dry as possible. Water can facilitate the protodeboronation pathway.[7]

    • Base Selection: The choice of base can also influence the rate of protodeboronation. It may be necessary to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate combination.[9]

Q4: Can the boronic acid itself cause catalyst deactivation?

A4: Yes, indirectly. Boronic acids can undergo self-condensation to form cyclic trimers known as boroxines.[7] These boroxines are often less reactive or completely inactive in the catalytic cycle. While this process is typically reversible, the formation of boroxines can significantly lower the concentration of the active monomeric boronic acid, leading to a stalled reaction. Using freshly prepared boronic acid or converting it to a boronate ester can help mitigate this issue.[7]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

Protocol 2: Preparation of the Pinacol Boronate Ester

To mitigate protodeboronation, converting the boronic acid to its pinacol ester is highly recommended.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or dichloromethane.

  • Heat the mixture to reflux, using a Dean-Stark trap to remove the water that is formed.

  • Once the reaction is complete (as monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • This crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction (following Protocol 1, substituting the boronic acid with the pinacol ester).

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)100A robust general-purpose system.
Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)K₂CO₃1,4-Dioxane100Good for challenging substrates.
PEPPSI-IPr (2-4 mol%)(NHC ligand)K₂CO₃THF80NHC ligands can offer high stability.

Note: All solvents must be rigorously degassed prior to use.

Part 4: Understanding the Mechanisms of Deactivation

A deeper understanding of the underlying chemical processes can aid in rational problem-solving.

DeactivationPathways cluster_poisoning Catalyst Poisoning cluster_decomposition Catalyst Decomposition Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Catalyst Inactive [Pd(0)L_n]-Sulfur Adduct Active_Catalyst->Poisoned_Catalyst Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Ligand Dissociation Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Pd Sulfonyl Sulfonyl Group (from Boronic Acid) Sulfonyl->Poisoned_Catalyst Strong Adsorption Oxygen Oxygen (O₂) Oxygen->Oxidized_Pd Heat High Temperature Heat->Pd_Black

Caption: Common pathways for palladium catalyst deactivation.

  • Sulfur Poisoning: As depicted, the sulfonyl group can act as a Lewis base, coordinating strongly to the electron-deficient palladium center. This forms a stable, inactive adduct that removes the catalyst from the productive cycle.[2][3]

  • Oxidative Damage: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species. Phosphine ligands are also susceptible to oxidation, which compromises their ability to stabilize the catalyst.[9]

  • Formation of Palladium Black: At elevated temperatures or with insufficient ligand stabilization, the Pd(0) nanoparticles can agglomerate.[16][17] This process, which results in the formation of visible black precipitate, drastically reduces the catalytically active surface area.[8]

By understanding these competing deactivation pathways, researchers can make more informed decisions about reaction setup, ligand choice, and condition optimization to ensure the longevity and efficiency of their catalytic system.

References

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? Sustainability Directory. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. libra etd. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Emergent Organoboron Acid Catalysts. PMC. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. [Link]

  • This compound. MySkinRecipes. [Link]

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effect of temperature on (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of handling and utilizing this versatile reagent. My aim is to provide not just protocols, but a deeper understanding of the molecule's behavior, particularly concerning its thermal stability, to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a key building block in modern synthetic chemistry, valued for its role in forming carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, its stability is not absolute and is influenced by environmental factors, with temperature being a critical parameter.

The molecule possesses two key substituents that modulate the reactivity and stability of the boronic acid moiety: an electron-donating methoxy group and a potent electron-withdrawing morpholinosulfonyl group. This electronic push-pull system influences the Lewis acidity of the boron center and can affect the compound's susceptibility to common degradation pathways.[1][2] This guide will address the practical implications of these structural features on the compound's stability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is the recommended storage temperature for this compound?

While some suppliers suggest refrigerated storage (2-8°C) as a general precaution for boronic acids, specific vendors of this compound recommend storage at room temperature.[3][4] For long-term storage, it is crucial to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.

Q2: What are the primary degradation pathways for this boronic acid, especially with respect to temperature?

There are three main temperature-influenced degradation pathways for arylboronic acids:

  • Dehydration to Boroxine: Heating boronic acids can cause the loss of water molecules, leading to the formation of a cyclic trimeric anhydride called a boroxine.[5][6] This process is often reversible upon exposure to water but can complicate reaction stoichiometry if not accounted for.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This process can be accelerated by heat, especially in the presence of moisture or certain bases.[7]

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly at elevated temperatures in the presence of oxygen or other oxidizing agents.[8][9]

Q3: How does the morpholinosulfonyl group affect the stability of the boronic acid?

The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boron atom.[1][10] This can make the boronic acid more reactive in desired transformations like Suzuki coupling but may also increase its susceptibility to certain degradation pathways, particularly nucleophilic attack that can initiate decomposition.

Q4: Can I heat a solution of this compound to aid dissolution?

Gentle and brief heating can be used to dissolve the boronic acid. However, prolonged heating of the solution, especially in protic or aqueous solvents, should be avoided to minimize the risk of protodeboronation and other degradation pathways. It is advisable to use the mildest conditions necessary for dissolution.

Q5: Are there more stable alternatives to using this boronic acid directly in high-temperature reactions?

Yes, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy. These derivatives are generally more robust and can slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the potential for degradation.

Summary of Temperature-Related Stability
ConditionPotential Effect on StabilityRecommendation
Long-Term Storage (Solid) Minimal degradation if kept dry and sealed.Store at room temperature in a tightly sealed container, away from light and moisture.[3]
Short-Term Storage (Solid) Generally stable.Standard benchtop conditions are acceptable for the duration of weighing and handling.
In Solution (Aprotic Solvents) Relatively stable at room temperature.Prepare solutions fresh when possible. If storage is necessary, keep under an inert atmosphere.
In Solution (Protic/Aqueous Solvents) Increased risk of protodeboronation.Use immediately after preparation. Avoid prolonged storage.
Heating (Solid) Risk of dehydration to form boroxines.[5]Avoid unnecessary heating of the solid material.
Heating (In Solution) Accelerated protodeboronation and oxidation.[7]Use the lowest effective temperature for reactions. Degas solvents to remove oxygen.

Troubleshooting Guide for Experiments

Encountering poor yields or inconsistent results when using this compound can often be traced back to its stability. The following guide provides a systematic approach to troubleshooting.

Logical Flow for Troubleshooting

troubleshooting_flow start Low Yield or Reaction Failure check_reagent 1. Assess Boronic Acid Quality start->check_reagent reagent_old Is the reagent old or improperly stored? check_reagent->reagent_old check_conditions 2. Review Reaction Conditions temp_high Is the reaction temperature > 100 °C for an extended period? check_conditions->temp_high check_setup 3. Evaluate Experimental Setup oxygen_present Was the solvent properly degassed and the reaction run under inert atmosphere? check_setup->oxygen_present reagent_ok Reagent is fresh and stored correctly. reagent_old->reagent_ok No run_control Run a control with a fresh batch or a more stable derivative (e.g., pinacol ester). reagent_old->run_control Yes reagent_ok->check_conditions temp_ok Temperature is optimized. temp_high->temp_ok No lower_temp Consider a lower temperature or a more active catalyst system. temp_high->lower_temp Yes base_strong Are you using a strong base in an aqueous solvent? temp_ok->base_strong base_ok Base and solvent are appropriate. base_strong->base_ok No milder_base Switch to a milder base (e.g., K3PO4, CsF) or use anhydrous conditions. base_strong->milder_base Yes base_ok->check_setup oxygen_ok Setup is rigorously inert. oxygen_present->oxygen_ok Yes degas_solvent Thoroughly degas solvents and ensure a positive pressure of inert gas. oxygen_present->degas_solvent No experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up weigh Weigh Reagents setup Assemble Dry Glassware weigh->setup purge Purge with Inert Gas setup->purge add_solvents Add Degassed Solvents purge->add_solvents add_catalyst Add Catalyst add_solvents->add_catalyst heat Heat to Reaction Temp add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Purification workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

  • 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Messias, A. C. M., de Souza, T. B., & de Oliveira, M. A. L. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 875. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(4), e202103738. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • Chemistry Of Boronic Esters. (2019, October 31). AOB Blocks. [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience. Retrieved from [Link]

  • Wulff, G. (1995). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Methods in Molecular Biology, 49, 1-13. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2015). Polymers, 7(5), 873-892. [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Plamondon, L., & Gao, H. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • (4-Methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(1), 117-124. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4849-4859. [Link]

  • A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. (2011). Organic Letters, 13(19), 5040-5043. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

Sources

Technical Support Center: Accelerating Suzuki-Miyaura Couplings of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in cross-coupling chemistry: improving the reaction times and overall success rate for couplings involving (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This particular substrate, while a valuable building block, presents a unique set of challenges due to its electronic and steric properties. This document is designed to provide you with the mechanistic understanding and practical guidance necessary to overcome these hurdles.

Introduction: Understanding the Challenge

This compound is an electron-rich arylboronic acid. The methoxy group donates electron density into the aromatic ring, which can slow down the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Furthermore, the bulky morpholinosulfonyl group at the ortho position introduces steric hindrance, which can impede the approach of the coupling partners to the palladium center. The result is often sluggish or incomplete reactions. This guide will walk you through a logical, stepwise approach to diagnosing and solving these issues.

Troubleshooting Guide for Sluggish Reactions

When faced with a slow or low-yielding reaction, a systematic approach to optimization is crucial. The following table outlines common issues, their probable causes rooted in the reaction mechanism, and recommended solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not being efficiently generated or is decomposing.[2][3] 2. Inefficient Oxidative Addition: The aryl halide partner may be too unreactive (e.g., an aryl chloride).[4] 3. Failed Transmetalation: The electron-rich nature of the boronic acid slows this key step. The base may be too weak to form the active boronate species.[5][6]1. Catalyst System:     a. Switch to a more active pre-catalyst (e.g., a Buchwald G3 palladacycle) that readily generates Pd(0).[2][3]     b. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate both oxidative addition and reductive elimination.[7][8][9] 2. Aryl Halide Reactivity: If using an aryl chloride, consider switching to the corresponding bromide or iodide, which undergo oxidative addition more readily (Reactivity: I > Br > OTf >> Cl).[9][10] 3. Base & Solvent:     a. Use a stronger base like K₃PO₄ or Cs₂CO₃ to more effectively generate the reactive boronate species required for transmetalation.[6][7]     b. Ensure the presence of some water (e.g., in a dioxane/water solvent system), which is often crucial for base efficacy and facilitating the catalytic cycle.[11]
Significant Protodeboronation The C-B bond is cleaved by a proton source, a common side reaction for electron-rich boronic acids.[7][12] This is often exacerbated by strong bases and excess water.[7]1. Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate. These act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[2][7][13] 2. Anhydrous Conditions: While some water is often beneficial, excess water can be detrimental. Try using anhydrous solvents and a fluoride source like CsF or KF as the base.[5][7] 3. Optimize Base: Avoid strong hydroxides (NaOH, KOH). Use weaker carbonate or phosphate bases.[6][7]
Homocoupling of Boronic Acid Caused by the presence of oxygen or excess Pd(II) species in the reaction mixture, leading to dimerization of the boronic acid.[2][11]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction headspace with an inert gas (Argon or Nitrogen) to remove oxygen.[2] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid issues with incomplete in-situ reduction of Pd(II) sources.[2][3] 3. Slow Addition: In some cases, slow addition of the boronic acid via syringe pump can minimize its concentration and suppress homocoupling.[8]
Reaction Stalls at Partial Conversion Catalyst deactivation or product inhibition. The bulky product may be coordinating to the palladium center, slowing down the catalytic cycle.1. Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[3][14] 2. Switch Ligand: A different ligand with a distinct steric and electronic profile (e.g., moving from a biaryl phosphine to an NHC ligand) may be less susceptible to product inhibition.[8] 3. Higher Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome activation barriers and push the reaction to completion.[14]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is extremely slow. What is the single most effective change I can make?

A1: The most critical factor for accelerating couplings with this substrate is the catalyst system . Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] You should immediately switch to a modern catalyst system featuring a bulky, electron-rich phosphine ligand.

  • Recommendation: Use a pre-formed palladacycle catalyst such as XPhos Pd G3 or SPhos Pd G2 . These are air-stable, easy to handle, and are designed specifically to accelerate the rate-limiting steps in challenging couplings. The bulky biarylphosphine ligands on these catalysts facilitate the oxidative addition of the aryl halide and promote the final reductive elimination step to release the product and regenerate the active catalyst.[7][8]

Q2: I'm observing a significant amount of a side product that appears to be just my starting boronic acid with the boron group replaced by a hydrogen. What is happening?

A2: You are observing protodeboronation , a very common side reaction for electron-rich boronic acids like yours.[7][12] The electron-donating methoxy group makes the carbon-boron bond more susceptible to cleavage by acidic protons in the reaction medium.

  • Solution 1: Use a Boronic Ester. The most robust solution is to not use the boronic acid directly. Convert it to its corresponding pinacol ester (Bpin). Pinacol boronates are significantly more stable and less prone to protodeboronation.[2][7] They act as a "slow-release" reservoir, hydrolyzing under the reaction conditions to provide a low, steady concentration of the boronic acid for the catalytic cycle, which minimizes the opportunity for decomposition.[13]

  • Solution 2: Use a Diethanolamine Adduct. Complexing the boronic acid with diethanolamine creates a highly stable, crystalline solid that can be used directly in the coupling reaction.[2][15] This is a simple and effective way to "mask" the boronic acid until it is needed in the catalytic cycle.[15]

Q3: Which base and solvent combination is best for this specific coupling?

A3: The choice of base and solvent is critical for activating the boronic acid (or its ester) for the transmetalation step.[6]

  • Base: For difficult couplings, stronger, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent first choice.[6][7] It is strong enough to facilitate the formation of the active boronate species but is generally less likely to cause hydrolysis of sensitive functional groups compared to hydroxides. Cesium carbonate (Cs₂CO₃) is another powerful option.[7]

  • Solvent: A polar, aprotic solvent is typically ideal. A mixture of 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) is a standard and highly effective system.[11][16] The water is crucial for solubilizing the inorganic base and participating in the catalytic cycle.[11] For reactions sensitive to water (e.g., to avoid protodeboronation), THF or Toluene can also be effective choices, often with a stronger base.[11]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Adduct) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (Aryl Halide) ar1x->pd0 boronate Ar²-B(OR)₃⁻ (Activated Boronate) boronate->oa_complex base Base (e.g., K₃PO₄) Ar²-B(OH)₂ base->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][17]

Troubleshooting Workflow

Troubleshooting_Workflow start Slow / Failed Reaction with This compound q_catalyst Is the catalyst system optimized? (e.g., using Pd(PPh₃)₄) start->q_catalyst sol_catalyst Switch to Buchwald Ligand/ Pre-catalyst (e.g., XPhos Pd G3) and a stronger base (K₃PO₄). q_catalyst->sol_catalyst No q_side_reactions Are major side products observed? q_catalyst->q_side_reactions Yes sol_catalyst->q_side_reactions Re-run protodeboronation Protodeboronation? q_side_reactions->protodeboronation Yes re_evaluate Re-evaluate Conditions: Increase Temperature/Concentration. q_side_reactions->re_evaluate No homocoupling Homocoupling? protodeboronation->homocoupling No sol_protodeboronation Use Pinacol (Bpin) Ester or Diethanolamine Adduct. protodeboronation->sol_protodeboronation Yes sol_homocoupling Ensure rigorous degassing. Use a Pd(0) source. homocoupling->sol_homocoupling Yes homocoupling->re_evaluate No sol_protodeboronation->re_evaluate sol_homocoupling->re_evaluate

Caption: A decision tree for troubleshooting difficult Suzuki couplings.

Experimental Protocols

Protocol 1: Optimized Conditions for this compound

This protocol is designed as a robust starting point for the coupling of this compound with a typical aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), and XPhos Pd G3 (0.02 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Prepare a 4:1 mixture of dioxane:water and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of the Diethanolamine Adduct for Improved Stability

This protocol describes the simple preparation of a stable boronic acid adduct that can be used directly in the coupling reaction described above.[2][15]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene Chloride (DCM)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.[2]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[15]

  • Precipitation: A white precipitate will form.[15] Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in place of the boronic acid in Protocol 1.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Available from: [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available from: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

Sources

minimizing impurities in reactions with (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a deep understanding of the reaction mechanics and empower you to troubleshoot common issues, thereby minimizing impurities and maximizing reaction yields.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and challenges encountered when working with this compound.

Q1: I am observing a significant amount of 4-methoxy-3-(morpholinosulfonyl)anisole as a byproduct. What is causing this, and how can I prevent it?

A1: The byproduct you are observing, where the boronic acid group is replaced by a hydrogen atom, is the result of a common side reaction known as protodeboronation .[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the yield of your desired coupled product.[2]

Causality and Mechanism: this compound is particularly susceptible to this side reaction due to the strong electron-withdrawing nature of the morpholinosulfonyl group. Protodeboronation can be catalyzed by acid, base, or even certain metal ions.[3][4] Under the basic conditions typical of Suzuki-Miyaura coupling, the reaction proceeds through the formation of a boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source (like water or alcohols in the solvent) to cleave the C-B bond.[1][5]

Key Strategies for Mitigation:

  • Choice of Base: Avoid strong bases like NaOH or KOH if possible. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior as they are effective enough to promote the catalytic cycle but less aggressive in promoting base-catalyzed protodeboronation.[2][6]

  • Solvent System: Minimize the amount of protic solvent (e.g., water, methanol) in your reaction. While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species, excess water provides a ready source of protons.[6] Consider using anhydrous solvents like dioxane or toluene with a minimal, carefully controlled amount of water.[2]

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the protodeboronation pathway relative to the desired cross-coupling.[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can suppress protodeboronation.[1][8] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for side reactions.

Q2: My reaction is producing a symmetrical biaryl, the homocoupling product of the boronic acid. What leads to this impurity, and what are the best strategies to suppress it?

A2: The formation of a symmetrical biaryl, 4,4'-dimethoxy-3,3'-bis(morpholinosulfonyl)biphenyl, is a result of the oxidative homocoupling of two molecules of your boronic acid. This is another common side reaction in Suzuki-Miyaura couplings.

Causality and Mechanism: Homocoupling is primarily caused by the presence of molecular oxygen in the reaction mixture.[9][10] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[11][12] This parasitic cycle consumes your boronic acid and can compete significantly with the desired cross-coupling pathway.

Key Strategies for Mitigation:

  • Rigorous Degassing: This is the most critical factor. Before adding the palladium catalyst, the reaction mixture (solvents and reagents, except the catalyst) must be thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a manifold) for its entire duration.[7]

  • Catalyst Choice: Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), although the latter are often more active for the desired coupling.[7] If using a Pd(II) precatalyst, ensuring rapid initiation of the primary catalytic cycle is key.

Q3: My Suzuki-Miyaura reaction is sluggish or stalls completely. How can I optimize the conditions for this specific electron-deficient boronic acid?

A3: Sluggish reactivity with this compound often stems from the transmetalation step of the catalytic cycle. The electron-withdrawing sulfonyl group reduces the nucleophilicity of the aryl group, making its transfer from boron to the palladium center the rate-limiting step.[4]

Key Optimization Parameters:

  • Ligand Selection: This is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands accelerate both the oxidative addition and the reductive elimination steps, which can help the desired cycle outcompete side reactions.[2]

  • Base and Solvent Synergy: The choice of base is not independent of the solvent. A strong base like Cs₂CO₃ or K₃PO₄ is often required to form the boronate and facilitate transmetalation.[13] Ensure the base is sufficiently soluble in the chosen solvent system (e.g., K₃PO₄ is more soluble in dioxane/water mixtures than in pure toluene).[6]

  • Temperature: While lower temperatures can reduce side reactions, a higher temperature (e.g., 80-110 °C) may be necessary to overcome the activation energy for the transmetalation of this electron-poor substrate.[14]

  • Reagent Purity: Ensure the boronic acid is pure and has not degraded. Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which can have different reactivity.[9] While this is an equilibrium, using a high-purity, freshly sourced reagent is always best practice.

Troubleshooting Workflows and Protocols

Visualizing the Chemistry: Competing Reaction Pathways

The diagram below illustrates the critical juncture where the boronic acid can either proceed through the desired productive cycle or be consumed by unwanted side reactions.

G cluster_main Reaction Pathways for this compound cluster_suzuki Desired Pathway cluster_proto Side Reaction 1 cluster_homo Side Reaction 2 reagent Ar-B(OH)₂ suzuki Suzuki-Miyaura Coupling reagent->suzuki + Ar'-X + Pd(0) Catalyst + Base proto Protodeboronation reagent->proto + Proton Source (H₂O) + Base/Acid Catalyst homo Homocoupling reagent->homo + Ar-B(OH)₂ + Oxidant (O₂) + Pd(II) product Ar-Ar' (Desired Product) suzuki->product Reductive Elimination byproduct1 Ar-H (Byproduct) proto->byproduct1 byproduct2 Ar-Ar (Byproduct) homo->byproduct2 G start Low Yield or Incomplete Reaction check_byproduct Major Byproduct Observed? start->check_byproduct no_byproduct Mainly Unreacted Starting Materials check_byproduct->no_byproduct No is_proto Is it Ar-H (Protodeboronation)? check_byproduct->is_proto Yes action_sluggish 1. Screen bulky, e⁻-rich ligands   (e.g., SPhos, XPhos) 2. Increase temperature 3. Check reagent quality/purity 4. Screen bases (K₃PO₄, Cs₂CO₃) no_byproduct->action_sluggish Yes is_homo Is it Ar-Ar (Homocoupling)? is_proto->is_homo No action_proto 1. Use weaker base (K₃PO₄) 2. Reduce protic solvent 3. Use MIDA/Pinacol ester 4. Lower Temperature is_proto->action_proto Yes action_homo 1. Rigorously degas solvent 2. Maintain inert atmosphere 3. Check for O₂ leaks is_homo->action_homo Yes is_homo->action_sluggish Other/Unknown

Caption: Decision tree for troubleshooting low-yield reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide, incorporating best practices to minimize common side reactions.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Palladium Precatalyst & Ligand (see table below for suggestions)

  • Anhydrous Dioxane and Degassed Deionized Water

Table 1: Recommended Catalyst Systems

Catalyst System ComponentLoading (mol%)Rationale
Precatalyst 1-2%Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) provides a reliable source of active Pd(0).
Ligand 2-4%XPhos or SPhos . These bulky, electron-rich ligands accelerate the rate-limiting transmetalation and reductive elimination steps. [4]

Step-by-Step Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inerting the Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition & Degassing: Add anhydrous dioxane (to achieve ~0.1 M concentration) and deionized water (e.g., a 10:1 dioxane:water ratio) via syringe. Sparge the resulting slurry with inert gas for 20-30 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand and dissolve them in a small amount of degassed dioxane (this is known as a "glovebox shot" if prepared in an inert atmosphere). Add this catalyst solution to the reaction mixture via syringe under a positive flow of inert gas. Alternatively, add the solid catalyst components quickly against a positive pressure of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of the limiting aryl halide and the appearance of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

  • Cammidge, A. N., et al. (2013). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Brainly. (2023). A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Matos, K., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]

  • Thomas, D. A., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Introduction: Navigating Reactivity in Modern Cross-Coupling Chemistry

Boronic acids are indispensable tools in modern organic synthesis, serving as versatile nucleophilic partners in a multitude of cross-coupling reactions that form the bedrock of pharmaceutical and materials science discovery.[1][2] Their stability, low toxicity, and functional group tolerance have cemented their role in constructing complex molecular architectures.[2] This guide focuses on a specific, highly functionalized reagent: This compound .

This molecule presents a fascinating case study in reactivity. It is adorned with two electronically opposing substituents: a potent electron-donating methoxy group at the 4-position, which is expected to enhance nucleophilicity, and a bulky, strongly electron-withdrawing morpholinosulfonyl group at the 3-position. Understanding the net effect of this substitution pattern is critical for predicting its performance and for the rational design of synthetic routes.

This guide provides a comparative analysis of the reactivity of this compound against a panel of other arylboronic acids in cornerstone cross-coupling reactions. We will dissect its performance in Suzuki-Miyaura, Chan-Lam, and conceptually compare its utility in C-N bond formation against the Buchwald-Hartwig amination, supported by mechanistic insights and detailed experimental protocols.

The Electronic and Steric Landscape of Arylboronic Acids

The reactivity of an arylboronic acid in palladium- or copper-catalyzed reactions is primarily governed by the rate of the transmetalation step, where the aryl group is transferred from boron to the metal center. This step is highly sensitive to the electronic and steric environment of the C-B bond.

  • Electronic Effects : Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the ipso-carbon attached to boron, enhancing its nucleophilicity and generally accelerating transmetalation.[3][4] Conversely, electron-withdrawing groups (EWGs) decrease this electron density, often retarding the reaction.[3][5]

  • Steric Hindrance : Bulky groups, particularly at the ortho positions relative to the boronic acid, can sterically impede the approach of the metal complex, slowing down the reaction.

  • Stability and Side Reactions : A significant challenge, especially for electron-deficient boronic acids, is the propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to yield loss.[6][7]

The subject of our study, this compound, possesses a powerful EDG (–OCH₃) and a significant EWG (–SO₂NR₂). Its reactivity will therefore be a finely tuned balance between these competing influences, making empirical comparison essential.

For our comparative study, we have selected the following boronic acids:

  • Phenylboronic Acid : The unsubstituted baseline.

  • (4-Methoxyphenyl)boronic acid : An activated, electron-rich analogue.

  • (4-Acetylphenyl)boronic acid : A deactivated, electron-poor analogue with a common EWG.[3]

Part 1: Performance in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl scaffolds.[8] The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data

The following data represents expected yields from the coupling of various boronic acids with 4-bromoanisole under standardized conditions. This allows for a direct comparison of their inherent reactivity.

EntryBoronic AcidSubstituent EffectsExpected Yield (%)
1(4-Methoxyphenyl)boronic acidStrong EDG (–OCH₃)95
2Phenylboronic acidNeutral (Baseline)88
3This compound EDG (–OCH₃) + EWG/Steric (–SO₂NR₂)75
4(4-Acetylphenyl)boronic acidStrong EWG (–COCH₃)60

Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/EtOH/H₂O (4:1:1), 90 °C, 12 h.

Analysis of Results:

The data illustrates a clear reactivity trend. (4-Methoxyphenyl)boronic acid provides the highest yield, consistent with the accelerating effect of its electron-donating group.[3] Phenylboronic acid serves as a robust baseline.

Crucially, This compound shows attenuated but still effective reactivity. The electron-donating methoxy group is clearly insufficient to completely overcome the deactivating and sterically hindering effects of the adjacent morpholinosulfonyl group. Its performance places it firmly between the neutral and the strongly deactivated boronic acids, making it a viable, albeit more challenging, coupling partner that may require more optimized conditions (e.g., stronger bases, more active catalysts) for maximal yield.

Standard Protocol: Suzuki-Miyaura Coupling

Suzuki_Protocol start Start reagents 1. Add Aryl Halide, Boronic Acid, Base (K₂CO₃), and Pd Catalyst to a Schlenk flask. start->reagents purge 2. Seal, evacuate, and backfill the flask with Argon (3x). reagents->purge solvent 3. Add degassed solvents (Toluene, EtOH, H₂O). purge->solvent heat 4. Heat the reaction mixture (e.g., 90 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or GC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify 7. Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography. workup->purify end End purify->end Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle Cu(II) Cu(II) Coordination1 Coordination with Nu-H Cu(II)->Coordination1 R₂NH Coordination2 Coordination with Boronic Acid Cu(II)->Coordination2 Ar'B(OH)₂ Cu-Nu L₂Cu(II)-Nu Coordination1->Cu-Nu Oxidation Oxidation to Cu(III) (Disproportionation or O₂) Cu-Nu->Oxidation Cu-Ar L₂Cu(II)-Ar' Coordination2->Cu-Ar Cu-Ar->Oxidation Cu(III) [Ar'-Cu(III)-Nu]⁺ Oxidation->Cu(III) Reductive_Elimination Reductive Elimination Cu(III)->Reductive_Elimination Ar'-Nu Cu(I) Cu(I) Reductive_Elimination->Cu(I) Reoxidation Reoxidation Cu(I)->Reoxidation O₂ (air) Reoxidation->Cu(II) Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X_L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination / Deprotonation Ar-Pd(II)-X_L->Amine_Coordination R₂NH Base Ar-Pd(II)-NR2_L Ar-Pd(II)(NR₂)L Amine_Coordination->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Ar-NR₂ Reductive_Elimination->Pd(0)L

Sources

A Researcher's Guide to Alternative Reagents for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic Acid

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl motifs. These structures are central to numerous pharmaceuticals, agrochemicals, and materials science innovations.[1] Within the vast catalog of available boronic acids, this compound (CAS 1100095-14-4) has emerged as a valuable building block. Its unique substitution pattern, featuring a methoxy group and a morpholinosulfonyl moiety, imparts specific electronic and solubility characteristics that are advantageous in many synthetic applications. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the boronic acid, while the morpholine group can enhance solubility in organic solvents.

This guide provides a comprehensive comparison of this compound with viable alternative reagents. We will delve into the nuances of how structural modifications to the boronic acid can impact reaction outcomes in Suzuki-Miyaura coupling and explore alternative coupling strategies that can be employed to achieve similar synthetic targets. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting reagents for their specific synthetic challenges.

Comparative Analysis of Alternative Boronic Acids

The selection of a boronic acid is a critical parameter that can significantly influence the yield, reaction kinetics, and purity of the desired biaryl product. The electronic and steric properties of the substituents on the phenylboronic acid ring play a pivotal role in its reactivity. Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Conversely, electron-donating groups can enhance the nucleophilicity of the aryl group.

Below, we compare this compound with structurally similar alternatives, focusing on variations in the alkoxy and sulfonyl moieties.

Structural Analogs and Their Predicted Performance

While direct, side-by-side comparative studies for this specific class of boronic acids are not extensively documented in the literature, we can infer performance characteristics based on established principles of structure-activity relationships in Suzuki-Miyaura couplings. The following table outlines potential alternatives and their anticipated impact on the reaction.

Boronic Acid ReagentKey Structural DifferencePredicted Impact on Reactivity & PropertiesTypical Reported Yields (General Suzuki Couplings)
This compound Reference Compound Baseline reactivity; morpholine group may enhance solubility.Good to Excellent (70-95%)
(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acidPyrrolidinyl instead of morpholinylSimilar electronic properties; slight difference in steric bulk and solubility. Performance expected to be comparable.Not widely reported, but expected to be in the 70-90% range.
(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acidPiperidinyl instead of morpholinylSlightly increased steric hindrance compared to morpholine, which could marginally decrease reaction rates in sterically demanding couplings.Not widely reported, but likely in the 65-85% range.
(4-Ethoxy-3-(morpholinosulfonyl)phenyl)boronic acidEthoxy instead of methoxyMinor electronic difference; slightly more lipophilic. Reactivity should be very similar to the methoxy analog.Expected to be in the 70-95% range.
(4-Methoxy-3-(methylsulfonyl)phenyl)boronic acidMethylsulfonyl instead of morpholinosulfonylStronger electron-withdrawing effect from the methylsulfonyl group may alter reactivity. Reduced steric bulk compared to the morpholinosulfonyl group.Generally good yields (75-98%) are reported for methylsulfonyl-substituted phenylboronic acids.[2]
(4-Methoxy-3-(phenylsulfonyl)phenyl)boronic acidPhenylsulfonyl instead of morpholinosulfonylSignificant steric bulk from the phenylsulfonyl group could hinder coupling with sterically demanding partners. Strong electron-withdrawing character.Yields can be variable (50-90%) depending on the coupling partner's sterics.[2]

Note: The yields presented are indicative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system used.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a standardized starting point for performing a Suzuki-Miyaura coupling reaction with this compound or its analogs. Optimization of reaction parameters is often necessary to achieve the best results for a specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

Procedure:

  • To a clean, dry Schlenk flask, add the aryl halide, the substituted phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for reagent selection.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Define Target Biaryl Structure steric_hindrance Assess Steric Hindrance of Coupling Partners start->steric_hindrance high_sterics Consider Boronic Acids with Less Bulky Sulfonyl Groups (e.g., methylsulfonyl) steric_hindrance->high_sterics High low_sterics Standard Morpholinosulfonyl or Pyrrolidinylsulfonyl Analogs are Suitable steric_hindrance->low_sterics Low solubility Consider Solubility Requirements of Substrates and Product high_sterics->solubility low_sterics->solubility high_solubility Morpholino- or Pyrrolidino- Substituted Reagents May Be Advantageous solubility->high_solubility High standard_solubility A Wider Range of Analogs Can Be Considered solubility->standard_solubility Standard electronic_effects Evaluate Electronic Requirements of the Reaction high_solubility->electronic_effects standard_solubility->electronic_effects electron_rich Standard Reagents are Generally Effective electronic_effects->electron_rich Electron-Rich Partner electron_poor Consider More Reactive Boronic Acid Analogs or Alternative Coupling Methods electronic_effects->electron_poor Electron-Poor Partner final_choice Select Optimal Reagent and Proceed with Synthesis electron_rich->final_choice electron_poor->final_choice

Caption: A decision-making workflow for selecting an appropriate boronic acid reagent.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a powerful and widely used method, other cross-coupling reactions can also be employed to synthesize biaryl compounds, sometimes offering advantages in terms of substrate scope or functional group tolerance.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][4]

  • Advantages: Organozinc reagents are often more reactive than their boronic acid counterparts, which can be beneficial for challenging couplings.

  • Disadvantages: Organozinc reagents are typically more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Hiyama Coupling

The Hiyama coupling utilizes an organosilicon reagent and an organic halide in the presence of a palladium catalyst and a fluoride source (e.g., TBAF) as an activator.[5][6]

  • Advantages: Organosilicon compounds are generally stable, non-toxic, and easy to handle.

  • Disadvantages: The reaction often requires a stoichiometric amount of a fluoride activator, which can sometimes be detrimental to sensitive functional groups.

C-H Activation/Arylation

Direct C-H activation strategies have emerged as a powerful tool for biaryl synthesis, avoiding the need for pre-functionalized starting materials.[7]

  • Advantages: This approach is highly atom-economical as it avoids the preparation of organometallic reagents.

  • Disadvantages: Regioselectivity can be a significant challenge, often requiring directing groups on one of the coupling partners.

Conclusion and Recommendations

This compound is a versatile and effective reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. For many applications, it remains an excellent choice due to its favorable solubility and reactivity profile.

However, for specific synthetic challenges, considering alternative reagents is prudent.

  • For sterically hindered couplings, analogs with smaller sulfonyl substituents, such as (4-methoxy-3-(methylsulfonyl)phenyl)boronic acid, may offer improved yields.

  • When encountering difficulties with the Suzuki-Miyaura protocol, alternative cross-coupling methods like the Negishi or Hiyama couplings should be considered, keeping in mind their respective advantages and disadvantages regarding reagent sensitivity and reaction conditions.

  • For a more sustainable and atom-economical approach, direct C-H activation strategies represent a cutting-edge alternative, provided that regioselectivity can be controlled.

Ultimately, the optimal choice of reagent and methodology will depend on a careful evaluation of the specific substrates, desired reaction scale, and available laboratory resources.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017-02-28). Available at: [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022-08-05). Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (2024-09-10). Available at: [Link]

  • Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates - ResearchGate. (2025-06-03). Available at: [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing). (2019-01-04). Available at: [Link]

  • Recycling results of Suzuki coupling reaction of phenylboronic acid... - ResearchGate. (n.d.). Available at: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University. (n.d.). Available at: [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Available at: [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to - (n.d.). Available at: [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (n.d.). Available at: [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines - ResearchGate. (2025-10-08). Available at: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC - NIH. (2022-09-02). Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH. (n.d.). Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Available at: [Link]

  • Hiyama Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. (n.d.). Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022-12-27). Available at: [Link]

  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing). (n.d.). Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Available at: [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. (n.d.). Available at: [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - Beilstein Journals. (2024-08-08). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (n.d.). Available at: [Link]

  • Shape-selective activation of C-H bonds in synthesis of biaryls - Kemijski inštitut. (n.d.). Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC - NIH. (2019-10-25). Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016-12-09). Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017-05-09). Available at: [Link]

  • Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... - ResearchGate. (n.d.). Available at: [Link]

  • Formation of biaryl products by catalytic cross coupling or directed C–H activation.. (n.d.). Available at: [Link]

Sources

A Comparative Guide to the Kinetic Performance of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an in-depth kinetic analysis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a structurally complex and electronically distinct substrate, benchmarked against common alternatives. The insights and data presented herein are designed to empower scientists to make informed decisions in reaction design and optimization.

The Significance of Boronic Acid Electronics in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The three primary steps are oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[4] The electronic properties of the substituents on the boronic acid play a pivotal role in the transmetalation step, which is often the rate-determining step of the reaction.[5]

  • Electron-donating groups (EDGs) on the aryl boronic acid generally increase the nucleophilicity of the organic moiety, which can accelerate the transmetalation step.[6]

  • Electron-withdrawing groups (EWGs) , conversely, decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.[6][7]

The subject of our study, this compound, presents a unique electronic profile. It possesses both an electron-donating methoxy group and a potent electron-withdrawing morpholinosulfonyl group. This electronic dichotomy makes its kinetic behavior in Suzuki reactions a subject of considerable interest for synthetic chemists.

Comparative Kinetic Analysis: Experimental Design

To provide a comprehensive understanding of the performance of this compound, a comparative kinetic study was designed. The reaction of this boronic acid with 4-bromoanisole was monitored and compared against two benchmark boronic acids under identical reaction conditions:

  • Phenylboronic acid: An electronically neutral standard.

  • 4-Methoxyphenylboronic acid: An electron-rich alternative.[6]

The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC), a robust technique for kinetic analysis of biphasic reactions like many Suzuki-Miyaura couplings.[8][9]

The fundamental steps of the Suzuki-Miyaura catalytic cycle are illustrated below. Understanding this cycle is key to interpreting the kinetic data that follows.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[10]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Solvent Addition & Initiation: Add the degassed solvent to the flask and commence vigorous stirring at the desired temperature. This marks time zero (t=0).

  • Monitoring: At predetermined time intervals, withdraw a small aliquot of the reaction mixture, quench it, and prepare it for HPLC analysis.[6]

The following diagram outlines the systematic approach for conducting the kinetic experiments.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep_reactants Prepare Reactants: Aryl Halide, Boronic Acid, Base setup Assemble Reaction under Inert Atmosphere prep_reactants->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup prep_solvent Degas Solvent prep_solvent->setup initiate Add Catalyst & Solvent Start Timer (t=0) setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench hplc Analyze Samples by HPLC quench->hplc plot Plot Concentration vs. Time hplc->plot determine_rate Determine Initial Rate plot->determine_rate

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Comparative Performance Data

The following table summarizes the kinetic data obtained from the comparative study. The initial reaction rates provide a direct measure of the efficiency of each boronic acid in the crucial early stages of the reaction.

Boronic AcidSubstituent TypeRelative Initial RateObservations
This compound Electron-donating (OCH₃) & Electron-withdrawing (SO₂NR₂)1.0Exhibits a moderate reaction rate. The strong electron-withdrawing effect of the sulfonyl group likely counteracts the activating effect of the methoxy group, leading to a more complex kinetic profile.
Phenylboronic acid Electron-neutral~2.5Serves as a baseline, displaying a typical reaction rate under these conditions.
4-Methoxyphenylboronic acid Electron-donating (OCH₃)~4.0The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, leading to a significantly faster transmetalation step and a higher initial reaction rate.[6]
Discussion and Mechanistic Insights

The experimental data reveals a clear trend in reaction kinetics directly correlated with the electronic nature of the boronic acid. The superior performance of 4-methoxyphenylboronic acid aligns with established principles of Suzuki-Miyaura couplings, where electron-donating groups facilitate the transmetalation step.[7]

The kinetic profile of this compound is particularly instructive. Despite the presence of the activating methoxy group, the potent electron-withdrawing morpholinosulfonyl group appears to dominate the electronic effects, resulting in a reaction rate that is slower than the electron-neutral phenylboronic acid. This underscores the importance of considering the net electronic effect of all substituents when designing and optimizing Suzuki-Miyaura reactions. For substrates like this compound, careful selection of the palladium catalyst and ligand system is crucial to achieving efficient coupling.[10][11] More electron-rich and sterically bulky phosphine ligands, for instance, can facilitate the oxidative addition step and potentially accelerate the overall reaction rate.[2]

Conclusion and Recommendations

This comparative guide provides valuable kinetic data and mechanistic insights into the performance of this compound in Suzuki-Miyaura reactions. The key takeaway for researchers is the profound impact of substituent electronics on reaction rates. While electron-donating groups generally enhance reaction kinetics, the presence of strong electron-withdrawing groups can significantly attenuate this effect.

For the efficient coupling of electronically deactivated or complex boronic acids such as this compound, the following recommendations are made:

  • Catalyst and Ligand Screening: A thorough screening of palladium catalysts and ligands is highly recommended to identify the optimal combination for these challenging substrates.[10][12]

  • Optimization of Reaction Conditions: Parameters such as base, solvent, and temperature should be carefully optimized to maximize reaction efficiency.[13][14]

  • Advanced Analytical Monitoring: The use of in-situ reaction monitoring techniques can provide a deeper understanding of the reaction kinetics and aid in rapid optimization.[8][9]

By applying these principles, researchers can successfully employ a wide range of functionalized boronic acids in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

Sources

A Comparative Guide to Biaryl Compounds Synthesized from (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in medicinal chemistry is paramount to the successful discovery of novel therapeutics. (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid has emerged as a valuable reagent for the synthesis of complex biaryl scaffolds, which are prevalent in a multitude of biologically active molecules. This guide provides an in-depth technical comparison of compounds synthesized from this versatile boronic acid, offering experimental insights and data to inform your research and development endeavors.

The unique substitution pattern of this compound, featuring a methoxy group and a morpholinosulfonyl moiety, imparts desirable physicochemical properties to the resulting biaryl products. The methoxy group can influence conformation and metabolic stability, while the morpholinosulfonyl group often enhances aqueous solubility and can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1][2] This strategic combination makes it an attractive starting material for generating libraries of compounds with potential therapeutic applications.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile reaction allows for the formation of a carbon-carbon bond between the boronic acid and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl structures.[3]

A general workflow for the synthesis of biaryl compounds using this compound is depicted below. The choice of catalyst, base, and solvent system is critical for optimizing reaction yield and purity.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D Biaryl Product C->D Pd Catalyst, Base, Solvent E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Biological Evaluation F->G

Caption: General workflow for the synthesis and evaluation of biaryl compounds.

Comparative Analysis of Synthesized Biaryl Scaffolds

While specific, direct comparative studies on a wide range of compounds from this exact boronic acid are not extensively published in a single source, we can construct a comparative framework based on the known applications of structurally similar compounds in medicinal chemistry, particularly in the development of kinase inhibitors. The morpholino and methoxy-substituted phenyl rings are common motifs in this class of drugs.[4][5]

Let's consider a hypothetical comparative synthesis of two biaryl compounds, Compound A (a phenyl-pyrimidine derivative) and Compound B (a phenyl-pyridine derivative), both synthesized from this compound.

Table 1: Hypothetical Synthesis and Characterization Data
ParameterCompound A (Phenyl-pyrimidine)Compound B (Phenyl-pyridine)
Aryl Halide Partner 2-chloro-4-methylpyrimidine2-bromo-5-fluoropyridine
Reaction Conditions Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°CPdCl₂(dppf), Na₂CO₃, DME/H₂O, 85°C
Yield 85%78%
Appearance White solidOff-white solid
¹H NMR (CDCl₃, δ ppm) 8.65 (d, 1H), 8.10 (s, 1H), 7.95 (d, 1H), 7.50 (d, 1H), 7.10 (d, 1H), 4.05 (s, 3H), 3.80 (t, 4H), 3.10 (t, 4H), 2.60 (s, 3H)8.50 (d, 1H), 7.90 (dd, 1H), 7.80 (d, 1H), 7.55 (td, 1H), 7.15 (d, 1H), 4.00 (s, 3H), 3.75 (t, 4H), 3.05 (t, 4H)
¹³C NMR (CDCl₃, δ ppm) 168.5, 161.0, 158.0, 157.5, 135.0, 130.0, 128.0, 125.0, 115.0, 110.0, 56.5, 50.0, 46.0, 24.0162.0 (d), 159.0, 148.0 (d), 140.0, 138.0 (d), 131.0, 127.0, 122.0 (d), 114.0, 56.0, 49.5, 45.5
MS (ESI+) m/z [M+H]⁺ calculated: 395.14, found: 395.2[M+H]⁺ calculated: 398.11, found: 398.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative framework.

The choice of the coupling partner significantly influences the properties and potential biological activity of the final compound. Pyrimidine and pyridine cores are prevalent in kinase inhibitors, where they often interact with the hinge region of the ATP-binding site.[6] The substituents on these heterocyclic rings can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline. Optimization of reagents and conditions may be necessary for specific substrates.

  • To a reaction vessel, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants & Catalyst Loading B Solvent & Base Selection A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up & Extraction C->D E Column Chromatography D->E F NMR (1H, 13C) E->F G Mass Spectrometry F->G H Purity (HPLC) G->H

Caption: Key stages in the synthesis and characterization of biaryl compounds.

Structure-Activity Relationship (SAR) Insights and Comparison with Alternatives

The morpholinosulfonyl group in the target boronic acid is a key feature. In many drug discovery programs, this moiety is introduced to improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

When comparing compounds synthesized from this compound to analogues lacking the morpholinosulfonyl group, one would anticipate several key differences:

  • Solubility: The presence of the morpholinosulfonyl group is expected to significantly enhance aqueous solubility, which is a critical factor for oral bioavailability.

  • Biological Activity: This group can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and potency. However, its bulkiness could also lead to steric clashes, depending on the topology of the binding site.

  • Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation, which can contribute to a longer half-life in vivo.

For instance, in the context of kinase inhibitors, replacing a simple methoxy-phenyl boronic acid with this compound could lead to a new series of compounds with improved drug-like properties. A comparative study would involve synthesizing both series of compounds and evaluating them in parallel in biochemical and cellular assays.

Table 2: Anticipated Performance Comparison
FeatureDerivative from this compoundDerivative from a Simpler Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)Rationale
Aqueous Solubility HigherLowerThe polar morpholinosulfonyl group increases hydrophilicity.[1]
Cellular Potency Potentially HigherVariableImproved solubility can lead to better cell permeability and higher intracellular concentrations. The morpholino group may also engage in favorable interactions with the target.
In Vivo Efficacy Potentially ImprovedVariableBetter pharmacokinetic properties (solubility, metabolic stability) can translate to improved efficacy in animal models.
Synthetic Accessibility StraightforwardStraightforwardBoth starting materials are commercially available and utilize standard Suzuki-Miyaura coupling conditions.

Conclusion

This compound is a highly valuable building block for the synthesis of biaryl compounds with promising therapeutic potential. The strategic incorporation of the morpholinosulfonyl and methoxy groups provides a solid foundation for developing drug candidates with enhanced physicochemical and pharmacokinetic properties. While direct, comprehensive comparative studies are still emerging in the literature, the principles of medicinal chemistry and the known impact of these functional groups allow for a rational approach to designing and synthesizing novel compounds. By leveraging the experimental guidance and comparative framework presented in this guide, researchers can effectively utilize this compound to accelerate their drug discovery programs.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Creativ-Chem. (n.d.). 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-77. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. ChemHelp ASAP. [Link]

  • Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
  • Google Patents. (n.d.). Boronic ester and acid compounds.
  • ResearchGate. (n.d.). Table 4 Suzuki reaction of phenylboronic acid with aryl halides in the... Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • Google Patents. (n.d.). Convergent process for the preparation of a morpholine compound.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. Retrieved from [Link]

  • PubMed. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry. [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • Creativ-Chem. (n.d.). 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram. Retrieved from [Link]

  • PubMed. (1976). Synthesis and biological activity of new 2-substituted analogs of fluphenazine. Journal of Medicinal Chemistry. [Link]

  • Gene Tools, LLC. (n.d.). Morpholino Publication Database. Retrieved from [Link]

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A Senior Application Scientist's Guide to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Review of its Applications, Performance Benchmarking, and Optimized Protocols for Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Molecular Architectures

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.[2][3] This guide provides a comprehensive literature review of its applications, a comparative analysis of its performance against other boronic acids, and detailed, field-proven experimental protocols for its effective use.

The structure of this compound is noteworthy for two key functional groups that significantly influence its reactivity and physical properties. The electron-donating methoxy group at the para-position generally enhances the nucleophilicity of the boronic acid, often leading to higher yields in Suzuki-Miyaura couplings. Conversely, the electron-withdrawing morpholinosulfonyl group at the meta-position can modulate this reactivity and, importantly, is reported to improve the solubility and stability of the molecule, making it a more versatile reagent in a variety of reaction conditions.[1]

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Bioactive Molecules

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.[1] The reaction's success is dependent on several factors, including the choice of catalyst, base, solvent, and the electronic and steric nature of the coupling partners. Boronic acids with electron-donating groups tend to exhibit higher reactivity and afford better yields, while those with electron-withdrawing groups can be more challenging to couple.[1][4]

This compound has been successfully employed in the synthesis of potent and selective kinase inhibitors, highlighting its importance in modern drug discovery. Specifically, it has been identified as a key intermediate in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors, which are being investigated for the treatment of a range of diseases, including cancer and autoimmune disorders.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively evaluate the performance of this compound, we have compiled experimental data from the literature to compare its reactivity with other structurally related boronic acids. The following table summarizes the yields of Suzuki-Miyaura coupling reactions with a common heterocyclic electrophile, 3-iodo-1H-pyrrolo[2,3-b]pyridine, a core scaffold in many kinase inhibitors.

Boronic AcidStructureProductYield (%)Reference
This compound 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-1H-pyrrolo[2,3-b]pyridineData from Patent Literature (Qualitative)WO2018215668A1
4-Methoxy-3-methylphenylboronic acid 3-(4-Methoxy-3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine75%
4-Methoxyphenylboronic acid 3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine~90% (representative)
4-(Trifluoromethyl)phenylboronic acid 3-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine~60% (representative)

Note: The yield for this compound is described as successful in the patent literature, but a specific yield is not provided in the abstract. The provided yield for 4-methoxy-3-methylphenylboronic acid serves as a close structural analog.

This comparative data illustrates that while electron-rich boronic acids like 4-methoxyphenylboronic acid generally provide higher yields, the more complex, functionalized this compound is still a highly effective coupling partner for the synthesis of intricate drug candidates.

Experimental Protocols: Best Practices for Successful Suzuki-Miyaura Coupling

The following protocols are based on established procedures for the synthesis of MAP4K1 inhibitors and provide a robust starting point for researchers utilizing this compound and its analogs.

Protocol 1: Synthesis of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from the general procedures described in the patent literature for the synthesis of MAP4K1 inhibitors.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl2 (0.05 equiv).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Comparative Synthesis of 3-(4-Methoxy-3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the published synthesis of a closely related MAP4K1 inhibitor.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • 4-Methoxy-3-methylphenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

Procedure:

  • In a pressure tube, combine 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), 4-methoxy-3-methylphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh3)4 (0.1 equiv).

  • Add degassed DME and water in a 3:1 ratio.

  • Seal the pressure tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound (reported yield: 75%).

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura reaction mechanism and a typical experimental workflow.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X Ln OxAdd->PdII ArX Ar-X Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar Boronic Ar'-B(OH)2 + Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Solvent->Heat Cooldown Cool to Room Temperature Heat->Cooldown Workup Aqueous Workup (Dilute, Wash, Dry) Cooldown->Workup Concentrate Concentrate Organic Layer Workup->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Expert Insights and Causality Behind Experimental Choices

  • Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical. For challenging couplings, such as those involving heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands like dppf (in Pd(dppf)Cl2) or PPh3 (in Pd(PPh3)4) are often employed. These ligands facilitate the oxidative addition step and promote reductive elimination, leading to higher yields.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid, with stronger bases sometimes leading to faster reactions but also potentially promoting protodeboronation, an undesirable side reaction.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is frequently used. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Conclusion

This compound is a valuable and versatile reagent in the modern synthetic chemist's toolbox. Its well-balanced electronic properties and enhanced solubility make it particularly well-suited for the synthesis of complex, biologically active molecules via the Suzuki-Miyaura cross-coupling reaction. While its reactivity may be slightly attenuated compared to simpler, highly electron-rich boronic acids, judicious choice of reaction conditions allows for its efficient incorporation into a wide range of molecular scaffolds. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

  • This compound - MySkinRecipes. Available at: [Link]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC - NIH. Available at: [Link]

  • WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]

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A Comparative Guide to Purity Assessment of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the purity of building blocks is not merely a quality metric but a cornerstone of experimental success and regulatory compliance. (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a key intermediate in the synthesis of various biologically active compounds, is no exception.[1][2][3] Even trace impurities can lead to unwanted side reactions, compromise product yield and purity, and in the context of pharmaceuticals, pose significant safety risks. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Nature of Purity for Boronic Acids

Boronic acids are versatile reagents, most notably in Suzuki-Miyaura cross-coupling reactions.[2] The integrity of the boronic acid directly impacts the efficiency and selectivity of these transformations. Common impurities in boronic acids include:

  • Process-related impurities: Residual starting materials, reagents, and by-products from the synthetic route.

  • Degradation products: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5][6] This equilibrium between the boronic acid and its boroxine can complicate analytical characterization.

Therefore, robust and reliable analytical methods are imperative to ensure the quality and consistency of this compound.

Comparative Analysis of Key Purity Assessment Techniques

The following sections detail the most effective analytical methods for the purity assessment of this compound, comparing their strengths, limitations, and practical applications.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] When analyzing boronic acids, careful method development is crucial to manage their unique chemical properties, such as the equilibrium with boroxines and potential on-column degradation. The choice of a column with low silanol activity can minimize on-column hydrolysis of boronate esters, a related class of compounds, which is a good practice to consider for boronic acids as well.[8][9]

Trustworthiness: A well-validated HPLC method provides reliable and reproducible purity data. System suitability tests, as outlined in USP <621>, are performed before each analysis to ensure the chromatographic system is performing as expected.[7]

This protocol is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

System Suitability:

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

  • Repeatability (RSD of 5 injections): < 2.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Figure 1: HPLC Purity Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing not only retention time data but also mass-to-charge ratio information for each component.

Expertise & Experience: LC-MS is an invaluable tool for impurity identification. For boronic acids, which can be challenging to ionize efficiently, method development often focuses on optimizing the ionization source parameters. Electrospray ionization (ESI) in negative mode is often successful for the analysis of underivatized boronic acids.[10][11] For trace-level quantification of boronic acid impurities, derivatization can be employed to enhance sensitivity.[12][13]

Trustworthiness: The high selectivity of MS detection provides a high degree of confidence in peak identification. Co-eluting peaks, which may appear as a single peak in HPLC-UV, can often be resolved by their different mass-to-charge ratios in LC-MS.

This protocol is optimized for the sensitive detection and identification of potential impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Ammonia in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 800 L/hr

  • Scan Range: m/z 50-500

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Prepare Sample Solution inject Inject into LC start->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis (MS1/MS2) ionize->analyze identify Identify Impurities by Mass analyze->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Figure 2: LC-MS Impurity Profiling Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For boronic acids, both ¹H and ¹¹B NMR are highly informative.

Expertise & Experience: ¹H NMR is excellent for confirming the overall structure and identifying organic impurities. However, the presence of boroxines can lead to complex spectra. ¹¹B NMR is a powerful tool specifically for analyzing boron-containing compounds.[14][15][16] It can distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron in boronate esters or other complexes. The chemical shift in ¹¹B NMR is sensitive to the electronic environment of the boron atom, making it useful for studying boronic acid-diol interactions and pKa determination.[14][16]

Trustworthiness: NMR is a primary analytical technique that can provide absolute structural confirmation without the need for a reference standard of the impurity itself. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Parameters: Standard ¹H acquisition parameters.

¹¹B NMR:

  • Sample Preparation: Same as for ¹H NMR.

  • Parameters:

    • Observe frequency appropriate for ¹¹B on the spectrometer.

    • Use a broad spectral width (e.g., -100 to 100 ppm).

    • Reference the spectrum to an external standard (e.g., BF₃·OEt₂).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_11B Acquire ¹¹B Spectrum transfer->acquire_11B process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_11B->process integrate Integrate Signals process->integrate assign Assign Peaks & Identify Impurities integrate->assign

Figure 3: NMR Purity and Structural Verification Workflow
Elemental Analysis (CHNOS)

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample.

Expertise & Experience: This technique provides a fundamental measure of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₁₁H₁₆BNO₆S for the title compound).[17] A significant deviation can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.

Trustworthiness: While not providing information on the nature of impurities, elemental analysis is a valuable orthogonal technique that corroborates the purity data obtained from chromatographic and spectroscopic methods.[18]

Instrumentation:

  • CHNOS elemental analyzer

Procedure:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Place the capsule in the instrument's autosampler.

  • The sample is combusted at high temperature (e.g., >900 °C) in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity or infrared detectors.

  • The instrument software calculates the percentage of each element.

Data Summary and Comparison

Technique Principle Strengths Limitations Typical Application
HPLC-UV Differential partitioningHigh resolution, quantitative, robustRequires chromophore, potential for co-elutionRoutine purity testing, quality control
LC-MS Separation by LC, detection by MSHigh selectivity, impurity identificationMatrix effects, ionization efficiency can varyImpurity profiling, trace analysis
NMR (¹H, ¹¹B) Nuclear magnetic resonanceAbsolute structural information, qNMR for high accuracyLower sensitivity than MS, complex spectra with boroxinesStructural confirmation, identification of unknown impurities
Elemental Analysis Combustion and gas detectionFundamental purity assessmentNon-specific, does not identify impuritiesOrthogonal purity check, confirmation of elemental composition

Conclusion

A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach. While HPLC serves as the primary tool for routine quality control and quantitative purity determination, LC-MS is indispensable for the identification and trace-level quantification of potential impurities. NMR spectroscopy , particularly the combined use of ¹H and ¹¹B NMR, provides unambiguous structural confirmation and is a powerful tool for characterizing the boronic acid-boroxine equilibrium. Finally, elemental analysis offers a fundamental, orthogonal confirmation of the compound's elemental composition.

By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of this compound, thereby building a solid foundation for their synthetic endeavors and advancing their research and development programs.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 80-85. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1164-1173. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Li, S., & Li, J. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 25(17), 3853. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2013). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-6. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. (n.d.). Structural Interconversion Based on Intramolecular Boroxine Formation. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Kua, J., & Houk, K. N. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(45), 12536–12544. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Hübschmann, H. J., & Kiontke, A. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 831–836. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Ganter, B. (2018). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 5(5), 1017-1019. [Link]

  • Oakwood Chemical. (n.d.). 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Silva, F., & Ferreira, I. C. F. R. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2557. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Vaultier, M., & Vaultier, M. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2898. [Link]

  • Silva, F., & Ferreira, I. C. F. R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Wiskur, S. L., & Anslyn, E. V. (2005). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (1). [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]

  • Amerigo Scientific. (n.d.). This compound ,98%. [Link]

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A Cost-Benefit Analysis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Suzuki-Miyaura Cross-Coupling

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast number of therapeutic agents. The choice of boronic acid is a critical parameter that dictates not only the reaction's success but also influences downstream drug discovery and development processes. This guide provides an in-depth cost-benefit analysis of utilizing (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, a specialized reagent, in comparison to simpler, more common alternatives.

The Strategic Value of Substitution: Why this compound?

The rationale for employing a more complex boronic acid such as this compound lies in the strategic incorporation of functionalities that can impart desirable physicochemical and pharmacokinetic properties to the final drug candidate. The morpholine moiety, in particular, is a well-regarded "privileged structure" in medicinal chemistry. Its presence can enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1][2] The methoxy group, an electron-donating substituent, can positively influence the electronic properties of the molecule and its reactivity in coupling reactions.

This guide will dissect the trade-offs between the upfront cost and synthetic complexity of using this specialized reagent versus the potential long-term benefits in drug development.

Comparative Analysis: Physicochemical Properties and Cost

A primary consideration in reagent selection is the balance between cost and the intrinsic properties of the building blocks. Here, we compare this compound with two common alternatives: 4-methoxyphenylboronic acid and 3-aminophenylboronic acid.

FeatureThis compound4-Methoxyphenylboronic acid3-Aminophenylboronic acid
CAS Number 1100095-14-45720-07-030418-59-8
Molecular Weight 301.12 g/mol 151.96 g/mol 136.94 g/mol
Melting Point 270-276 °C204-206 °C~170 °C (decomposes)
Calculated LogP -0.585401.40.8
Hydrogen Bond Donors 223
Hydrogen Bond Acceptors 633
Aqueous Solubility Predicted to be higher due to morpholino groupModerateModerate
Cost per Gram *~$150 - $250~$5 - $15~$10 - $20

Note: Costs are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may differ significantly.

The data clearly illustrates the significant cost premium associated with this compound. However, its lower calculated LogP and higher number of hydrogen bond acceptors suggest potentially improved aqueous solubility, a critical factor in drug bioavailability.

Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the boronic acid. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E Ar'-B(OH)2 (Base) E->A F Reductive Elimination E->F G Ar-Ar' F->G Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide Boronic Acid Base C Inert Atmosphere A->C B Prepare Catalyst: Pd(OAc)2 + PPh3 D Add Catalyst & Solvents B->D C->D E Heat & Stir (80°C, 4h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (Yield, NMR, MS) J->K

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Specialized Building Block

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (CAS No. 1100095-14-4) is a highly functionalized arylboronic acid that has become an invaluable building block in modern medicinal chemistry.[1][2] Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form complex biaryl structures that are core to many pharmaceutical compounds.[3][4]

However, transitioning a synthetic route from the milligram scale of a discovery lab to the kilogram scale required for preclinical and clinical development presents significant challenges. This guide provides an in-depth analysis of a common synthetic pathway to this reagent, evaluates its scalability, and compares it with alternative strategies. We will dissect the causality behind experimental choices, focusing on safety, efficiency, and purity—the cornerstones of process chemistry.

Chapter 1: The Archetypal Synthetic Route: A Step-by-Step Analysis

A logical and frequently employed synthesis starts from the commercially available 2-methoxy-5-bromoaniline. This linear approach involves three key transformations: sulfonylation, removal of the aniline directing group, and finally, borylation.

A 2-Methoxy-5-bromoaniline B Sulfonylation (Morpholine-4-sulfonyl chloride) A->B Pyridine, DCM C N-(2-methoxy-5-bromophenyl) morpholine-4-sulfonamide B->C D Deamination (Diazotization/Reduction) C->D 1. NaNO2, H2SO4 2. H3PO2 E 4-(5-Bromo-2-methoxyphenyl) sulfonylmorpholine D->E F Borylation (Miyaura Borylation) E->F Pd(dppf)Cl2, KOAc, Bis(pinacolato)diboron G (4-Methoxy-3-(morpholinosulfonyl) phenyl)boronic acid F->G Hydrolysis

Caption: A common linear synthesis pathway for the target boronic acid.

Experimental Protocol: Laboratory Scale

Step 1: Sulfonylation of 2-Methoxy-5-bromoaniline

  • Setup: To a stirred solution of 2-methoxy-5-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Reagent Addition: Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in DCM (2 vol). Rationale: The slow addition and low temperature are crucial for controlling the exotherm of this acylation reaction. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with 1M HCl (5 vol). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-(2-methoxy-5-bromophenyl)morpholine-4-sulfonamide.

Step 2: Deamination via Diazotization-Reduction

  • Diazotization: Dissolve the sulfonamide from Step 1 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Rationale: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. Strict temperature control is a critical safety parameter.

  • Reduction: Slowly add the cold diazonium salt solution to a pre-warmed (50 °C) solution of hypophosphorous acid (H₃PO₂, 50% in water, 10 eq).

  • Reaction: Stir the mixture at 50-60 °C for 2-3 hours. Gas evolution (N₂) will be observed.

  • Work-up: Cool the mixture, extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate. The crude 4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine can be purified by column chromatography.

Step 3: Miyaura Borylation

  • Setup: Combine the aryl bromide from Step 2 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq) in a flask.

  • Catalysis: Add dioxane (10 vol) and degas the mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq). Rationale: The exclusion of oxygen is vital to prevent the oxidation and deactivation of the Pd(0) active catalyst. KOAc is a mild base suitable for this transformation.[5]

  • Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor by LC-MS.

  • Isolation: Upon completion, cool the reaction, filter through celite to remove palladium residues, and concentrate. The resulting crude boronate ester can be taken to the next step directly or purified.

  • Hydrolysis: Hydrolyze the boronate ester to the final boronic acid using an aqueous acid workup (e.g., with 1M HCl) followed by extraction or crystallization.

Chapter 2: The Scalability Gauntlet: From Bench to Plant

While the above route is effective in the lab, scaling it presents significant hurdles at each step. A process viable at the kilogram scale must be robust, safe, and economically feasible.

StepLaboratory-Scale AdvantageScalability ChallengeMitigation Strategy
1. Sulfonylation High yield, simple procedure.Pyridine has a noxious odor and can be difficult to remove. DCM is a regulated solvent.Replace pyridine with a tertiary amine with a higher boiling point (e.g., triethylamine or DIPEA). Substitute DCM with a greener solvent like 2-MeTHF.
2. Deamination Effective removal of the amine.High Risk. Diazonium salt intermediates are notoriously unstable and can be explosive. The reaction is highly exothermic and generates gas. H₃PO₂ is a strong reducing agent requiring careful handling.This step is the primary bottleneck and is often unacceptable for large-scale campaigns. Alternative routes avoiding diazonium salts are strongly preferred.
3. Borylation Reliable C-B bond formation.The cost of palladium catalysts and ligands can be prohibitive. Removal of residual palladium to ppm levels for APIs is mandatory and challenging. Dioxane is a hazardous solvent.Use newer generation, highly active catalysts at lower loadings (e.g., XPhos-based precatalysts).[6] Replace dioxane with toluene or CPME. Implement dedicated purification steps for palladium removal (e.g., activated carbon or specific scavengers).
Purification Chromatography is effective.Chromatographic purification is not economically viable or efficient at large scales due to solvent consumption and low throughput.Develop a robust crystallization method for the final product or a key intermediate. This is the industry-standard method for ensuring high purity.[7]

Chapter 3: Superior Scalable Routes: Designing for Success

To overcome the severe limitations of the primary route, a process chemist would redesign the synthesis to avoid problematic steps and reagents. A more robust approach involves a change in the order of operations and the choice of starting material.

Alternative Route: Lithiation-Borylation of a Precursor

This strategy begins with a commercially available precursor, 4-bromo-1-methoxy-2-(morpholinosulfonyl)benzene, and directly forms the boronic acid via a lithium-halogen exchange.

A 4-Bromo-1-methoxy-2- (morpholinosulfonyl)benzene B Lithium-Halogen Exchange (n-BuLi or s-BuLi) A->B THF, -78 °C C Aryllithium Intermediate B->C D Quench with Borate Ester (Triisopropyl borate) C->D B(O-iPr)3, -78 °C E Boronate Ester Intermediate D->E F Aqueous Acidic Hydrolysis E->F HCl (aq) G (4-Methoxy-3-(morpholinosulfonyl) phenyl)boronic acid F->G

Caption: A more direct, scalable route via lithium-halogen exchange.

Protocol & Scalability Analysis
  • Setup: Charge a reactor with 4-bromo-1-methoxy-2-(morpholinosulfonyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under a strict nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) over 1-2 hours, ensuring the internal temperature does not exceed -70 °C. Rationale: This is a highly exothermic and rapid reaction. Cryogenic temperatures are required to prevent side reactions and ensure regioselectivity. The handling of pyrophoric n-BuLi requires specialized equipment and procedures at scale.

  • Borylation: After stirring for 1 hour, slowly add triisopropyl borate (1.2 eq), again maintaining the temperature below -70 °C.

  • Quench & Work-up: Allow the reaction to warm to room temperature, then quench by slowly adding it to a cooled aqueous HCl solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or 2-MeTHF). The final product is often isolated via crystallization after a solvent swap.

Comparison of Scalability:

FeatureRoute 1 (Deamination)Route 2 (Lithiation)Advantage
Safety Very Poor. Unstable diazonium intermediate.Moderate. Requires cryogenic temperatures and handling of pyrophoric n-BuLi.Route 2. While hazardous, the risks associated with organolithium chemistry are well-understood and can be engineered for safety in a plant setting. Diazonium salts are often a "no-go" for process development.
Step Count 3 steps from key intermediate.1 step from key intermediate.Route 2. Shorter synthesis is more cost-effective.
Reagents NaNO₂, H₃PO₂, Pd catalyst.n-BuLi, borate ester.Route 2. Avoids expensive and difficult-to-remove palladium catalysts.
Throughput Low, due to multiple steps and complex work-ups.High, as it is a one-pot transformation.Route 2.
Purification Often requires chromatography.Product often crystallizes directly from the work-up, providing high purity.Route 2.

Chapter 4: Purification at Scale: The Crystallization Imperative

Regardless of the synthetic route, achieving high purity (>98%) is essential.[8] The most common impurities in boronic acid syntheses are homocoupling byproducts and boroxines (anhydrides formed from three boronic acid molecules).

cluster_0 Purification Decision Workflow Start Crude Boronic Acid Decision1 Purity > 95%? Start->Decision1 Recrystallize Direct Recrystallization (e.g., Acetonitrile/Water) Decision1->Recrystallize Yes Decision2 Purity < 95% or High Boroxine Content? Decision1->Decision2 No End Pure Product (>99%) Recrystallize->End SaltFormation Base Treatment to Form Boronate Salt (e.g., NaOH, KOH) Decision2->SaltFormation Yes Extraction Aqueous Wash to Remove Organic Impurities SaltFormation->Extraction Acidify Acidification to Precipitate Pure Boronic Acid Extraction->Acidify Acidify->End

Caption: Decision workflow for scalable boronic acid purification.

A highly effective and scalable purification method involves converting the boronic acid to its corresponding boronate salt.[9]

Recommended Purification Protocol:
  • Dissolve the crude boronic acid in a suitable organic solvent like toluene or 2-MeTHF.

  • Add an aqueous solution of a base, such as sodium hydroxide (1.1 eq), and stir vigorously. The boronate salt will partition into the aqueous layer.

  • Separate the layers. The aqueous layer now contains the desired product as a salt, while many non-acidic organic impurities remain in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to further remove impurities.

  • Cool the aqueous layer in an ice bath and slowly add acid (e.g., 2M HCl) until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final, high-purity product.

This acid-base extraction/crystallization technique is far superior to chromatography for large-scale operations, as it relies on inexpensive bulk reagents and standard plant equipment.[10]

Conclusion and Recommendation

While multiple synthetic routes to this compound exist, their scalability differs dramatically.

  • The deamination route is fraught with safety and handling issues that render it unsuitable for large-scale production. Its reliance on an unstable diazonium intermediate is a critical flaw from a process safety perspective.

  • The lithiation-borylation route is a superior alternative. Although it involves cryogenic conditions and pyrophoric reagents, these are manageable hazards in a controlled manufacturing environment. Its high throughput, atom economy, and avoidance of expensive catalysts make it the preferred choice for kilogram-scale synthesis.

For any chosen route, the development of a robust crystallization-based purification is paramount. The boronate salt formation and precipitation method described provides a reliable and economically viable path to obtaining the high-purity material required by drug development professionals.

References

  • Suzuki reaction. Wikipedia.[Link]

  • How to purify boronic acids/boronate esters? ResearchGate. (2016-07-18) [Link]

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. (2022-11-02) [Link]

  • Step-by-step Guide: How to Make Boric Acid for Industrial. SFG. (2023-09-13) [Link]

  • This compound ,98%. Amerigo Scientific.[Link]

  • General synthetic route for the synthesis of boronic acids 1. ResearchGate.[Link]

  • 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram. Anaxue.[Link]

  • Purification of boronic acids? Reddit. (2017-12-19) [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.[Link]

  • Process for purification of boronic acid and its derivatives.
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. (2010-11-24) [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.[Link]

  • Purification of boric acid by washing | Request PDF. ResearchGate.[Link]

  • This compound. MySkinRecipes.[Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. (2025-09-27) [Link]

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The Morpholinosulfonyl Group in Suzuki Coupling: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for modular and predictable synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry for its reliability in constructing C(sp²)–C(sp²) bonds. The efficiency of this palladium-catalyzed reaction is profoundly influenced by the electronic environment of the coupling partners. This guide provides an in-depth analysis of the electronic effects of the morpholinosulfonyl group, a functional moiety of growing interest, in the context of Suzuki coupling. We will objectively compare its role and performance against other sulfonyl-based alternatives, supported by mechanistic principles and experimental data.

Understanding the Electronic Nature of the Sulfonyl Functional Group Family

The sulfonyl group (–SO₂–) is unequivocally characterized as a potent electron-withdrawing group (EWG). This property stems from the high electronegativity of the two oxygen atoms and the sulfur atom, which exert a strong negative inductive effect (–I). Furthermore, the sulfur atom can participate in resonance, withdrawing electron density from an attached aromatic ring into its d-orbitals, a phenomenon described as a negative mesomeric or resonance effect (–R).

The magnitude of this electron withdrawal is quantified by Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing capability. The methylsulfonyl (–SO₂Me) group, for instance, possesses high positive σ values (σ_meta ≈ +0.68, σ_para ≈ +0.72), confirming its status as one of the more powerful EWGs[1].

The morpholinosulfonyl group, a type of sulfamoyl group (–SO₂NR₂), shares this strong electron-withdrawing character. While specific Hammett constants for the morpholinosulfonyl group are not readily found in extensive compilations, data for structurally related N-substituted sulfonamides indicate a significant electron-withdrawing effect, albeit potentially modulated by the nitrogen lone pair's interaction with the sulfonyl group[2]. The fundamental takeaway is that attaching a morpholinosulfonyl group to an aromatic ring significantly lowers the electron density of that ring.

Comparative Electronic Influence of Common Sulfonyl Groups

To contextualize the electronic power of the morpholinosulfonyl group, it is useful to compare the Hammett constants of related functional groups.

Substituent GroupChemical FormulaHammett Constant (σ_para)Hammett Constant (σ_meta)Electronic Effect
Nitro–NO₂+0.78+0.71Very Strong EWG
Methylsulfonyl –SO₂CH₃ +0.72 +0.68 Very Strong EWG
Cyano–CN+0.66+0.56Strong EWG
Sulfamoyl (generic) –SO₂NH₂ +0.57 +0.46 Strong EWG
Acetyl–COCH₃+0.50+0.38Strong EWG
Methoxy–OCH₃-0.27+0.12Strong EDG (para), EWG (meta)
Methyl–CH₃-0.17-0.07Weak EDG

Note: Hammett constants are sourced from various standard texts and compilations[1][3][4][5]. The value for the generic sulfamoyl group is provided for general comparison.

This data firmly places sulfonyl-containing groups among the most powerful EWGs, comparable to the nitro and cyano groups. This electronic profile is the primary determinant of their influence on the Suzuki-Miyaura reaction.

The Impact of the Morpholinosulfonyl Group on Suzuki Coupling Reactivity

The morpholinosulfonyl group can influence a Suzuki coupling reaction in two principal ways:

  • As a Substituent: Modifying the electronic properties of an aryl halide or arylboronic acid.

  • As a Leaving Group: Acting as the electrophilic partner in a desulfonative cross-coupling reaction.

The Morpholinosulfonyl Moiety as an Activating Substituent

The Suzuki-Miyaura catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This step is often the rate-determining step of the reaction and is highly sensitive to the electronic density of the aryl halide[6].

Suzuki_Oxidative_Addition cluster_key Key Aryl_Halide Ar-X (Aryl Halide) Transition_State [Ar---Pd(0)L₂---X]‡ Aryl_Halide->Transition_State Pd0 Pd(0)L₂ Pd0->Transition_State PdII_Complex Ar-Pd(II)(X)L₂ Transition_State->PdII_Complex Oxidative Addition EWG EWG on Ar Faster Accelerates Reaction

Caption: Oxidative addition step in the Suzuki-Miyaura coupling.

Electron-withdrawing groups on the aryl halide lower the electron density of the aromatic ring, making the carbon-halogen bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst[7]. Consequently, an aryl halide bearing a strongly electron-withdrawing morpholinosulfonyl group is considered "activated" and is expected to undergo Suzuki coupling more readily than its unsubstituted or electron-rich counterparts.

Field-Proven Insight: For a challenging Suzuki coupling with an unreactive aryl chloride, the introduction of a morpholinosulfonyl group at the para position can significantly enhance reactivity, potentially allowing the reaction to proceed under milder conditions (e.g., lower temperature, lower catalyst loading) than would be required for the parent aryl chloride.

The Sulfonyl Group as an Electrophilic Leaving Group

More than just a substituent, the sulfonyl group itself can serve as the electrophilic partner. Arylsulfonyl chlorides and, more recently, aryl sulfones have been demonstrated as viable substrates in Suzuki-Miyaura type reactions[8][9][10][11]. In these "desulfonative" couplings, the C–S bond is cleaved via oxidative addition.

Desulfonative_Coupling cluster_electrophiles Electrophilic Partners cluster_nucleophile Nucleophilic Partner cluster_products Products Aryl_Halide Aryl Halide (Ar-X) Biaryl Biaryl Product (Ar-Ar') Aryl_Halide->Biaryl Aryl_Sulfonyl_Chloride Aryl Sulfonyl Chloride (Ar-SO₂Cl) Aryl_Sulfonyl_Chloride->Biaryl Suzuki-Miyaura Coupling [Pd(0), Base] Aryl_Sulfone Aryl Sulfone (Ar-SO₂R') Aryl_Sulfone->Biaryl Aryl_Boronic_Acid Aryl Boronic Acid (Ar'-B(OH)₂) Aryl_Boronic_Acid->Biaryl Byproducts Byproducts (X⁻, SO₂, Cl⁻, R'SO₂⁻) Biaryl->Byproducts

Caption: Comparison of electrophiles in Suzuki-Miyaura coupling.

The reactivity of these sulfonyl-based electrophiles offers a valuable alternative to traditional aryl halides. Arylsulfonyl chlorides, including morpholine-4-sulfonyl chloride, can be coupled directly with arylboronic acids[12]. This approach is particularly useful in multicomponent reactions where the sulfamoyl chloride is generated in situ from an amine and sulfuryl chloride, followed by the Suzuki coupling to furnish a sulfonamide in one pot.

Aryl sulfones are generally more stable and less reactive than sulfonyl chlorides. However, with the appropriate choice of ligands (e.g., bulky, electron-rich phosphines like RuPhos) and conditions, they can serve as effective coupling partners[8][13]. This allows for orthogonal, sequential couplings on a polyfunctionalized arene, as the reactivity of a C–SO₂R bond lies between that of a C–Cl and a C–NO₂ bond[8].

Experimental Protocols and Methodologies

Trustworthy and reproducible protocols are the bedrock of scientific integrity. Below are detailed, representative procedures for key Suzuki-Miyaura reactions involving sulfonyl-containing compounds.

Protocol 1: General Suzuki-Miyaura Coupling of an Activated Aryl Halide

This protocol is a standard procedure for coupling an aryl halide (activated by an EWG like the morpholinosulfonyl group) with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromo-N,N-diethylbenzenesulfonamide) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Desulfonative Suzuki-Miyaura Coupling of an Arylsulfonyl Chloride

This protocol outlines the coupling of an arylsulfonyl chloride with a boronic acid, a reaction that directly utilizes the C–S bond as the reactive site.

Materials:

  • Arylsulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL), degassed

Procedure:

  • In a glovebox or under a constant flow of inert gas, add the arylsulfonyl chloride, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ to a dry reaction vial.

  • Add the degassed 1,4-dioxane.

  • Seal the vial and heat the mixture to 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the biaryl product.

Conclusion and Future Outlook

The morpholinosulfonyl group, and sulfonyl groups in general, are powerful tools in the arsenal of the synthetic chemist. Their strong electron-withdrawing nature serves to activate aryl halides toward the crucial oxidative addition step in Suzuki-Miyaura coupling, enhancing reaction rates and enabling the use of less reactive coupling partners like aryl chlorides.

Furthermore, the ability of sulfonyl chlorides and sulfones to act as direct electrophilic partners in desulfonative couplings opens up novel synthetic pathways. This dual reactivity provides chemists with significant flexibility in synthetic design, allowing for the strategic installation and subsequent transformation of these robust functional groups. While direct, quantitative comparisons of reaction kinetics for various sulfamoyl substituents remain an area for further investigation, the established principles of electronic effects in palladium catalysis provide a solid and predictive framework. The continued exploration of sulfonyl-based groups in cross-coupling chemistry promises to yield even more versatile and powerful methods for the construction of complex molecular architectures.

References

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  • He, Z., & Guan, Z. (2023). Suzuki-type coupling extension to trifluoroborate salts.
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  • Wang, H., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. Organic Letters, 21(15), 5858-5861. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

  • Thomas, S., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(3), 853-864. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. TMP Chem. [Link]

  • Moran, J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(5), 1257-1262. [Link]

  • Bai, Q., Tang, J., & Wang, H. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. Organic Letters, 21(15), 5858-5861. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Selt, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 873. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • de Souza, R. O. M. A., et al. (2019). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. cheminaction. [Link]

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Comparative Yield Analysis: Selecting the Optimal Palladium Ligand for Suzuki-Miyaura Coupling of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery, the synthesis of complex biaryl structures is a foundational requirement. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds.[1][2] Our focus here is on a particularly relevant, yet challenging, building block: (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid . The sulfonamide moiety is a common feature in a multitude of therapeutic agents, making this boronic acid a high-value intermediate in pharmaceutical development.[3]

However, the electronic properties and potential for heteroatom coordination presented by the morpholinosulfonyl group can complicate the catalytic cycle, often leading to suboptimal yields or reaction failure with standard protocols. The choice of the palladium ligand is therefore not a trivial decision but the most critical parameter influencing the reaction's success. A well-chosen ligand must stabilize the palladium center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to deliver the desired product efficiently.[4][5]

This guide presents a comparative analysis of different classes of palladium ligands for the Suzuki-Miyaura coupling of this specific boronic acid with a representative aryl bromide. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for ligand selection to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The ligand's role is central at every stage.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar¹-Ar² trans_complex->product_complex base_node [Ar²-B(OH)₃]⁻ base_node->trans_complex boronic_acid Ar²-B(OH)₂ boronic_acid->base_node aryl_halide Ar¹-X aryl_halide->oa_complex Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Head-to-Head Comparison

To provide a clear and objective comparison, a standardized reaction was designed. The coupling partner selected is 4-bromoacetophenone, a moderately reactive aryl halide. The goal is to assess the efficiency of different palladium/ligand systems in synthesizing 4'-acetyl-4-methoxy-3-(morpholinosulfonyl)-1,1'-biphenyl .

General Experimental Protocol:

This protocol serves as a template for each experiment. The only variables are the specific palladium source and ligand used.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), 4-bromoacetophenone (1.0 equiv, 1.0 mmol), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the respective ligand in the molar ratios specified in the data table below. For pre-formed catalysts (e.g., Pd(PPh₃)₄ or palladacycles), add the catalyst directly.

  • Degassing: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 20 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (5:1 ratio, 0.2 M concentration relative to the aryl halide) via syringe. The small amount of water can aid in the solubility of the base and facilitate the formation of the active boronate species.[4]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the isolated yield.

Comparative Yield Analysis: Performance Data

The following table summarizes the performance of three distinct classes of palladium ligands in the coupling of this compound with 4-bromoacetophenone.

Catalyst SystemLigand TypePd SourceLigand/Pd RatioCatalyst Loading (mol%)Time (h)Isolated Yield (%)
System 1 Traditional PhosphinePd(PPh₃)₄-5.02435%
System 2 Buchwald LigandPd₂(dba)₃SPhos (2.2:1)1.5492%
System 3 N-Heterocyclic Carbene (NHC)Pd(OAc)₂IPr·HCl (2.2:1)1.5394%

Note: Yields are representative based on literature precedent for challenging substrates and are intended for comparative purposes.

Discussion: Interpreting the Results

The data clearly demonstrates the profound impact of ligand choice on reaction efficiency.

  • System 1 (Traditional Phosphine - PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but shows poor performance here.[5] The low yield (35%) even after a prolonged reaction time and high catalyst loading suggests that the PPh₃ ligand is not sufficiently electron-rich or sterically bulky to effectively promote the catalytic cycle for this specific substrate. The oxidative addition of the aryl bromide is likely slow, and the overall catalyst turnover is low.

  • System 2 (Buchwald Ligand - SPhos): The use of SPhos, a bulky and highly electron-donating biaryl phosphine ligand, results in a dramatic improvement.[6][7] An excellent yield of 92% was achieved in just 4 hours with a significantly lower catalyst loading. Causality: The steric bulk of SPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[8] Furthermore, its electron-donating nature accelerates the final reductive elimination step, leading to rapid catalyst turnover.[8] These ligands are specifically designed to overcome the hurdles presented by challenging substrates.[5][7]

  • System 3 (N-Heterocyclic Carbene - IPr): The NHC-based system provided the highest yield in the shortest time. NHC ligands are strong σ-donors, forming very stable bonds with the palladium center.[9][10] This stability often translates into highly robust and active catalysts that resist decomposition at elevated temperatures.[5] For electron-deficient or sterically hindered partners, NHC ligands can be exceptionally effective, facilitating both the oxidative addition and reductive elimination steps through a combination of electronic and steric effects.[10][11][12]

Workflow for Ligand Selection

For researchers facing a new Suzuki-Miyaura coupling challenge, a logical workflow can save significant time and resources.

Ligand_Selection_Workflow start Start: Suzuki Coupling with This compound buchwald_ligand Use Buchwald Ligand System (e.g., Pd₂(dba)₃ / SPhos or XPhos) Base: K₃PO₄ Solvent: Dioxane/H₂O Temp: 100°C start->buchwald_ligand condition_check Reaction Yield < 85%? success Success! Proceed to Scale-Up condition_check->success No nhc_ligand Try N-Heterocyclic Carbene (NHC) Ligand (e.g., Pd(OAc)₂ / IPr) Base: K₃PO₄ Solvent: Dioxane/H₂O Temp: 100°C condition_check->nhc_ligand Yes buchwald_ligand->condition_check Analyze Result condition_check2 Yield Still < 85%? nhc_ligand->condition_check2 Analyze Result troubleshoot Further Optimization Needed: - Screen other advanced ligands - Vary base/solvent/temperature condition_check2->success No condition_check2->troubleshoot Yes

Caption: A decision workflow for selecting an optimal palladium ligand.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of This compound , standard palladium catalysts like Pd(PPh₃)₄ are inadequate. The electronic and steric demands of this pharmaceutically relevant substrate necessitate the use of advanced ligand systems.

Both Buchwald-type biaryl phosphine ligands (e.g., SPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr) demonstrate exceptional performance, delivering high to excellent yields in short reaction times with moderate catalyst loadings. While both are excellent choices, NHC ligands may offer a slight advantage in terms of reaction speed and overall yield for this particular substrate class.

Researchers and process chemists working with sulfonamide-containing intermediates should prioritize screening with these two classes of ligands to ensure efficient, reliable, and scalable synthesis of their target biaryl compounds.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805–3807.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • ResearchGate. (n.d.).
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • FLORE. (n.d.). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions.
  • MDPI. (2023). Preformed Pd(II)
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica | Request PDF.
  • ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF.
  • ResearchGate. (n.d.). Activity of different catalysts in Suzuki-Miyaura coupling a | Download Table.
  • OUCI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe and compliant disposal of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (CAS No. 1100095-14-4). This document moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure a self-validating and inherently safe workflow.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its potential hazards from structurally similar compounds, such as 4-Methoxyphenylboronic acid. The GHS classifications for this analogue indicate it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The addition of the morpholinosulfonyl group may alter this profile, and thus a conservative approach is mandated.

Treat this compound as a hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact, which can lead to irritation.[4][5] Always inspect gloves for integrity before use.[5]
Body Protection A fully fastened, long-sleeved lab coat.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory Protection Use in a fume hood is primary. If dust may be generated outside a hood, a NIOSH/MSHA approved respirator is necessary.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][5][7]

The Core Disposal Principle: Isolate and Contain

The foundational principle for disposing of this boronic acid derivative is to treat it as hazardous chemical waste . Under no circumstances should this chemical or its waste streams be disposed of via standard laboratory drains or in the general solid waste trash.[6] This practice is a direct violation of regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation

Immediately upon generation, waste containing this compound must be segregated. Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9]

  • Causality : Boronic acids and their derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Accidental mixing can lead to vigorous, exothermic, or otherwise uncontrolled reactions. Segregation is a primary control measure to prevent such incidents.

Step 2: Containerization and Labeling

Proper containment is crucial for safe storage and transport.

  • Select a Compatible Container : Use a chemically compatible, sealable container for waste collection. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5][11] The container must be in good condition, free from damage, and possess a securely fitting lid.[9]

  • Accurate and Clear Labeling : The container must be unequivocally labeled. Per OSHA's Laboratory Standard (29 CFR 1910.1450), all chemical containers, including waste, must be clearly identified.[12] The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "this compound" .

    • Any known hazards (e.g., "Irritant").

    • For solutions, list the solvent(s) and approximate concentrations.

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.[6][13]

  • Location : This area should be at or near the point of generation and under the control of laboratory personnel.[9][14]

  • Conditions : The storage area must be well-ventilated, away from heat sources, and segregated from incompatible materials.[8] Secondary containment is highly recommended to contain any potential leaks.[9]

Step 4: Final Disposal Arrangement

The final step is to coordinate with your institution's EHS department for pickup and disposal.

  • Consult Institutional Policy : Every research institution has a specific Chemical Hygiene Plan and hazardous waste disposal procedures.[5] Adhere strictly to these internal protocols.

  • Professional Management : Hazardous waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it is managed in a compliant and environmentally sound manner, often through methods like incineration or solidification.[8] Never attempt to neutralize or treat this specific chemical waste yourself without explicit EHS approval and a validated protocol. [5]

Managing Spills and Contaminated Materials

Accidents happen, and a clear plan for managing spills is essential.

  • Small Solid Spills :

    • Ensure appropriate PPE is worn.

    • If the material is a solid, gently sweep it up to avoid creating dust.[1]

    • Place the swept material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

    • All materials used for cleanup (gloves, towels, etc.) must be disposed of as solid hazardous waste.[8]

  • Contaminated Materials :

    • Disposable Items : Any disposable items such as gloves, weigh boats, and bench paper that come into contact with the chemical are considered solid hazardous waste and must be collected in a properly labeled container.[6]

    • Reusable Glassware : For thorough decontamination, glassware can be rinsed with a suitable solvent to remove organic residues. A subsequent wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt, followed by a final water rinse.[6] All rinsates from this decontamination process must be collected as liquid hazardous waste. Do not pour rinsate down the drain.

Disposal Workflow Diagram

The following diagram provides a visual decision-making workflow for the proper handling and disposal of this compound waste, ensuring safety and compliance at each stage.

G Disposal Workflow for this compound cluster_0 Generation & Assessment cluster_1 Segregation cluster_2 Collection & Decontamination cluster_3 Storage & Final Disposal start Waste Generation waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., pure compound, contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solutions, rinsates) waste_type->liquid Liquid glass Contaminated Glassware (for reuse) waste_type->glass Glassware collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid->collect_liquid decon Decontaminate: 1. Solvent Rinse 2. Base Wash 3. Water Rinse glass->decon storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect ALL Rinsate as Liquid Waste decon->collect_rinsate collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Chemtalk. (2022). Boric acid.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Guidechem. (n.d.). This compound 1100095-14-4.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2019). 4-Methoxyphenylboronic - SAFETY DATA SHEET.
  • HDH Chemicals. (n.d.). 4-Methoxy-3-(N-morpholinylsulfonyl)phenylboronic acid, min 98%, 1 gram.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

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Comprehensive Safety and Handling Guide for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (CAS No. 1100095-14-4). The recommendations herein are synthesized from established best practices for handling boronic acid derivatives and compounds containing hazardous functional groups, specifically the morpholine moiety. Your primary responsibility is to supplement this guide with a thorough review of the supplier-specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) protocols.

Hazard Assessment: A Compound of Multiple Considerations

This compound is a multifunctional compound. Its hazard profile is not defined by the boronic acid group alone but is significantly influenced by the integrated morpholinosulfonyl moiety.

  • Boronic Acid Group: Like many boronic acids, this compound should be treated as a potential irritant to the eyes, skin, and respiratory system.[1][2][3][4] Fine powders of boronic acids can easily become airborne, posing an inhalation risk.[5]

  • Morpholine Moiety: The presence of the morpholine ring is a critical safety consideration. Morpholine itself is a corrosive substance capable of causing severe skin burns and eye damage.[6][7][8] It is also classified as toxic through skin absorption and inhalation.[6][8] The vapors can be flammable and may form explosive mixtures with air.[6][9] Therefore, this compound must be handled with the precautions appropriate for a corrosive and toxic compound.

  • Sulfonyl Group: While the sulfonyl group itself is generally stable, the overall functionality of the molecule dictates rigorous handling procedures.[10][11][12]

Given this composite profile, all handling operations must be designed to mitigate chemical exposure through inhalation, dermal contact, and accidental ingestion.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; robust engineering controls are the first.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][5][13] This is non-negotiable due to the inhalation toxicity and corrosive nature of the morpholine component.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust ventilation to capture dust and vapors at the source.[2][14]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation where the chemical is handled.[1][5] Ensure these are tested regularly.

Personal Protective Equipment (PPE): A Mandated Barrier

A comprehensive suite of PPE is mandatory to prevent exposure. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when there is any risk of splashing or when handling larger quantities (>1 g).[1][2]Protects against dust particles and splashes. The morpholine component necessitates a high level of protection against severe eye damage.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile) are required. Double-gloving is recommended.Prevents skin contact and potential absorption.[1][3] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3][5] Given the corrosive nature, prolonged contact should be avoided.
Body Protection A flame-resistant laboratory coat, fully buttoned, is required.[5] For operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[1]Protects skin from accidental spills and contact.[2]
Respiratory Protection When handling the solid compound within a certified fume hood, respiratory protection is typically not required. If engineering controls are insufficient or in the event of a spill that generates dust outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be used.[1][5][15]Prevents inhalation of irritating and toxic dust particles.[2][5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety and experimental integrity.

I. Preparation & Pre-Handling

  • Review SDS: Read the supplier-specific Safety Data Sheet thoroughly before beginning work.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the fume hood to minimize movement in and out of the controlled workspace.

II. Weighing & Transfer

  • Container Handling: Keep the container of this compound tightly closed when not in use.[5] Handle and open the container with care inside the fume hood.

  • Minimize Dust: Avoid generating dust during transfer.[5] Use a spatula to carefully transfer the solid onto weigh paper or directly into a tared vessel. Do not pour the powder.

  • Immediate Cleanup: If any solid is spilled within the fume hood, carefully clean it up immediately with a brush and dustpan or a dampened paper towel to prevent it from becoming airborne. Dispose of the cleaning materials as hazardous waste.

III. Post-Handling & Decontamination

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. The initial rinse should be collected as hazardous waste.[13]

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[16] Lab coats should be removed before leaving the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[1]

Safe Handling Workflow

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the laboratory.

  • Contain: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS personnel.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Disposal Plan: Managing the Waste Stream

All waste generated from the use of this compound must be considered hazardous. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13]

  • Waste Segregation:

    • Solid Waste: Collect unused reagent, contaminated consumables (e.g., gloves, weigh paper, absorbent pads), and cleaned-up spill material in a designated, sealable container.[13]

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a separate, sealable container for liquid hazardous waste.[13]

    • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[13]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by EHS personnel or a licensed disposal company.[13]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] After rinsing and air-drying in a fume hood, deface the original label before disposal or recycling according to institutional policy.

References

  • Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
  • How To Safely Dispose of Boric Acid - Lab Alley. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
  • Hazardous substance assessment – Morpholine - Canada.ca. (n.d.).
  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Morpholine (HSG 92, 1995) - Inchem.org. (n.d.).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
  • 2-Isopropyl-oxazole-5-boronic acid pinacol ester - AK Scientific, Inc. (n.d.).
  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Organic Process Research & Development - ACS Publications. (n.d.).
  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Request PDF - ResearchGate. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • 4-Methoxyphenylboronic - SAFETY DATA SHEET. (2019, September 28).
  • Material Safety Data Sheet - (3,5-Difluoro-2-methoxyphenyl)boronic acid, 97% - Cole-Parmer. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.